molecular formula C10H7N3O2 B1373340 7-Azido-4-methylcoumarin

7-Azido-4-methylcoumarin

カタログ番号: B1373340
分子量: 201.18 g/mol
InChIキー: HEKDKVLIMUWRRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Azido-4-methylcoumarin (AzMC) is a coumarin fluorescent probe for hydrogen sulfide (H2S). AzMC selectively fluoresces in the presence of H2S over a panel of reactive nitrogen, oxygen, and sulfur species. AzMC displays excitation/emission maxima of 340/445 nm, respectively.>

特性

IUPAC Name

7-azido-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKDKVLIMUWRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 7-Azido-4-methylcoumarin in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Azido-4-methylcoumarin (AzMC) is a versatile, fluorogenic molecule that has become an invaluable tool in chemical biology, proteomics, and cellular imaging. Its utility stems from the dual reactivity of its structure: a coumarin (B35378) core that provides a fluorescent signal and an azide (B81097) group that serves as a reactive handle for bioorthogonal chemistry or as a sensor for specific biological analytes. This guide provides an in-depth overview of its primary applications, complete with quantitative data and detailed experimental protocols.

Application 1: Fluorogenic Detection of Hydrogen Sulfide (B99878) (H₂S)

One of the most prominent uses of this compound is as a highly selective "turn-on" fluorescent probe for hydrogen sulfide (H₂S). In its native state, the azido-coumarin is weakly fluorescent. However, in the presence of H₂S, the azide moiety is selectively reduced to an amine, yielding the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). This transformation results in a significant increase in fluorescence intensity, allowing for sensitive detection of H₂S in various biological contexts.

This property makes AzMC an excellent tool for monitoring the activity of H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS) and for imaging endogenous H₂S in living cells and tissues.[1][2] The probe demonstrates high selectivity for H₂S over other biologically relevant thiols and reactive species such as cysteine, glutathione, and homocysteine.

Quantitative Photophysical Data

The change in fluorescence upon reaction with H₂S is the basis for its use as a sensor. The key photophysical properties are summarized below.

CompoundStateExcitation Max (λex)Emission Max (λem)Notes
This compound (AzMC) Pre-reaction (Probe)~324 nmN/A (Weakly fluorescent)The azide group quenches the coumarin fluorescence.
7-Amino-4-methylcoumarin (AMC) Post-reaction (Product)340 - 365 nm[3][4]~450 nm[3][4]Highly fluorescent product after azide reduction.

Diagram: H₂S Detection Mechanism

G AzMC This compound (Low Fluorescence) AMC 7-Amino-4-methylcoumarin (High Fluorescence) AzMC->AMC Reduction H2S Hydrogen Sulfide (H₂S) H2S->AMC

Mechanism of AzMC as a turn-on H₂S probe.
Experimental Protocol: In Vitro H₂S Detection in an Enzymatic Assay

This protocol describes how to monitor the activity of an H₂S-producing enzyme, such as cystathionine β-synthase (CBS), using AzMC.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of AzMC in DMSO. Store protected from light at -20°C.

    • Prepare a reaction buffer appropriate for the enzyme of interest (e.g., 100 mM HEPES, pH 7.4).

    • Prepare solutions of the enzyme, substrate (e.g., L-cysteine and homocysteine for CBS), and any cofactors (e.g., pyridoxal (B1214274) 5'-phosphate).

  • Assay Setup:

    • In a 96-well microplate suitable for fluorescence measurements, add the reaction components. A typical reaction mixture might contain:

      • Reaction Buffer

      • Enzyme (at desired concentration)

      • Substrates and cofactors

    • Prepare control wells, including a no-enzyme control and a no-substrate control.

  • Initiation and Measurement:

    • To initiate the reaction, add the final component (e.g., the substrate or the enzyme).

    • Immediately add AzMC to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.

    • Incubate the plate at the enzyme's optimal temperature (e.g., 37°C).

    • Measure the fluorescence intensity over time using a plate reader. Set the excitation wavelength to ~365 nm and the emission wavelength to ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells.

    • Plot the fluorescence intensity against time. The rate of fluorescence increase is proportional to the rate of H₂S production and thus the enzyme's activity.

    • A standard curve can be generated using a known H₂S donor (e.g., NaHS) to quantify the amount of H₂S produced.

Application 2: Fluorescent Labeling via Click Chemistry

The azide group on AzMC serves as a functional handle for "click chemistry," a set of bioorthogonal reactions that enable the covalent ligation of molecules in complex biological environments.[5] Specifically, AzMC is used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label biomolecules that have been modified to contain a terminal alkyne.[6]

This application is central to many modern proteomics and cell biology techniques, including:

  • Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic strategy to identify and characterize the active state of enzymes directly in native biological systems.[7][8][9]

  • Metabolic Labeling: Introducing alkyne-modified metabolic precursors (e.g., sugars, amino acids, lipids) into cells allows them to be incorporated into newly synthesized biomolecules, which can then be visualized or captured using AzMC.[10][11]

Interestingly, the azide form of the coumarin is often quenched, and the formation of the triazole ring via the click reaction can lead to a restoration of fluorescence.[12] This makes AzMC a pro-fluorophore in this context as well, reducing background from unreacted probe during imaging experiments.

Quantitative Photophysical Data
CompoundStateExcitation Max (λex)Emission Max (λem)Notes
This compound (AzMC) Unreacted Probe~324 nmN/A (Fluorescence is quenched)Low background signal.
Coumarin-Triazole Adduct "Clicked" Product~358 nm~480 nmThe fluorescent product after CuAAC reaction.[12]

Diagram: Click Chemistry Labeling Workflow

G cluster_0 AzMC This compound (Azide Probe) Product Fluorescently Labeled Biomolecule AzMC->Product Biomolecule Alkyne-Modified Biomolecule Biomolecule->Product Catalyst Cu(I) Catalyst (e.g., CuBr, CuSO₄/Ascorbate) Catalyst->Product CuAAC Reaction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Labeling of Alkyne-Modified Proteins in Cell Lysate (ABPP)

This protocol outlines a typical workflow for labeling a proteome with an alkyne-functionalized activity-based probe, followed by fluorescent tagging with AzMC.

  • Proteome Preparation:

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Labeling:

    • Incubate a defined amount of proteome (e.g., 50 µg) with the alkyne-functionalized activity-based probe at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C, depending on the probe's requirements.

  • Click Chemistry Reaction:

    • Prepare a "click-mix" stock solution. A common recipe (for a 5X stock) includes:

      • 5 mM CuSO₄

      • 25 mM Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

      • 500 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

      • 500 µM this compound (AzMC)

    • Add the click-mix to the probe-labeled proteome to achieve a 1X final concentration (e.g., add 5 µL of 5X stock to a 20 µL sample).

    • Vortex gently and incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reaction by adding 4X SDS-PAGE loading buffer.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel imager equipped with a UV transilluminator or a laser scanner capable of exciting at ~360 nm.

Diagram: Activity-Based Protein Profiling (ABPP) Workflow

G start Biological Sample (e.g., Cell Lysate) probe Incubate with Alkyne-ABP start->probe click Add AzMC & Cu(I) Catalyst (Click Reaction) probe->click sds SDS-PAGE Separation click->sds visualize In-Gel Fluorescence Scanning sds->visualize mass_spec Excise Band & In-Gel Digestion sds->mass_spec identify LC-MS/MS Analysis & Protein Identification mass_spec->identify

References

The Chemistry of H₂S Detection: A Technical Guide to 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, application, and experimental protocols of 7-azido-4-methylcoumarin (AzMC) as a leading fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S). H₂S is a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes, making its accurate detection paramount in biomedical research and drug development.

Core Mechanism of H₂S Detection

The detection of hydrogen sulfide by this compound operates on a "turn-on" fluorescence mechanism. In its native state, this compound is a non-fluorescent molecule. The electron-withdrawing nature of the azide (B81097) group quenches the intrinsic fluorescence of the coumarin (B35378) core.

Upon reaction with H₂S, the azide moiety is selectively reduced to an amine group, yielding the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). This conversion results in a significant increase in fluorescence intensity, providing a direct and quantifiable measure of H₂S concentration.

Recent mechanistic studies have revealed that the hydrosulfide (B80085) anion (HS⁻), the predominant species at physiological pH, is the active reductant in this reaction. The proposed mechanism involves the nucleophilic attack of HS⁻ on the terminal nitrogen of the azide group, leading to the formation of an azidothiol intermediate. This intermediate subsequently undergoes further reaction with another HS⁻ molecule in the rate-limiting step, ultimately leading to the formation of the fluorescent amine and the release of nitrogen gas.[1][2]

This reaction is highly selective for H₂S over other biologically relevant thiols such as cysteine, homocysteine, and glutathione, ensuring minimal interference in complex biological systems.

Quantitative Data

The photophysical and detection properties of this compound and its product, 7-amino-4-methylcoumarin, are summarized below.

ParameterThis compound (AzMC)7-Amino-4-methylcoumarin (AMC)Reference
Excitation Maximum (λex) ~340-365 nm~345-380 nm[3][4][5]
Emission Maximum (λem) ~450 nm~440-460 nm[3][4][5]
Quantum Yield (Φ) Very low (non-fluorescent)High (e.g., 0.81 in methanol)[6]
Appearance Crystalline solidSolid[4]
Detection PerformanceValueReference
Linear Detection Range 200 nM – 100 µM H₂S (with 10 µM probe)
Limit of Detection (LOD) 37 nM (for a lysosome-targeted derivative)[2]
Response Time Fast (within 5 minutes for a derivative)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from resorcinol (B1680541).

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

This step is achieved via the Pechmann condensation.

  • Materials: Resorcinol, ethyl acetoacetate (B1235776), concentrated sulfuric acid (or other acidic catalyst like Amberlyst-15).

  • Procedure:

    • In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Slowly add concentrated sulfuric acid (sufficient to dissolve reactants) while cooling the flask in an ice bath.

    • Stir the mixture at room temperature for 12-24 hours or heat at a controlled temperature (e.g., 110°C) if using a solid-phase catalyst.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group to an azide. A common method is via a diazo transfer reaction or by first converting the hydroxyl to a better leaving group. A plausible route is as follows:

  • Materials: 7-Hydroxy-4-methylcoumarin, sodium azide (NaN₃), a suitable solvent (e.g., DMF or DMSO), and a reagent to activate the hydroxyl group (e.g., via conversion to a sulfonate ester).

  • General Procedure (illustrative):

    • Dissolve 7-hydroxy-4-methylcoumarin in an appropriate aprotic solvent.

    • Activate the hydroxyl group. This could involve reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester.

    • Add sodium azide to the solution and heat the reaction mixture to facilitate the nucleophilic substitution.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and precipitate the product by adding water.

    • Filter, wash, and purify the crude product by column chromatography or recrystallization to yield this compound.

In Vitro H₂S Detection Assay
  • Materials: this compound (AzMC) stock solution (e.g., 1-10 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4), H₂S donor (e.g., NaHS or Na₂S), a fluorescence plate reader or spectrofluorometer.

  • Procedure:

    • Prepare a working solution of AzMC (e.g., 10-50 µM) in PBS.

    • Prepare a fresh stock solution of the H₂S donor in deoxygenated water.

    • In a 96-well black plate, add the AzMC working solution to each well.

    • Add varying concentrations of the H₂S donor to the wells to create a standard curve. Include a blank with only the AzMC solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

    • Plot the fluorescence intensity against the H₂S concentration to determine the linear range and sensitivity.

Cellular H₂S Imaging
  • Materials: this compound (AzMC), cell culture medium, live cells, a fluorescence microscope.

  • Procedure:

    • Culture cells to the desired confluency on a suitable imaging dish or plate.

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with a solution of AzMC (e.g., 10-50 µM) in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • If desired, treat the cells with a stimulus to induce endogenous H₂S production or with an exogenous H₂S donor.

    • Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission of 7-amino-4-methylcoumarin (e.g., DAPI filter set).

Visualizations

Reaction Mechanism

H2S_Detection_Mechanism AzMC This compound (Non-fluorescent) Intermediate Azidothiol Intermediate AzMC->Intermediate Nucleophilic Attack HS HS⁻ HS->Intermediate AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) Intermediate->AMC Rate-limiting step HS2 HS⁻ HS2->AMC N2 N₂ AMC->N2 PSS Polysulfides AMC->PSS In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection AzMC_sol Prepare AzMC working solution Mix Mix AzMC and H₂S in 96-well plate AzMC_sol->Mix H2S_std Prepare H₂S standards H2S_std->Mix Incubate Incubate at 37°C (30-60 min) Mix->Incubate Measure Measure Fluorescence (Ex: ~365 nm, Em: ~450 nm) Incubate->Measure Analyze Analyze Data Measure->Analyze Cellular_Imaging_Workflow Start Culture Cells Wash1 Wash with PBS Start->Wash1 Incubate_Probe Incubate with AzMC (30 min, 37°C) Wash1->Incubate_Probe Wash2 Wash with PBS Incubate_Probe->Wash2 Stimulate Stimulate/Treat Cells (Optional) Wash2->Stimulate Image Fluorescence Microscopy Wash2->Image No Treatment Stimulate->Image

References

Spectral Properties of 7-Azido-4-methylcoumarin and its Photoproduct: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 7-Azido-4-methylcoumarin (AzMC) and its highly fluorescent product, 7-Amino-4-methylcoumarin (AMC). This document details the synthesis, spectral characteristics, and key applications of AzMC as a fluorogenic probe, particularly for the detection of hydrogen sulfide (B99878) (H₂S). Experimental protocols and data are presented to assist researchers in utilizing these compounds in their work.

Introduction

This compound is a versatile fluorogenic probe that is essentially non-fluorescent. Upon specific chemical or photochemical reduction of the azido (B1232118) group to an amino group, it is converted to the highly fluorescent 7-Amino-4-methylcoumarin. This "turn-on" fluorescence mechanism makes AzMC a valuable tool for detecting specific analytes and enzymatic activities. One of its most notable applications is the selective detection of hydrogen sulfide, a crucial signaling molecule in various physiological and pathological processes.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved from its amino precursor, 7-Amino-4-methylcoumarin, through a diazotization reaction followed by azidation.

Experimental Protocol: Synthesis of this compound from 7-Amino-4-methylcoumarin

This protocol is based on the established method of diazotization of an aromatic amine followed by substitution with an azide (B81097) salt.

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

  • Standard laboratory glassware (beakers, flasks, stirring equipment)

  • Filtration apparatus

Procedure:

  • Dissolution of AMC: Dissolve 7-Amino-4-methylcoumarin in dilute hydrochloric acid with cooling in an ice bath to maintain a temperature of 0-5 °C.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the AMC solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Azidation: Once the diazotization is complete, slowly add a pre-chilled aqueous solution of sodium azide to the reaction mixture. Vigorous nitrogen evolution will be observed. Continue stirring in the ice bath for approximately one hour after the addition is complete.

  • Precipitation and Isolation: The this compound product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to obtain this compound as a solid.

Spectral Properties

The key feature of the this compound/7-Amino-4-methylcoumarin pair is the dramatic change in fluorescence upon conversion of the azido group to an amino group.

Data Presentation

The following tables summarize the available quantitative data on the spectral properties of this compound and 7-Amino-4-methylcoumarin.

Table 1: Spectral Properties of this compound (AzMC)

PropertyValueSolvent/ConditionsNotes
Excitation Maximum (λex) 340 nm[1], 365 nmNot specifiedDifferent sources report slightly different maxima.
Emission Maximum (λem) 445 nm[1], 450 nmNot specified
Molar Absorptivity (ε) Data not available
Fluorescence Quantum Yield (Φ) Nearly non-fluorescent[2]Not specifiedA specific quantitative value is not readily available in the literature. For a related compound, 7-azidomethoxy-coumarin, it is also described as nearly non-fluorescent.[2]
Fluorescence Lifetime (τ) Data not available

Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

PropertyValueSolvent/ConditionsNotes
Excitation Maximum (λex) 341-351 nm[3]Varies with solvent
Emission Maximum (λem) 430-441 nm[3]Varies with solvent
Molar Absorptivity (ε) Data not available
Fluorescence Quantum Yield (Φ) HighNot specifiedWhile known to be highly fluorescent, a specific, universally accepted quantum yield is not consistently reported. A related 7-hydroxycoumarin derivative has a reported quantum yield of 0.32.[4]
Fluorescence Lifetime (τ) Data not availableFor a related 7-hydroxycoumarin derivative, a fluorescence lifetime of 4.2 ns has been reported in PBS.[4]

Signaling Pathway: Detection of Hydrogen Sulfide

This compound is a valuable tool for the detection of hydrogen sulfide (H₂S). The underlying mechanism involves the reduction of the azido group to an amine by H₂S, which leads to a significant increase in fluorescence.

H2S_Detection AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Reduction N2 N₂ AMC->N2 Byproduct H2S Hydrogen Sulfide (H₂S) H2S->AzMC

H₂S Detection Mechanism

Experimental Protocols for Spectral Characterization

Accurate characterization of the spectral properties of this compound and 7-Amino-4-methylcoumarin requires standardized experimental protocols.

Protocol for Absorbance and Fluorescence Spectroscopy

Materials:

  • This compound

  • 7-Amino-4-methylcoumarin

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of each compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent for analysis. For fluorescence measurements, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the absorbance spectrum of the solvent as a blank.

    • Record the absorbance spectra of the diluted solutions of AzMC and AMC over a relevant wavelength range (e.g., 250-450 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Record the emission spectrum of the solvent blank to check for background fluorescence.

    • For each sample, excite at the determined λmax and record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.

Workflow for Spectral Measurements

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (1 mM in DMSO) prep_working Prepare Dilute Working Solutions (Absorbance < 0.1) prep_stock->prep_working abs_blank Record Solvent Blank prep_working->abs_blank fluo_blank Record Solvent Blank prep_working->fluo_blank abs_sample Record Sample Absorbance Spectra abs_blank->abs_sample det_max Determine λmax (abs), λex, and λem abs_sample->det_max fluo_emission Record Emission Spectra fluo_blank->fluo_emission fluo_excitation Record Excitation Spectra fluo_emission->fluo_excitation fluo_excitation->det_max calc_qy Calculate Quantum Yield (Relative Method) det_max->calc_qy

Workflow for Spectral Characterization

Conclusion

This compound serves as an effective "turn-on" fluorescent probe, with its utility primarily derived from its conversion to the highly fluorescent 7-Amino-4-methylcoumarin. This guide provides the essential spectral data, synthesis protocols, and experimental workflows to facilitate its use in research, particularly for the detection of hydrogen sulfide. While some specific quantitative photophysical parameters like absolute quantum yield and fluorescence lifetime for the parent azido compound are not extensively documented, the significant fluorescence enhancement upon conversion to the amino derivative underscores its value as a sensitive detection reagent. Further characterization of these properties would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Purification of 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 7-Azido-4-methylcoumarin, a valuable fluorescent probe with applications in chemical biology and drug discovery. The document details the most common synthetic routes, including the preparation of key precursors, and provides step-by-step experimental protocols. All quantitative data is summarized in structured tables for easy reference and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound is a fluorogenic compound that has gained significant attention as a probe for detecting hydrogen sulfide (B99878) (H₂S), a crucial signaling molecule in various physiological processes. The azide (B81097) group in the molecule can be selectively reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955), resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescent response makes it a highly sensitive tool for H₂S detection in biological systems. Additionally, the azide moiety allows for its use in bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of various biomolecules.

This guide will focus on the practical aspects of synthesizing and purifying this compound, providing researchers with the necessary information to produce this important chemical tool in the laboratory.

Synthetic Pathways

The most prevalent and practical synthetic strategy for this compound involves a multi-step process commencing with the synthesis of a 7-substituted-4-methylcoumarin precursor. Two primary routes are commonly employed:

  • Route A: Synthesis starting from 7-hydroxy-4-methylcoumarin.

  • Route B: Synthesis starting from 7-amino-4-methylcoumarin.

Route B, which involves the diazotization of 7-amino-4-methylcoumarin followed by azidation, is a more direct and widely cited method for introducing the azide functionality at the 7-position. This guide will therefore focus on the synthesis of the 7-amino precursor followed by its conversion to the final product.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Resorcinol Resorcinol Ethyl_acetoacetate Ethyl acetoacetate (B1235776) 7_Amino_4_methylcoumarin 7-Amino-4-methylcoumarin Ethyl_acetoacetate->7_Amino_4_methylcoumarin m_Aminophenol m-Aminophenol m_Aminophenol->7_Amino_4_methylcoumarin Pechmann Condensation Diazonium_salt Diazonium Salt Intermediate 7_Amino_4_methylcoumarin->Diazonium_salt Diazotization (NaNO₂, HCl) 7_Azido_4_methylcoumarin This compound Diazonium_salt->7_Azido_4_methylcoumarin Azidation (NaN₃)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, 7-amino-4-methylcoumarin, and its subsequent conversion to this compound.

Synthesis of 7-Amino-4-methylcoumarin (Precursor)

The synthesis of 7-amino-4-methylcoumarin is efficiently achieved via the Pechmann condensation of m-aminophenol with ethyl acetoacetate. Modern protocols often utilize solid acid catalysts to improve yields and simplify purification.

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Nano-crystalline sulfated-zirconia catalyst

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, combine m-aminophenol and ethyl acetoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of nano-crystalline sulfated-zirconia (approximately 10 mol% relative to the limiting reagent).

  • Heat the reaction mixture to 110 °C with continuous stirring. The reaction is typically complete within 2-5 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate (B1210297)/hexane mixture).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 7-amino-4-methylcoumarin.

Synthesis of this compound

This procedure involves the diazotization of the amino group of 7-amino-4-methylcoumarin, followed by the substitution of the diazonium group with an azide group from sodium azide.

Materials:

  • 7-Amino-4-methylcoumarin

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized water

  • Ice

Procedure:

  • In a beaker, suspend 7-amino-4-methylcoumarin in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve sodium azide (NaN₃) in deionized water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form upon addition.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to obtain crude this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in a minimum amount of suitable solvent (e.g., Dichloromethane) Crude_Product->Dissolution Column_Chromatography Column Chromatography (Silica Gel) Dissolution->Column_Chromatography Elution Elute with a solvent system (e.g., Ethyl Acetate/Hexane) Column_Chromatography->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Solvent_Removal Remove Solvent in vacuo Combine_Pure_Fractions->Solvent_Removal Recrystallization Recrystallization (e.g., from Ethanol/Water) Solvent_Removal->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed to achieve high purity.

Purification Protocol:

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column using a suitable slurry solvent (e.g., hexane).

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product obtained from column chromatography in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₇N₃O₂[2][3]
Molecular Weight201.18 g/mol [4]
Melting Point117.8 °C[5]
AppearanceWhite to yellow solid[4]
SolubilitySoluble in DMSO[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
UV/Vis Spectroscopy λmax: 297, 324 nm (in DMSO)[2]
Fluorescence Spectroscopy λex: 365 nm, λem: 450 nm (as 7-amino derivative)[5]
¹H NMR (400 MHz, DMSO-d₆) Predicted: δ ~2.4 (s, 3H, CH₃), ~6.2 (s, 1H, H-3), ~7.0-7.8 (m, 3H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) Predicted: δ ~18 (CH₃), ~105-160 (aromatic and vinyl C), ~160 (C=O)
IR (KBr, cm⁻¹) Predicted: ~2100 (azide stretch), ~1700 (lactone C=O stretch)

Note: Predicted NMR and IR data are based on the known spectra of similar coumarin (B35378) derivatives and the expected influence of the azide group.

Table 3: Synthesis Yields of Precursors and Final Product

CompoundStarting MaterialsTypical YieldReference
7-Amino-4-methylcoumarinm-Aminophenol, Ethyl acetoacetate~95-100%[1]
This compound7-Amino-4-methylcoumarinNot explicitly reported, but generally good for this type of reaction.

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis and purification of this compound. By following the detailed experimental protocols for the Pechmann condensation to form the 7-amino precursor and its subsequent diazotization and azidation, researchers can successfully produce this versatile fluorescent probe. The provided data tables and workflow diagrams serve as a valuable resource for planning and executing the synthesis, as well as for characterizing the final product. The availability of high-purity this compound will undoubtedly facilitate further advancements in the study of hydrogen sulfide biology and the development of new diagnostic and therapeutic tools.

References

An In-Depth Technical Guide to 7-Azido-4-methylcoumarin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azido-4-methylcoumarin (AzMC) is a versatile chemical probe widely recognized for its utility in biological research. Primarily known as a fluorogenic sensor for hydrogen sulfide (B99878) (H₂S), AzMC has become an invaluable tool for studying the roles of this important gasotransmitter in various physiological and pathological processes. Its azide (B81097) functionality also allows for its participation in bioorthogonal "click chemistry" reactions, enabling the fluorescent labeling of alkyne-modified biomolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its effective use in a research setting.

Chemical Structure and Properties

This compound is a derivative of coumarin (B35378), a benzopyrone heterocyclic compound. The key structural features are the coumarin core, a methyl group at the 4-position, and an azide group at the 7-position. This specific arrangement of functional groups is responsible for its chemical reactivity and fluorescent properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
IUPAC Name 7-azido-4-methyl-2H-chromen-2-one[1]
Synonyms AzMC, 7-azido-4-methyl-2H-1-benzopyran-2-one[1][2]
CAS Number 95633-27-5[1]
Molecular Formula C₁₀H₇N₃O₂[1]
Molecular Weight 201.18 g/mol [3]
Appearance Yellow powder/crystalline solid[4]
Melting Point 110-117.8 °C[4][5]
Solubility Soluble in DMSO[1]
Purity ≥95%[1]
Storage Store at -20°C, protected from light[1]
Stability ≥ 4 years at -20°C[1]
Spectral Properties

The photophysical properties of this compound are central to its application as a fluorescent probe. In its native state, the azide group quenches the fluorescence of the coumarin core. Upon reaction, a highly fluorescent product is formed. The key spectral data are summarized in Table 2.

Spectral PropertyValueCondition/NoteReference
λmax (Absorption) 297, 324 nmIn its native azido (B1232118) form[1]
Excitation Maximum (λex) 340-365 nmFor the reaction product (7-amino-4-methylcoumarin)[1][6]
Emission Maximum (λem) 445-450 nmFor the reaction product (7-amino-4-methylcoumarin)[1][6]

Synthesis of this compound

This compound can be synthesized from its amino precursor, 7-amino-4-methylcoumarin (B1665955), through a standard diazotization reaction followed by substitution with an azide salt.[1]

Synthesis Workflow

cluster_synthesis Synthesis of this compound A 7-Amino-4-methylcoumarin B Diazonium Salt Intermediate A->B  1. HCl, NaNO₂  2. 0-5 °C C This compound B->C  NaN₃

Synthesis of this compound.
Experimental Protocol

This protocol outlines the synthesis of this compound from 7-amino-4-methylcoumarin.

Materials:

  • 7-amino-4-methylcoumarin

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ice

  • Water (deionized)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 7-amino-4-methylcoumarin in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the solution from step 1. Maintain the temperature below 5°C throughout the addition to form the diazonium salt intermediate. Stir the mixture for an additional 20-30 minutes at this temperature.

  • Azide Substitution: In a separate flask, dissolve sodium azide (NaN₃) in water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Allow the reaction to proceed for 1-2 hours at low temperature. Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid.

Applications and Experimental Protocols

The primary applications of this compound are in the detection of hydrogen sulfide and in bioorthogonal labeling via click chemistry.

Fluorescent Detection of Hydrogen Sulfide (H₂S)

The core mechanism for H₂S detection involves the selective reduction of the non-fluorescent azide group on the coumarin to a highly fluorescent amine group by H₂S.[6][7] This "turn-on" fluorescence response allows for sensitive and selective detection of H₂S in various biological contexts.

cluster_detection H₂S Detection Mechanism Probe This compound (Non-fluorescent) Product 7-Amino-4-methylcoumarin (Highly Fluorescent) Probe->Product Reduction Analyte H₂S Analyte->Product Signal Emission (450 nm) Product->Signal Light Excitation (365 nm) Light->Product

Fluorogenic detection of H₂S.

This protocol provides a general workflow for visualizing H₂S production in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, macrophages)

  • This compound (AzMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture under standard conditions until they reach the desired confluency.

  • Prepare Probe Solution: Prepare a stock solution of AzMC (e.g., 10 mM) in DMSO. Immediately before use, dilute the stock solution in PBS or a suitable saline buffer to the final working concentration (e.g., 50-100 µM).[8]

  • Cell Treatment: If investigating the effect of a compound on H₂S production, treat the cells with the test compound for the desired duration.

  • Probe Loading: Remove the cell culture medium and wash the cells once with PBS. Add the AzMC working solution to the cells and incubate for 30-120 minutes at 37°C, protected from light.[8]

  • Washing: After incubation, remove the probe solution and wash the cells twice with PBS to remove any excess, unreacted probe.

  • Imaging/Measurement: Add fresh PBS or imaging buffer to the cells. Visualize the fluorescence using a fluorescence microscope with appropriate filters (e.g., DAPI or similar, with excitation around 365 nm and emission around 450 nm). Alternatively, quantify the fluorescence intensity using a microplate reader.[8]

AzMC is a sensitive substrate for monitoring the activity of H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS).[9]

Materials:

  • Purified CBS enzyme or cell/tissue lysate containing CBS

  • This compound (AzMC)

  • CBS substrates: L-cysteine and L-homocysteine

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AzMC (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of L-cysteine and L-homocysteine (e.g., 100 mM) in water or buffer.

    • Prepare the assay buffer.

  • Reaction Setup: In each well of the microplate, prepare the reaction mixture. A typical reaction mixture (e.g., 100 µL) may contain:

    • Assay Buffer

    • Enzyme source (e.g., 50 µg of total protein from lysate)

    • L-cysteine (final concentration e.g., 10 mM)

    • L-homocysteine (final concentration e.g., 10 mM)

    • AzMC (final concentration e.g., 25 µM)[8]

    • Include controls: no enzyme, no substrates.

  • Initiate Reaction: The reaction can be initiated by the addition of the enzyme or the substrates.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., 2 hours) using a plate reader (Ex/Em = 365/450 nm).

  • Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic curve. Enzyme activity can be expressed as the change in fluorescence units per unit time per amount of enzyme.

Bioorthogonal Labeling via Click Chemistry

The azide group of this compound can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This allows for the covalent attachment of the fluorescent coumarin moiety to molecules containing a terminal alkyne.

cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide This compound Product Fluorescently Labeled Biomolecule (Triazole Linkage) Azide->Product Alkyne Alkyne-modified Biomolecule Alkyne->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->Product

Click chemistry with this compound.

This protocol provides a starting point for the fluorescent labeling of an alkyne-containing biomolecule. Conditions may need to be optimized for specific applications.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer

  • This compound (AzMC)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • DMSO

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solutions:

    • AzMC: 10 mM in DMSO.

    • CuSO₄: 20-100 mM in water.

    • Sodium Ascorbate: 100-300 mM in water (prepare fresh).

    • Ligand (e.g., THPTA): 100 mM in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The alkyne-modified biomolecule in buffer.

    • AzMC solution (typically 4-10 molar equivalents over the alkyne).

    • Premix the CuSO₄ and ligand (e.g., in a 1:2 or 1:5 molar ratio) and add to the reaction mixture.[2][4] The final concentration of copper is typically in the range of 0.1-1 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to initiate the reaction. The final concentration should be 1-5 mM.[11]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[6] The reaction can be gently mixed during this time.

  • Purification: After the reaction is complete, remove the excess reagents and catalyst. This can be achieved by methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

  • Analysis: Confirm the successful labeling by methods such as fluorescence spectroscopy, gel electrophoresis with fluorescence imaging, or mass spectrometry.

Conclusion

This compound is a powerful and adaptable tool for researchers in chemistry, biology, and medicine. Its primary role as a "turn-on" fluorescent probe for H₂S has significantly advanced our understanding of this signaling molecule. Furthermore, its utility in click chemistry provides a straightforward method for introducing a stable fluorescent label onto a wide range of biomolecules. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in various research endeavors.

References

An In-depth Technical Guide to the Fluorescence Turn-On Principle of 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the fluorescence turn-on mechanism of 7-Azido-4-methylcoumarin (AzMC). AzMC is a pro-fluorophore, a molecule that is initially non-fluorescent but can be chemically converted into a highly fluorescent compound. This property makes it an invaluable tool for detecting specific analytes and labeling biomolecules in complex biological systems. This document details the quenching mechanism, the chemical reactions that trigger fluorescence, key quantitative photophysical data, and relevant experimental protocols.

Core Principle: Fluorescence Quenching in the "Off" State

The fluorescence of the coumarin (B35378) scaffold is highly sensitive to the electronic nature of its substituents, particularly at the 7-position.[1] In its native state, this compound is essentially non-fluorescent or "quenched". This quenching is attributed to the presence of the electron-rich azide (B81097) (-N₃) group.[2]

The primary mechanism responsible for this quenching is believed to be Photoinduced Electron Transfer (PeT). The process unfolds as follows:

  • Excitation : The coumarin core absorbs a photon of light, transitioning from its ground electronic state (S₀) to an excited state (S₁).

  • Electron Transfer : In the excited state, the coumarin fluorophore becomes a potent electron acceptor. The proximate azide group, being a strong electron donor, transfers an electron to the excited fluorophore.

  • Non-Radiative Decay : This electron transfer provides an efficient non-radiative pathway for the excited state to return to the ground state, bypassing the emission of a photon (fluorescence). This non-radiative decay process is much faster than the radiative fluorescence decay, effectively quenching the emission of light.[2]

Alkylation of the 7-hydroxyl group of a coumarin is also a known strategy to quench its fluorescence; the azide group in AzMC serves a similar electronic function, rendering the molecule non-emissive until the azide is transformed.[3][4]

S0 Ground State (S₀) This compound S1 Excited State (S₁) S0->S1 Excitation (hν) Quenched Ground State (S₀) S1->Quenched Non-Radiative Decay (Photoinduced Electron Transfer from -N₃) (Dominant Pathway) Fluorescence Fluorescence (Photon Emission) S1->Fluorescence AzMC This compound (Fluorescence OFF) AMC 7-Amino-4-methylcoumarin (Fluorescence ON) AzMC->AMC Reduction AzMC:s->AMC:n Ligation H2S Hydrogen Sulfide (H₂S) Staudinger Staudinger Ligation (Phosphine Reagent) prep 1. Reagent Preparation (AzMC in DMSO, Buffer) mix 2. Reaction Setup (Dilute AzMC, Add Sample) prep->mix incubate 3. Incubation (e.g., 37°C, 30 min) mix->incubate measure 4. Fluorescence Measurement (Ex: 365 nm, Em: 450 nm) incubate->measure analyze 5. Data Analysis (Calculate Fluorescence Turn-On) measure->analyze

References

The "Turn-On" Revolution: A Technical Guide to Coumarin-Based Probes for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, development, and application of coumarin-based fluorescent probes for the detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule.

Hydrogen sulfide (H₂S), once known only for its toxicity and unpleasant odor, is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO)[1][2]. It plays a crucial role in a multitude of physiological and pathological processes, including neuromodulation, vasodilation, inflammation, and apoptosis[2][3][4]. Consequently, abnormal H₂S levels have been implicated in various diseases such as Alzheimer's disease, diabetes, and liver cirrhosis[1][4][5]. This has spurred the development of sensitive and selective methods for H₂S detection in biological systems. Among the various analytical tools, fluorescent probes have emerged as a powerful non-invasive technique for real-time monitoring of H₂S in living organisms[6][7].

Coumarin (B35378) and its derivatives have become a popular scaffold for designing H₂S fluorescent probes due to their excellent photophysical properties, including large Stokes shifts, high quantum yields, and good biocompatibility[2][8]. This guide provides a comprehensive overview of the design, synthesis, sensing mechanisms, and applications of coumarin-based H₂S probes.

Core Principles of Probe Design and Sensing Mechanisms

The majority of coumarin-based H₂S probes operate on an "off-on" fluorescence mechanism. In the "off" state, the phenolic hydroxyl group of the coumarin fluorophore is masked by an H₂S-specific recognition moiety. This modification quenches the fluorescence of the coumarin core. Upon reaction with H₂S, the recognition group is cleaved, releasing the free coumarin fluorophore and restoring its native fluorescence in the "on" state.

The primary reaction mechanism involves the potent nucleophilicity of H₂S. Various recognition groups have been developed to exploit this property, leading to highly selective probes.

Key Recognition Moieties and Reaction Mechanisms:
  • Thiolysis of Dinitrophenyl (DNP) Ether: A dinitrophenyl ether group is attached to the coumarin fluorophore. H₂S selectively cleaves this ether bond, releasing the fluorescent coumarin[1].

  • Reduction of Azide (B81097) or Nitro Groups: H₂S can selectively reduce azide or nitro groups attached to the coumarin scaffold, leading to a change in the electronic properties of the molecule and a corresponding fluorescence turn-on.

  • Reaction with 2-Pyridyl Disulfide: A 2-pyridyl disulfide group can be used to mask the coumarin's hydroxyl group. H₂S attacks the disulfide bond, initiating a cascade reaction that releases the coumarin fluorophore[6][7].

  • Dual Nucleophilic Reaction with 2-(Iodomethyl) Benzoate: This strategy employs a trap with two electrophilic sites. H₂S first performs a nucleophilic attack, followed by an intramolecular cyclization that releases the coumarin[2]. This two-step process enhances selectivity against other biothiols like cysteine and glutathione[2][8].

  • Michael Addition: Probes containing an α,β-unsaturated ketone (a chalcone (B49325) moiety linked to coumarin, for instance) can react with H₂S via Michael addition, disrupting the internal charge transfer (ICT) and turning on fluorescence[9].

The general sensing mechanism can be visualized as a two-step process: recognition and release.

G Coumarin_Probe Coumarin-Recognition Moiety (Non-fluorescent 'Off' State) Intermediate Probe-H₂S Intermediate Coumarin_Probe->Intermediate H2S Hydrogen Sulfide (H₂S) H2S->Coumarin_Probe Nucleophilic Attack Fluorophore Free Coumarin (Fluorescent 'On' State) Intermediate->Fluorophore Cleavage/ Cyclization Byproduct Released Byproduct Intermediate->Byproduct

Caption: General workflow of an "off-on" coumarin-based H₂S probe.

Quantitative Comparison of Coumarin-Based H₂S Probes

The performance of a fluorescent probe is characterized by several key parameters. The table below summarizes the quantitative data for a selection of recently developed coumarin-based H₂S probes.

Probe NameRecognition MoietyExcitation (λex, nm)Emission (λem, nm)Detection Limit (LOD)Response TimeFold ChangeReference
CMHS Dinitrophenyl (DNP) ether derivative~365~450231 nMRapid180-fold[3]
DNPOCA Dinitrophenyl (DNP) ether36546349.7 nM< 40 min-[1]
Cou-H₂S 2-Pyridyl disulfide40549825 nM100 s-[6][7]
Probe 1 2-(Iodomethyl) benzoate35046630 nM< 15 min-[2]
C-HS 2,4-Dinitrobenzenesulfonyl470575-< 10 min-[4]
IAC Indolylacryloyl (Michael acceptor)-580--28.2-fold[9]

Note: "-" indicates data not explicitly stated in the provided abstracts.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of these probes. Below are generalized protocols based on common procedures found in the literature.

General Synthesis of a DNP-Ether Coumarin Probe (e.g., DNPOCA)

G cluster_synthesis Synthesis Workflow Start Start Materials: 7-hydroxycoumarin derivative 1-fluoro-2,4-dinitrobenzene Reaction Combine in DMF with K₂CO₃ Start->Reaction Stir Stir at room temperature (e.g., 12 hours) Reaction->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Pour into ice water, precipitate forms Monitor->Workup Filter Filter and wash precipitate Workup->Filter Purify Purify by column chromatography Filter->Purify Characterize Characterize product (¹H NMR, MS) Purify->Characterize

Caption: A typical workflow for synthesizing a DNP-ether coumarin probe.

Protocol:

  • Reagents: 7-hydroxycoumarin derivative (e.g., 7-hydroxycoumarin-4-acetic acid methyl ester), 1-fluoro-2,4-dinitrobenzene, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the 7-hydroxycoumarin derivative in DMF in a round-bottom flask.

    • Add K₂CO₃ to the solution, followed by the addition of 1-fluoro-2,4-dinitrobenzene.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Dry the crude product and purify it using silica (B1680970) gel column chromatography to obtain the final probe[1][5].

  • Characterization: Verify the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[6][10].

In Vitro Fluorescence Assay for H₂S Detection

Protocol:

  • Materials: Synthesized coumarin probe, stock solution of Na₂S (as H₂S donor), phosphate-buffered saline (PBS) or other appropriate buffer (e.g., pH 7.4), multi-well plate, fluorescence spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

    • Prepare a series of solutions in the buffer containing a fixed concentration of the probe (e.g., 5-10 µM).

    • Add varying concentrations of Na₂S to the probe solutions.

    • Incubate the solutions for a specific time at room temperature or 37°C.

    • Measure the fluorescence emission spectra at the appropriate excitation wavelength[2].

    • To test selectivity, repeat the procedure using other relevant biological species (e.g., cysteine, glutathione, other anions, and reactive oxygen species) instead of Na₂S[3][6].

  • Data Analysis: Plot fluorescence intensity versus H₂S concentration. The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (S/N = 3)[2][6].

Cellular Imaging of H₂S

Protocol:

  • Cell Culture: Culture cells (e.g., HeLa, HepG2) in appropriate media and conditions until they reach a suitable confluency[1][3].

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of the coumarin probe (e.g., 10 µM) in cell culture media for a specified time (e.g., 30 minutes) at 37°C[7].

  • H₂S Stimulation (for exogenous H₂S):

    • Wash the probe-loaded cells with PBS.

    • Incubate the cells with a solution of Na₂S for a short period (e.g., 30 minutes).

  • H₂S Stimulation (for endogenous H₂S):

    • To visualize endogenous H₂S, cells can be pre-treated with a stimulator (e.g., lipopolysaccharide, LPS) or an H₂S precursor (e.g., cysteine) before or after probe loading[6][7].

  • Imaging:

    • Wash the cells again with PBS.

    • Acquire fluorescence images using a confocal fluorescence microscope with the appropriate excitation and emission channels[9].

H₂S Signaling and Probe Application

H₂S is endogenously produced by enzymes like cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE)[4]. It participates in various signaling pathways. Coumarin probes are instrumental in elucidating these roles. For example, they can be used to visualize the upregulation of H₂S in response to cellular stress or inflammation.

G cluster_pathway H₂S in Inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) Cell Cell (e.g., Macrophage) Stimulus->Cell Enzyme Upregulation of H₂S-producing enzymes (CBS, CSE) Cell->Enzyme H2S_Inc Increased Endogenous H₂S Enzyme->H2S_Inc Fluorescence Fluorescence 'Turn-On' H2S_Inc->Fluorescence Downstream Modulation of Downstream Pathways (e.g., Anti-inflammatory effects) H2S_Inc->Downstream Probe Coumarin Probe (Enters Cell) Probe->H2S_Inc Reaction

Caption: Visualizing inflammation-induced H₂S with a coumarin probe.

Conclusion and Future Perspectives

The development of coumarin-based fluorescent probes has significantly advanced our ability to study the complex biology of H₂S. Their high sensitivity, selectivity, and applicability in live-cell imaging make them invaluable tools for researchers[11]. Future efforts in this field are likely to focus on developing probes with even lower detection limits, faster response times, and near-infrared (NIR) emission profiles to enable deeper tissue imaging. Furthermore, creating probes that can target specific subcellular organelles will provide more precise insights into the localized roles of H₂S in cellular function and disease. The continued innovation in probe design will undoubtedly shed more light on the multifaceted roles of this critical gasotransmitter.

References

The Use of 7-Azido-4-methylcoumarin for the Detection of Endogenous H₂S: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical endogenous signaling molecule, joining nitric oxide (NO) and carbon monoxide (CO) as a "gasotransmitter". It plays a vital role in a myriad of physiological processes, including neuromodulation, cardiovascular function, and inflammatory responses. Consequently, the development of reliable methods for the selective and sensitive detection of H₂S in biological systems is of paramount importance for both fundamental research and drug development. Among the various analytical tools, fluorescent probes have emerged as a powerful technology for real-time imaging of H₂S in living cells and organisms.

This guide provides a comprehensive technical overview of 7-Azido-4-methylcoumarin, a widely used fluorescent probe for the detection of endogenous H₂S. We will delve into its reaction mechanism, photophysical properties, experimental protocols for its application, and its utility in biological research.

Mechanism of Action: From Non-Fluorescent to Fluorescent

The detection strategy of this compound is based on a specific chemical reaction with H₂S that induces a significant change in its fluorescence properties. The core of this mechanism is the H₂S-mediated reduction of an azide (B81097) group to an amine group.

Initially, this compound is a non-fluorescent or very weakly fluorescent molecule. The azido (B1232118) group (-N₃) acts as an electron-withdrawing group, which quenches the fluorescence of the coumarin (B35378) fluorophore. In the presence of hydrogen sulfide, the azide is selectively reduced to a highly electron-donating amino group (-NH₂), yielding the fluorescent product 7-Amino-4-methylcoumarin. This product exhibits strong fluorescence, allowing for the quantification of H₂S levels by measuring the increase in fluorescence intensity.

G cluster_reactants Reactants cluster_products Products A C A->C Azide Reduction B H₂S (Hydrogen Sulfide) B->C D N₂ C->D Byproduct

Caption: Reaction mechanism of this compound with H₂S.

Spectroscopic and Performance Characteristics

The utility of a fluorescent probe is defined by its photophysical properties and its performance in detecting the target analyte. Key parameters for this compound are summarized below.

ParameterThis compound (Probe)7-Amino-4-methylcoumarin (Product)Reference
Excitation Wavelength (λex) ~365 nm~365-375 nm
Emission Wavelength (λem) Weak or no emission~450-480 nm
Quantum Yield (Φ) Very lowHigh (e.g., >0.6)
Stokes Shift N/A~85-105 nm
Detection Limit (LOD) N/AAs low as 50 nM
Response Time N/ATypically < 50 minutes

Selectivity: this compound demonstrates high selectivity for H₂S over other biologically relevant reactive sulfur species (RSS) such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). It also shows minimal interference from reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Experimental Protocols

This section provides generalized protocols for the use of this compound in common experimental settings. Researchers should optimize concentrations, incubation times, and instrument settings for their specific model systems.

General Workflow for Cell-Based Assays

The following diagram outlines the typical workflow for detecting endogenous H₂S in cultured cells using this compound.

G A 1. Cell Culture Seed cells on a suitable plate (e.g., 96-well or glass-bottom dish) B 2. Treatment (Optional) Treat cells with H₂S donor/inhibitor or experimental compound A->B C 3. Probe Loading Incubate cells with This compound solution B->C D 4. Washing Wash cells with buffer (e.g., PBS) to remove excess probe C->D E 5. Image Acquisition Acquire fluorescence images using a microscope (Ex: ~370 nm, Em: ~460 nm) D->E F 6. Data Analysis Quantify mean fluorescence intensity of cells or regions of interest E->F

Caption: Standard workflow for cellular H₂S detection.

Protocol for In Vitro Fluorescence Spectroscopy

This protocol is for characterizing the probe's response to H₂S in a cell-free system.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO or acetonitrile.

    • Prepare a stock solution of a H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), in deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Prepare this solution fresh before each experiment.

  • Assay Procedure:

    • In a cuvette or microplate well, add buffer.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 5-10 µM).

    • Add varying concentrations of the NaHS solution to initiate the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum or intensity using a spectrofluorometer.

    • Set the excitation wavelength to ~370 nm and record the emission from ~400 nm to 600 nm. The fluorescence peak should appear around 450-480 nm.

Protocol for Live-Cell Imaging

This protocol details the application of the probe for visualizing H₂S in living cells.

  • Cell Culture:

    • Plate cells (e.g., HeLa, PC-3, or a cell line relevant to your research) on glass-bottom dishes or chamber slides and grow to an appropriate confluency (e.g., 70-80%).

  • H₂S Modulation (Optional):

    • To observe changes in H₂S levels, you can pre-treat cells. For H₂S induction, treat with a donor like NaHS (e.g., 100-200 µM). For H₂S inhibition, use an inhibitor of H₂S-producing enzymes, such as aminooxyacetic acid (AOAA).

  • Probe Loading:

    • Remove the culture medium and wash the cells once with PBS (pH 7.4).

    • Add serum-free medium or PBS containing this compound at a final concentration of 5-20 µM.

    • Incubate the cells for 20-40 minutes at 37°C.

  • Imaging:

    • Wash the cells two to three times with PBS to remove any unloaded probe.

    • Add fresh PBS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with Ex ~370 nm / Em ~460 nm).

H₂S Biosynthesis Pathways

Endogenous H₂S is primarily synthesized by three key enzymes. Understanding these pathways is crucial for interpreting data from probe-based experiments. Inhibitors of these enzymes are often used in conjunction with this compound to validate that the observed fluorescence signal is a result of enzymatic H₂S production.

G cluster_pathway H₂S Biosynthesis Pathways L_Cys L-Cysteine CBS CBS (Cystathionine β-synthase) L_Cys->CBS CSE CSE (Cystathionine γ-lyase) L_Cys->CSE MST 3-MST (3-Mercaptopyruvate Sulfurtransferase) L_Cys->MST via 3-MP H2S H₂S CBS->H2S CSE->H2S MST->H2S

Caption: Key enzymatic pathways for endogenous H₂S production.

Conclusion

This compound is a valuable and effective fluorescent probe for the detection of endogenous H₂S. Its high selectivity, significant fluorescence turn-on response, and compatibility with live-cell imaging make it a powerful tool for elucidating the complex roles of H₂S in health and disease. By following well-defined protocols and understanding its mechanism of action, researchers can leverage this probe to gain critical insights into H₂S biology. As with any chemical tool, proper controls and validation experiments are essential for robust and reliable data interpretation.

An In-depth Technical Guide to the Core Fluorescence Characteristics of 7-Amino-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental fluorescence properties of 7-amino-4-methylcoumarin (B1665955) (AMC), a widely utilized blue fluorescent probe. The information herein is intended to serve as a technical resource for researchers employing AMC in various applications, from biochemical assays to cellular imaging.

Core Photophysical Properties

7-Amino-4-methylcoumarin is a derivative of coumarin, renowned for its strong fluorescence and environmental sensitivity. The introduction of an amino group at the 7-position significantly enhances its quantum yield and shifts its spectral properties to a range suitable for many biological applications.[1][2]

Spectral Characteristics

AMC exhibits a distinct excitation and emission profile in the blue region of the spectrum. The typical excitation maximum ranges from 341 to 351 nm, with an emission maximum between 430 and 441 nm.[3][4] These values can be influenced by the solvent environment.[1][2]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) of AMC, a measure of its emission efficiency, is notably high, though it varies with the solvent. For instance, in ethanol, the quantum yield is approximately 0.63.[5] The fluorescence lifetime (τ), the average time the molecule spends in the excited state, is typically in the nanosecond range. A derivative of AMC in PBS at pH 7.4 has a reported lifetime of 4.2 ns.[5]

Data Presentation: Photophysical Properties of 7-Amino-4-Methylcoumarin

The following table summarizes the key photophysical parameters of AMC in various solvents. These values are crucial for selecting appropriate experimental conditions and for the quantitative analysis of fluorescence data.

SolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
General344 - 345440 - 445Not SpecifiedNot Specified
Ethanol365440~0.63[5]Not Specified
PBS (pH 7.4, derivative)Not SpecifiedNot Specified0.32[5]4.2[5]
Aqueous Solution341441Not SpecifiedNot Specified

Influence of Environmental Factors

The fluorescence of AMC is sensitive to its local environment, a property that is often exploited in the design of fluorescent probes.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the excitation and emission spectra of AMC. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the fluorophore upon excitation. Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity allows AMC to be used as a probe for the polarity of microenvironments, such as in proteins or membranes.

pH Sensitivity

The fluorescence of 7-amino-4-methylcoumarin is relatively stable across a range of pH values around physiological conditions (pH 7-8), making it a robust fluorophore for many biological assays.[5] However, at lower pH values, protonation of the amino group can occur, which may lead to a decrease in fluorescence intensity.[6]

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of AMC relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663).

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • Quinine sulfate (fluorescence standard, Φ = 0.54 in 0.1 M H₂SO₄)

  • Spectroscopic grade ethanol

  • 0.1 M Sulfuric acid (H₂SO₄)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of AMC in ethanol.

    • Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

  • Prepare a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions of both AMC and the quinine sulfate standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to minimize inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for both the AMC and the standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of AMC (Φ_AMC) can be calculated using the following equation: Φ_AMC = Φ_std * (Grad_AMC / Grad_std) * (n_AMC² / n_std²) where:

      • Φ_std is the quantum yield of the standard (0.54 for quinine sulfate).

      • Grad_AMC and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for AMC and the standard, respectively.

      • n_AMC and n_std are the refractive indices of the solvents used for AMC (ethanol) and the standard (0.1 M H₂SO₄), respectively.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the general procedure for measuring the fluorescence lifetime of AMC using TCSPC.

Principle: TCSPC is a technique that measures the time between the excitation of a sample by a pulsed laser and the detection of the emitted single photons. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Instrumentation:

  • Pulsed laser source (e.g., picosecond diode laser) with a high repetition rate.

  • Sample holder.

  • Emission monochromator.

  • Single-photon sensitive detector (e.g., photomultiplier tube - PMT).

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed laser to the absorption maximum of AMC.

    • Set the emission monochromator to the emission maximum of AMC.

  • Sample Preparation:

    • Prepare a dilute solution of AMC in the solvent of interest. The concentration should be low enough to avoid aggregation and inner filter effects.

  • Data Acquisition:

    • The pulsed laser excites the AMC sample.

    • A portion of the laser pulse is used to "start" a timer in the TCSPC electronics.

    • When a single emitted photon is detected by the PMT, it sends a signal to "stop" the timer.

    • The time difference between the start and stop signals is recorded.

    • This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

  • Data Analysis:

    • The resulting histogram represents the fluorescence decay profile.

    • This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (AMC & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) prep_dilutions->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Relative Quantum Yield Measurement.

enzyme_assay cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products cluster_detection Detection enzyme Enzyme cleavage Enzymatic Cleavage enzyme->cleavage substrate AMC-Substrate (Non-fluorescent) substrate->cleavage product Cleaved Substrate cleavage->product amc Free AMC (Highly Fluorescent) cleavage->amc detection Measure Fluorescence (Ex: ~350 nm, Em: ~440 nm) amc->detection

Caption: Principle of an Enzyme Assay using an AMC-conjugated Substrate.

References

An In-depth Technical Guide to the Click Chemistry Applications of 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azido-4-methylcoumarin (AzMC) is a versatile fluorescent compound that has garnered significant attention in the scientific community. While it is widely recognized as a fluorogenic probe for hydrogen sulfide (B99878) (H2S)[1], its utility extends into the realm of bioconjugation through "click chemistry." The presence of an azide (B81097) moiety on the coumarin (B35378) scaffold makes AzMC an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions[2]. These reactions are renowned for their high efficiency, specificity, and biocompatibility, making them powerful tools for labeling and tracking biomolecules in complex biological systems.

This technical guide provides a comprehensive overview of the click chemistry applications of this compound, including its synthesis, photophysical properties, and detailed experimental protocols for its use in bioconjugation.

Physicochemical and Photophysical Properties

This compound is a crystalline solid soluble in organic solvents such as DMSO[3]. The coumarin core imparts inherent fluorescence to the molecule. The introduction of the azide group at the 7-position and its subsequent conversion to a triazole ring via click chemistry can significantly modulate its photophysical properties. Generally, the triazole product of a coumarin azide exhibits enhanced fluorescence quantum yield and a bathochromic (red) shift in its emission spectrum compared to the parent azide[4][5]. This "turn-on" fluorescence characteristic is a desirable feature for bioimaging applications, as it can reduce background noise and improve signal-to-noise ratios[5].

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₇N₃O₂[3]
Molecular Weight 201.18 g/mol [3]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO[1][3]
Excitation Maximum (λex) 340 nm[3]
Emission Maximum (λem) 445 nm[3]

Table 2: Photophysical Properties of a Related 7-Triazolyl-4-methylcoumarin Derivative

PropertyValueReference
Molar Absorptivity (ε) ~18,000 M⁻¹cm⁻¹ at 362 nm[4]
Quantum Yield (Φ) Increased by 1.2- to 9-fold upon triazole formation[4]
Emission Maximum (λem) Bathochromic shift of up to 23 nm upon triazole formation[4]

Note: The data in Table 2 is for a structurally related 7-ethynyl-coumarin converted to a triazole, as specific quantum yield data for the direct click-product of this compound was not available in the reviewed literature.

Synthesis of this compound

The synthesis of this compound typically starts from 7-hydroxy-4-methylcoumarin, a commercially available precursor. The synthesis of 7-hydroxy-4-methylcoumarin itself is often achieved via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. While a detailed, step-by-step protocol for the azidation of 7-hydroxy-4-methylcoumarin to yield the final product is not extensively detailed in the provided search results, the general procedure involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide source. A plausible synthetic route is outlined below.

Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann HMC 7-Hydroxy-4-methylcoumarin Pechmann->HMC Activation Activation of Hydroxyl Group HMC->Activation Intermediate Activated Intermediate (e.g., Tosylate or Mesylate) Activation->Intermediate Azidation Nucleophilic Substitution with Sodium Azide Intermediate->Azidation AzMC This compound Azidation->AzMC

Caption: Synthetic pathway for this compound.

Click Chemistry Applications and Experimental Protocols

This compound is a valuable reagent for the fluorescent labeling of alkyne-modified biomolecules via click chemistry. The two primary methods employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to join azides and terminal alkynes. The reaction is typically fast and can be performed in aqueous buffers, making it suitable for bioconjugation.

cluster_reactants Reactants cluster_catalyst Catalytic System AzMC This compound Reaction CuAAC Reaction (Aqueous Buffer, RT) AzMC->Reaction AlkyneBM Alkyne-modified Biomolecule AlkyneBM->Reaction CuSO4 CuSO₄ (Cu²⁺ source) CuSO4->Reaction NaAscorbate Sodium Ascorbate (B8700270) (Reducing Agent) NaAscorbate->Reaction Ligand Ligand (e.g., THPTA) (Cu¹⁺ Stabilizer) Ligand->Reaction Product Fluorescently Labeled Biomolecule Reaction->Product

Caption: Workflow for CuAAC labeling with this compound.

Detailed Experimental Protocol for CuAAC Labeling of a Protein:

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (AzMC) stock solution in DMSO (e.g., 10 mM)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution in water (e.g., 50 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution in water (e.g., 250 mM)

  • Sodium ascorbate stock solution in water (freshly prepared, e.g., 500 mM)

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration in the amine-free buffer.

  • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the protein). Mix gently by pipetting.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. The final concentration of CuSO₄ in the reaction is typically 50-100 µM, with a 5-fold molar excess of THPTA.

  • Add the catalyst premix to the protein-azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by fluorescence measurement, looking for an increase in emission at approximately 470-480 nm.

  • Purify the labeled protein from excess reagents using standard methods such as size-exclusion chromatography (e.g., desalting column) or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a catalyst. The absence of copper makes SPAAC particularly well-suited for live-cell imaging and in vivo applications where copper toxicity is a concern.

cluster_reactants Reactants AzMC This compound Reaction SPAAC Reaction (Physiological Conditions) AzMC->Reaction CyclooctyneBM Cyclooctyne-modified Biomolecule (e.g., DBCO) CyclooctyneBM->Reaction Product Fluorescently Labeled Biomolecule Reaction->Product

Caption: Workflow for SPAAC labeling with this compound.

Detailed Experimental Protocol for SPAAC Labeling in Live Cells:

This protocol is a general guideline for labeling cell surface proteins and may require optimization based on the cell type, protein of interest, and specific cyclooctyne used.

Materials:

  • Cells expressing a cyclooctyne-modified protein of interest

  • Cell culture medium

  • This compound (AzMC) stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the cells expressing the cyclooctyne-modified protein to the desired confluency.

  • Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration of AzMC can range from 10 to 100 µM, and should be optimized to maximize signal and minimize potential toxicity.

  • Remove the existing medium from the cells and wash them once with PBS.

  • Add the AzMC-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 30 minutes to 2 hours. The optimal incubation time should be determined experimentally.

  • After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unreacted AzMC.

  • The cells are now ready for fluorescence microscopy imaging. Excite the cells at approximately 340-360 nm and collect the emission at around 440-480 nm.

Applications in Drug Development and Research

The ability to fluorescently label biomolecules with this compound via click chemistry has numerous applications in drug development and fundamental research:

  • Target Engagement Studies: By labeling a drug molecule or a biological target, researchers can visualize and quantify their interaction within a cellular context.

  • High-Throughput Screening: The "turn-on" fluorescence of the click reaction can be utilized to develop assays for screening compound libraries that modulate a particular biological process.

  • Cellular Imaging and Tracking: Labeled proteins, lipids, or glycans can be tracked in real-time to study their localization, trafficking, and dynamics within live cells.

  • Proteomics and Activity-Based Protein Profiling: AzMC can be used as a reporter tag to identify and enrich specific classes of proteins that have been metabolically or covalently labeled with an alkyne-containing probe.

Conclusion

This compound is a valuable and versatile tool for researchers in chemistry, biology, and drug discovery. Its favorable photophysical properties, coupled with the efficiency and specificity of click chemistry, provide a robust platform for the fluorescent labeling of a wide range of biomolecules. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful implementation of this compound in various research applications, from in vitro bioconjugation to live-cell imaging. The continued development of click chemistry reagents and methodologies will undoubtedly expand the utility of this and other fluorescent azides in elucidating complex biological processes.

References

7-Azido-4-methylcoumarin: An In-depth Technical Guide to its Application as a Photoaffinity Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azido-4-methylcoumarin (AzMC) is a versatile chemical probe that serves a dual role as both a photoaffinity label and a fluorogenic detector for hydrogen sulfide (B99878) (H₂S). Its utility in chemical biology and drug discovery stems from the unique properties of its two key functional groups: the coumarin (B35378) core and the aryl azide (B81097) moiety. The coumarin scaffold provides a fluorescent reporter, while the aryl azide group can be converted into a highly reactive nitrene upon UV irradiation, enabling covalent cross-linking to target biomolecules. This guide provides a comprehensive technical overview of AzMC, focusing on its core application as a photoaffinity label for target identification and binding site mapping. It includes detailed information on its synthesis, mechanism of action, experimental protocols, and data analysis considerations.

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing non-covalent interactions between small molecules and their biological targets, such as proteins.[1] The methodology relies on a photoaffinity probe, which is a molecule comprising a ligand for the target, a photoreactive group, and often a reporter tag for detection and enrichment.[2] this compound (AzMC) is a notable photoaffinity label due to its intrinsic fluorescence, which can be used for tracking and visualization.

The aryl azide group of AzMC is chemically stable in the dark but, upon activation with UV light, releases nitrogen gas to form a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond with amino acid residues in close proximity, thus permanently "labeling" the binding site of the target protein. This covalent capture allows for the subsequent isolation and identification of the target protein, even from complex biological mixtures.[3]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₇N₃O₂[4]
Molecular Weight 201.2 g/mol [4]
CAS Number 95633-27-5[4]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO[4]
Absorbance Maxima (λmax) 297, 324 nm[4]
Excitation Maximum (as AzMC) ~340 nm[4]
Emission Maximum (as AzMC) ~445 nm[4]
Excitation Maximum (as 7-amino-4-methylcoumarin) ~351 nm[5]
Emission Maximum (as 7-amino-4-methylcoumarin) ~430 nm[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-amino-4-methylcoumarin (B1665955). The first step involves the diazotization of the primary aromatic amine, followed by azidation.

Experimental Protocol: Synthesis

Step 1: Diazotization of 7-Amino-4-methylcoumarin

  • Dissolve 7-amino-4-methylcoumarin in a suitable acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred amine solution. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

  • The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black). The reaction is typically complete within 30-60 minutes.

Step 2: Azidation of the Diazonium Salt

  • In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • The this compound product will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any residual salts, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Safety Note: Sodium azide and diazonium salts are potentially explosive and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with heavy metals and strong acids.

Mechanism of Action as a Photoaffinity Label

The utility of AzMC as a photoaffinity label is centered on the photochemistry of the aryl azide group.

G AzMC This compound (Ground State) ExcitedAzMC Excited Singlet State AzMC->ExcitedAzMC UV Light (hν) (~350-365 nm) NitreneSinglet Singlet Nitrene (Highly Reactive) ExcitedAzMC->NitreneSinglet - N₂ NitreneTriplet Triplet Nitrene NitreneSinglet->NitreneTriplet Intersystem Crossing CovalentAdduct Covalent Adduct with Target Protein NitreneSinglet->CovalentAdduct C-H/N-H Insertion, Addition to Double Bonds NitreneTriplet->CovalentAdduct H-atom Abstraction

Mechanism of Photoactivation

Upon irradiation with UV light, typically in the range of 350-365 nm, the aryl azide group absorbs a photon and is excited to a singlet state. This excited state is unstable and rapidly eliminates a molecule of nitrogen gas (N₂) to generate a highly reactive singlet nitrene. This singlet nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds of nearby amino acid residues, leading to the formation of a stable covalent bond between the coumarin probe and its target protein.[6] The singlet nitrene can also undergo intersystem crossing to a more stable triplet nitrene, which primarily reacts by hydrogen atom abstraction.[7]

Experimental Protocols for Photoaffinity Labeling

The following is a generalized workflow for using AzMC to identify protein targets from a complex biological sample, such as a cell lysate.

G cluster_prep Sample Preparation cluster_labeling Photolabeling cluster_analysis Downstream Analysis Incubation Incubate Cell Lysate with AzMC UV UV Irradiation (~350-365 nm, on ice) Incubation->UV Control Competition Control: Incubate with AzMC + Excess Non-photoreactive Ligand Control->UV SDS_PAGE SDS-PAGE and In-gel Fluorescence UV->SDS_PAGE Enrichment Enrichment of Labeled Proteins (e.g., via Click Chemistry if AzMC is modified with an alkyne handle) UV->Enrichment Digestion In-gel or On-bead Proteolytic Digestion (e.g., Trypsin) SDS_PAGE->Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS DataAnalysis Database Searching and Protein Identification MS->DataAnalysis

Photoaffinity Labeling Workflow
Protocol: In Vitro Photoaffinity Labeling

  • Sample Preparation:

    • Prepare a cell lysate or a solution of purified protein in a suitable buffer (e.g., PBS or Tris buffer). The buffer should not contain components that can be readily cross-linked, such as high concentrations of primary amines or thiols.

    • Add AzMC to the protein solution to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.

    • As a negative control for specific binding, prepare a parallel sample containing AzMC and a high concentration (e.g., 100-fold excess) of a known, non-photoreactive ligand for the suspected target protein.

    • Incubate the samples for 30-60 minutes at 4 °C to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the samples in a suitable UV-transparent container (e.g., a quartz cuvette or on a petri dish) on ice to minimize heat-induced protein degradation.

    • Irradiate the samples with a UV lamp at a wavelength of approximately 350-365 nm. The duration of irradiation can range from 5 to 30 minutes and should be optimized to maximize labeling while minimizing protein damage.

  • Analysis of Labeled Proteins:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner with an excitation wavelength appropriate for the coumarin tag (~350 nm). A band that appears in the AzMC-treated sample but is significantly reduced in the competition control sample is a candidate for the target protein.

  • Protein Identification by Mass Spectrometry:

    • Excise the fluorescent band of interest from the gel.

    • Perform in-gel digestion of the protein using a protease such as trypsin.

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the protein by searching the acquired MS/MS spectra against a protein database.

Application in Studying Hydrogen Sulfide Signaling

While the focus of this guide is on its use as a photoaffinity label, it is important to note the other major application of AzMC. In the presence of hydrogen sulfide (H₂S), the azide group of AzMC is selectively reduced to an amine, forming the highly fluorescent 7-amino-4-methylcoumarin (AMC). This "turn-on" fluorescence response allows for the sensitive and selective detection of H₂S in biological systems.[1] This property has been particularly useful in studying enzymes involved in H₂S biogenesis, such as cystathionine (B15957) β-synthase (CBS).

G Homocysteine Homocysteine CBS Cystathionine β-Synthase (CBS) Homocysteine->CBS Cysteine Cysteine Cysteine->CBS Cystathionine Cystathionine CBS->Cystathionine H2S Hydrogen Sulfide (H₂S) CBS->H2S AMC 7-Amino-4-methylcoumarin (High Fluorescence) H2S->AMC Reduction AzMC This compound (Low Fluorescence) AzMC->AMC Fluorescence Fluorescence Detection (Ex: ~351 nm, Em: ~430 nm) AMC->Fluorescence

H₂S Detection by AzMC in the CBS Pathway

Quantitative Data

The following table summarizes key quantitative data related to the interaction of AzMC with specific protein targets.

ParameterTarget ProteinValueReference(s)
Ki (Inhibition Constant) Human Phenol Sulfotransferase (SULT1A1)0.47 ± 0.05 mM
Kd (Dissociation Constant) UDP-glucuronosyltransferase UGT1A62.89 mM
k₂ (Inhibition Constant) UDP-glucuronosyltransferase UGT1A60.113 mM min⁻¹
Photolysis Quantum Yield (Φ) General range for aryl azides0.1 - 0.7

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its utility as a photoaffinity label, coupled with its intrinsic fluorescence, provides a robust method for identifying and characterizing small molecule-protein interactions. While its application requires careful optimization of experimental conditions, particularly UV irradiation, the insights gained into target engagement and binding site localization are invaluable for understanding biological pathways and for the development of new therapeutic agents. This guide provides the fundamental knowledge and practical protocols to facilitate the successful application of AzMC in research.

References

In-Depth Technical Guide to the Safety and Handling of 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 7-Azido-4-methylcoumarin (AzMC), a versatile chemical compound utilized as a fluorescent probe and in bioorthogonal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a yellow, powdered solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 95633-27-5[2][3]
Molecular Formula C₁₀H₇N₃O₂[1][3]
Molecular Weight 201.18 g/mol [1][4]
Appearance Yellow powder/solid[1]
Melting Point 110 °C[1]
Solubility Soluble in DMSO[1][3]
Purity ≥98% (HPLC)[1]
Stability Stable for at least 2 years when stored at -20°C.[1]

Hazard Identification and Toxicology

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] However, as an organic azide (B81097), it should be handled with caution due to the potential for explosive decomposition under certain conditions.[5][6]

General Hazards of Organic Azides:

  • Explosive Decomposition: Organic azides can be sensitive to heat, light, pressure, and shock, leading to violent decomposition.[5][6] Low molecular weight azides and those with a high nitrogen-to-carbon ratio tend to be more hazardous.[5]

  • Toxicity: The azide ion is known to have toxicity similar to the cyanide ion.[5]

Specific Toxicological Data for this compound:

No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound were found in the reviewed literature and safety data sheets. One supplier notes hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a GHS07 (Exclamation mark) symbol and "Warning" signal word.[1] However, another major supplier's SDS states the substance is not classified and has no hazard pictograms or signal words.[2] Given this discrepancy and the general hazards of organic azides, it is prudent to handle this compound with care.

Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C Protect from light and moisture Inspect->Store PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Store->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weighing Use Plastic or Glass Spatula FumeHood->Weighing Experiment Conduct Experiment Weighing->Experiment WasteCollection Collect Azide-Containing Waste Separately Experiment->WasteCollection Labeling Clearly Label Waste Container WasteCollection->Labeling Deactivation Deactivate (if necessary and permissible) Labeling->Deactivation Disposal Dispose via Institutional Hazardous Waste Program Deactivation->Disposal

Safe handling workflow for this compound.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable option).[7]

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[7]

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or allow contact with heavy metals, as this can lead to the formation of shock-sensitive metal azides.[7][8]

    • Acids: Avoid contact with acids, which can produce the highly toxic and explosive hydrazoic acid.[6][8]

    • Halogenated Solvents: Do not use chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) as reaction media, as they can form explosively unstable di- and tri-azidomethane.[5][6]

  • Storage: Store the compound in a tightly sealed container at -20°C, protected from light and moisture.[1]

First Aid Measures

In case of exposure, follow these first-aid guidelines.[2]

Table 2: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.
Skin Contact Wash the affected area with soap and water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Rinse mouth. If symptoms persist, consult a doctor.

Accidental Release and Disposal

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, gently sweep up the solid material, avoiding dust generation.[7]

  • Collect the spilled material into a designated, labeled container for hazardous waste.

  • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Waste Disposal:

  • All waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.[6][8]

  • Do not dispose of azide-containing waste down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[8]

  • Follow your institution's guidelines for the disposal of hazardous chemical waste.[6]

  • For dilute solutions, chemical deactivation by reaction with nitrous acid may be a possibility, but this should only be performed by trained personnel following a validated standard operating procedure.[8]

Experimental Protocols

This compound is a versatile tool in research. Below are general protocols for its common applications. Researchers should optimize these protocols for their specific experimental systems.

Use as a Fluorescent Probe for Hydrogen Sulfide (H₂S) Detection

The azide moiety of this compound is selectively reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[1]

Principle of Detection:

H2S_Detection AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) AzMC->AMC Reduction H2S H₂S

Mechanism of H₂S detection by this compound.

General Protocol for In Vitro H₂S Detection:

  • Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO.

  • Prepare the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the this compound stock solution to the reaction buffer to achieve the desired final concentration (e.g., 10-50 µM).

  • Add the H₂S source (e.g., NaHS solution) to the reaction mixture.

  • Incubate at room temperature or 37°C, protected from light.

  • Measure the fluorescence using a fluorometer with excitation at approximately 365 nm and emission at approximately 450 nm.[1]

Use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound can be used to label alkyne-modified biomolecules via the CuAAC reaction.

Reaction Scheme:

Click_Chemistry AzMC This compound Triazole Triazole-linked Fluorescent Conjugate AzMC->Triazole Alkyne Alkyne-modified Biomolecule Alkyne->Triazole Catalyst Cu(I) catalyst

Click chemistry reaction with this compound.

General Protocol for Labeling an Alkyne-Modified Oligonucleotide:

  • Prepare stock solutions:

    • Alkyne-labeled oligonucleotide in water.

    • This compound in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄) in water.

    • A copper ligand (e.g., THPTA) in water.

    • A reducing agent (e.g., sodium ascorbate) in water (prepare fresh).[9][10]

  • In a microcentrifuge tube, combine:

    • The alkyne-labeled oligonucleotide.

    • An excess of this compound.

    • The copper ligand.

    • CuSO₄.[9][10]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.[9][10]

  • Incubate at room temperature for 30-60 minutes, protected from light.[9][10]

  • Purify the labeled oligonucleotide using standard methods (e.g., ethanol (B145695) precipitation or chromatography).

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

A Technical Guide to 7-Azido-4-methylcoumarin: Commercial Availability, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 7-Azido-4-methylcoumarin (AzMC), a versatile fluorogenic probe. This document outlines its commercial sources and purity levels, provides detailed experimental protocols for its synthesis and application, and illustrates key mechanisms and workflows through diagrams.

Commercial Sources and Purity

This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. The typical purity of commercially available AzMC is high, generally exceeding 95%, which is suitable for most research applications, including high-throughput screening and cellular imaging. Below is a summary of prominent suppliers and their stated purities.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 95633-27-597%[1]C₁₀H₇N₃O₂201.18[1]
Cayman Chemical 95633-27-5≥95%[2]C₁₀H₇N₃O₂201.2[2]
Santa Cruz Biotechnology 95633-27-5≥98%[3]C₁₀H₇N₃O₂201.18[3]
Adipogen 95633-27-5High PurityC₁₀H₇N₃O₂Not Specified
Chemodex 95633-27-5≥98% (HPLC)[4]Not SpecifiedNot Specified
MedchemExpress 95633-27-5Not SpecifiedC₁₀H₇N₃O₂201.18

Synthesis and Experimental Protocols

Synthesis of this compound from 7-Amino-4-methylcoumarin (B1665955)

This compound can be synthesized in high yield from its precursor, 7-amino-4-methylcoumarin (AMC), through a diazotization reaction followed by treatment with sodium azide (B81097).[5] This method provides a reliable route for laboratories that may wish to synthesize AzMC in-house.

Materials:

  • 7-amino-4-methylcoumarin (AMC)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium azide (NaN₃)

  • Ice

  • Water

  • Filtration apparatus

Protocol:

  • Dissolve 7-amino-4-methylcoumarin in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the AMC solution while maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. A precipitate of this compound will form.

  • Stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum to obtain this compound as a solid. A reported yield for this type of reaction is 92%.[5]

Detection of Hydrogen Sulfide (B99878) (H₂S) in Living Cells

This compound is a highly selective and sensitive fluorescent probe for the detection of hydrogen sulfide.[1][6] The non-fluorescent AzMC is reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Materials:

  • This compound (AzMC) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells of interest

  • Fluorescence microscope with appropriate filters (Excitation ~365 nm, Emission ~450 nm)

Protocol:

  • Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Prepare a working solution of AzMC by diluting the stock solution in PBS or cell culture medium to a final concentration of 10-50 µM.[7]

  • Remove the cell culture medium and wash the cells once with PBS.

  • Incubate the cells with the AzMC working solution for 30 minutes at room temperature or 37 °C.[7]

  • Wash the cells twice with PBS to remove any excess probe.[7]

  • Image the cells using a fluorescence microscope. The increase in blue fluorescence intensity corresponds to the intracellular concentration of H₂S.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group of this compound can be utilized in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate it to molecules containing a terminal alkyne.[8] This reaction is highly efficient and bioorthogonal.

Materials:

  • This compound (AzMC)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Appropriate solvent (e.g., water, DMSO/t-BuOH)

Protocol for Labeling of Oligonucleotides:

  • Prepare stock solutions of the following: 200 mM THPTA in water, 100 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 10 mM AzMC in DMSO or a suitable solvent.[9]

  • In a reaction tube, combine the alkyne-labeled oligonucleotide, an excess of the AzMC solution (e.g., 4-50 equivalents), and the THPTA/CuSO₄ solution (pre-incubated for a few minutes at a 2:1 ligand to copper ratio).[9][10]

  • Initiate the reaction by adding sodium ascorbate (e.g., 40 equivalents).[9]

  • Allow the reaction to proceed at room temperature for 30-60 minutes.[9]

  • The resulting triazole-linked coumarin-oligonucleotide conjugate can be purified by standard methods such as ethanol (B145695) precipitation.

Visualizations of Mechanisms and Workflows

Mechanism of H₂S Detection

The detection of hydrogen sulfide by this compound is based on the selective reduction of the azide group to an amine, which results in a significant increase in fluorescence.

H2S_Detection AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly fluorescent) AzMC->AMC Reduction of Azide N2 N₂ AMC->N2 Byproduct H2S Hydrogen Sulfide (H₂S) H2S->AzMC Reactant

Caption: H₂S Detection by this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound serves as a valuable tool for fluorescently labeling alkyne-modified biomolecules via the CuAAC reaction.

Click_Chemistry AzMC This compound Product Fluorescently Labeled Biomolecule (Triazole) AzMC->Product Cycloaddition Alkyne Alkyne-modified Biomolecule Alkyne->Product Cycloaddition Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes

Caption: Click Chemistry with this compound.

Experimental Workflow for Cellular Imaging of H₂S

A typical workflow for utilizing this compound to visualize intracellular H₂S involves several key steps from cell preparation to data analysis.

Cellular_Imaging_Workflow A 1. Cell Seeding & Culture B 2. Treatment with H₂S Modulator (Optional) A->B C 3. Cell Washing (PBS) B->C D 4. Incubation with This compound C->D E 5. Removal of Excess Probe (Washing) D->E F 6. Fluorescence Microscopy E->F G 7. Image & Data Analysis F->G

Caption: Cellular Imaging Workflow for H₂S Detection.

References

The Azide Group as a Fluorescence Quencher in Coumarin-Based Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide (B81097) group in modulating the fluorescence of coumarin (B35378) dyes. The introduction of an azide moiety onto the coumarin scaffold is a powerful strategy in the design of "turn-on" fluorescent probes, which are instrumental in a myriad of applications, from bio-labeling to the detection of specific analytes. This document outlines the primary quenching mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the core concepts.

The Core Mechanism: Photoinduced Electron Transfer (PET)

The principal mechanism by which the azide group quenches coumarin fluorescence is Photoinduced Electron Transfer (PET). In its ground state, an azide-modified coumarin is typically non-fluorescent or exhibits very weak fluorescence. The quenching process can be described as follows:

  • Excitation: The coumarin fluorophore absorbs a photon of light, promoting an electron to an excited state (S₁).

  • Electron Transfer: In this excited state, the coumarin core becomes a potent electron acceptor. The nearby electron-rich azide group (-N₃) acts as an efficient electron donor. An electron is transferred from the highest occupied molecular orbital (HOMO) of the azide group to the HOMO of the excited coumarin.

  • Non-Radiative Decay: This electron transfer provides a non-radiative pathway for the excited fluorophore to return to its ground state. This process is significantly faster than the radiative decay pathway (fluorescence), thus effectively quenching the emission of light.

This PET-based quenching is a through-bond or through-space interaction that is highly dependent on the spatial proximity and electronic coupling between the azide group and the coumarin core.

Reversibility and "Turn-On" Fluorescence

A key advantage of using the azide group as a quencher is the ability to reverse the quenching process. The azide group is highly reactive in specific chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

When the azide-modified coumarin reacts with an alkyne, the azide is converted into a triazole. This transformation fundamentally alters the electronic properties of the substituent. The resulting triazole is no longer an effective electron donor in the PET process. Consequently, the non-radiative decay pathway is inhibited, and the radiative pathway (fluorescence) is restored, leading to a significant increase in fluorescence intensity. This "turn-on" response forms the basis for the use of azide-modified coumarins as highly sensitive and specific fluorescent probes.[1][2]

Other Quenching Mechanisms: FRET and ACQ

While PET is the dominant mechanism for azide-induced quenching of coumarin fluorescence, it is pertinent to briefly discuss other common quenching phenomena.

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore over a longer distance than PET (typically 1-10 nm).[3][4] The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra. There is no substantial evidence to suggest that the azide group itself acts as a FRET acceptor for coumarin fluorescence. In FRET systems involving coumarins, the coumarin typically acts as the donor to another fluorescent dye.[3]

  • Aggregation-Caused Quenching (ACQ): ACQ is a phenomenon where the fluorescence of a dye is diminished at high concentrations in solution or in the solid state due to the formation of non-fluorescent aggregates.[5] This is often observed with planar aromatic dyes like coumarins, which can form π-π stacks. While azide-substituted coumarins can exhibit ACQ, this is a property of the coumarin scaffold's tendency to aggregate rather than a direct quenching mechanism by the azide group itself.[5][6][7] In fact, structural modifications to the coumarin core can sometimes lead to the opposite effect, known as Aggregation-Induced Emission (AIE).[6][7]

Quantitative Data on Azide Quenching

The effectiveness of the azide group as a quencher and the subsequent fluorescence "turn-on" upon reaction can be quantified by comparing the photophysical properties of the azide-modified coumarin with its triazole-conjugated counterpart.

CompoundStateMax. Excitation (λex)Max. Emission (λem)Quantum Yield (Φ)Reference
3-Azido-7-hydroxycoumarin (B34554) Quenched (Azide)260 nm391 nmExceptionally low[8]
Fluorescent (Triazole)404 nm477-480 nm-[1][8]
Coumarin 343 X azide Fluorescent (unspecified)--0.63[9]

Note: The quantum yield of the quenched azide form is often not reported as a specific value but is understood to be close to zero.

Experimental Protocols

Synthesis of 3-Azido-7-hydroxycoumarin

This protocol is adapted from literature procedures.[10][11]

Materials:

Procedure:

  • A mixture of 2,4-dihydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is refluxed with stirring for 4 hours.

  • The reaction mixture is poured onto ice to yield a yellow precipitate.

  • The precipitate is filtered and washed with ice water.

  • The solid is then refluxed in a solution of concentrated HCl and ethanol (2:1 v/v) for 1 hour.

  • Ice water is added to dilute the solution, which is then cooled in an ice bath.

  • Sodium nitrite is added, and the mixture is stirred for 5-10 minutes.

  • Sodium azide is added in portions, and the mixture is stirred for another 15 minutes.

  • The resulting precipitate is filtered, washed with water, and dried under reduced pressure to afford 3-azido-7-hydroxycoumarin as a solid.

Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a coumarin probe relative to a known standard.[12][13][14][15]

Materials:

  • Fluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectrograde solvent (the same for both sample and standard)

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Azide-modified coumarin probe (sample)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the same solvent.

  • Create Dilution Series: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.02 and 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λex).

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the fluorometer, exciting at the same λex. Keep all instrument settings (e.g., slit widths) constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradients: Determine the gradient (slope) of the straight line for both the sample (Grad_s) and the standard (Grad_r).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_s):

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where Φ_r is the quantum yield of the standard, and n_s and n_r are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Visualizations

PET_Mechanism cluster_quenching Quenching Pathway (Dominant) Coumarin_GS Coumarin (S₀) Coumarin_ES Coumarin* (S₁) (Excited State) Coumarin_GS->Coumarin_ES Absorption (Light, hν) Azide Azide (-N₃) Coumarin_ES->Azide Photoinduced Electron Transfer (PET) Coumarin_ES->Azide PET_State [Coumarin⁻•---Azide⁺•] (Charge Separated State) Fluorescence Fluorescence (Photon Emission) Coumarin_ES->Fluorescence Radiative Decay (Slow) PET_State->Coumarin_GS Fast Relaxation NonRadiative Non-Radiative Decay (Heat) PET_State->NonRadiative Fluorescence->Coumarin_GS

Caption: Photoinduced Electron Transfer (PET) quenching mechanism.

TurnOn_Workflow Start Azide-Coumarin Probe State1 Low Fluorescence (Quenched by PET) Start->State1 Reaction Add Alkyne-containing Analyte + Cu(I) catalyst (CuAAC) State1->Reaction Product Triazole-Coumarin Conjugate Reaction->Product State2 High Fluorescence (PET is Inhibited) Product->State2 Detection Detect Fluorescence Signal State2->Detection

Caption: "Turn-on" fluorescence via click chemistry.

QuantumYield_Workflow A1 Prepare Dilution Series (Sample & Standard) B1 Measure Absorbance at λex (Abs < 0.1) A1->B1 B2 Measure Fluorescence Emission at λex A1->B2 C1 Plot Integrated Fluorescence vs. Absorbance B1->C1 B2->C1 D1 Determine Gradients (Grad_s and Grad_r) C1->D1 E1 Calculate Quantum Yield (Φ_s) using Comparative Formula D1->E1

Caption: Workflow for relative quantum yield determination.

References

The Definitive Guide to 7-Azido-4-methylcoumarin for Advanced Hydrogen Sulfide Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, playing a pivotal role in a myriad of physiological and pathological processes. Its accurate and selective detection is paramount for elucidating its biological functions and for the development of novel therapeutics. Among the chemical tools available, 7-Azido-4-methylcoumarin (AzMC) has distinguished itself as a highly effective and reliable fluorescent probe for H₂S. This technical guide provides an in-depth overview of the core advantages of utilizing AzMC for H₂S sensing, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism and workflow.

Core Advantages of this compound (AzMC)

This compound is a fluorogenic probe renowned for its high sensitivity and selectivity in detecting hydrogen sulfide.[1][2][3] Its primary advantages lie in its "turn-on" fluorescent response, excellent specificity over other biological thiols, and its applicability in both in vitro and in situ cellular and tissue imaging.[4]

The fundamental principle of AzMC as an H₂S probe is the selective reduction of its aromatic azide (B81097) moiety by hydrogen sulfide.[5] This irreversible reaction converts the non-fluorescent AzMC into the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a significant and easily quantifiable increase in fluorescence intensity.[5] The strong electron-withdrawing nature of the azide group in AzMC quenches the fluorescence of the coumarin (B35378) core; this quenching is alleviated upon its reduction to an electron-donating amine group by H₂S.[4]

Key benefits of employing AzMC include:

  • High Selectivity: AzMC exhibits remarkable selectivity for H₂S over other biologically relevant reactive sulfur, nitrogen, and oxygen species, including high concentrations of cysteine, homocysteine, and glutathione.

  • High Sensitivity: The probe is capable of detecting H₂S at low concentrations, making it suitable for measuring endogenous levels of this gasotransmitter.[6]

  • "Turn-On" Fluorescence: The clear transition from a non-fluorescent to a highly fluorescent state upon reaction with H₂S provides a high signal-to-noise ratio, simplifying detection and quantification.

  • Versatility: AzMC can be employed in a variety of applications, from monitoring enzymatic H₂S production in vitro to visualizing H₂S in living cells and cardiac tissues.[2][4]

  • Utility in High-Throughput Screening: Its robust performance makes it an ideal tool for high-throughput screening assays aimed at identifying inhibitors or activators of H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS).[1][7]

Quantitative Performance Data

The photophysical and sensing properties of this compound are summarized in the table below, providing a clear basis for experimental design and data interpretation.

ParameterValueReference
Excitation Wavelength (λex) 340-365 nm[2]
Emission Wavelength (λem) 445-450 nm[2]
Linear Detection Range (in vitro) 200 nM – 100 μM H₂S (with 10 μM probe)
Limit of Detection (LOD) of a derivative 37 nM (for Lyso-C, a lysosome-targeted derivative)[6]
Response Time of a derivative Within 5 minutes (for Lyso-C)[6]
Molecular Formula C₁₀H₇N₃O₂[2]
Molecular Weight 201.18 g/mol
Purity ≥95%[2]
Solubility Soluble in DMSO[2]

H₂S Sensing Mechanism

The sensing mechanism of this compound is a chemically straightforward yet elegant process. The non-fluorescent AzMC molecule undergoes a specific reaction with hydrogen sulfide, which acts as a reducing agent. The azide group (-N₃) is reduced to an amine group (-NH₂), yielding the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). This conversion is the cornerstone of its function as a "turn-on" fluorescent probe.

H2S_Sensing_Mechanism AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly fluorescent) AzMC->AMC Reduction H2S H₂S H2S->AzMC

Caption: Reaction mechanism of H₂S detection by this compound.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in both in vitro and cellular assays. It is recommended to optimize concentrations and incubation times for specific experimental systems.

In Vitro H₂S Detection (e.g., Enzyme Activity Assay)
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 µM) in the appropriate reaction buffer (e.g., 200 mM Tris-HCl, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, combine the reaction buffer, any necessary co-factors (e.g., pyridoxal-5'-phosphate for CBS), and the enzyme of interest.

    • Add the substrate for the H₂S-producing enzyme (e.g., L-cysteine).

    • Initiate the reaction by adding the AzMC working solution.

    • Incubate the plate at 37°C for a specified period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

Cellular H₂S Imaging
  • Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture overnight to allow for adherence.

  • Probe Loading:

    • Prepare a fresh working solution of AzMC (e.g., 10-50 µM) in a suitable buffer such as phosphate-buffered saline (PBS) or cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxicity.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the AzMC working solution for 30 minutes at 37°C.[4]

  • Washing: After incubation, wash the cells two to three times with PBS to remove any excess, unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for the excitation and emission wavelengths of the reaction product, 7-amino-4-methylcoumarin.

Experimental Workflow for Cellular H₂S Detection

The following diagram illustrates a typical workflow for the detection of endogenous or exogenous H₂S in a cellular context using this compound.

Cellular_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Probe_Prep 2. Prepare AzMC Working Solution Stimulation 3. Induce H₂S Production (Optional) Probe_Prep->Stimulation Incubation 4. Incubate Cells with AzMC Stimulation->Incubation Washing 5. Wash to Remove Excess Probe Incubation->Washing Imaging 6. Fluorescence Microscopy Washing->Imaging Quantification 7. Image Analysis & Quantification Imaging->Quantification

Caption: A generalized workflow for cellular H₂S imaging using AzMC.

Conclusion

This compound stands as a powerful and versatile tool for the selective and sensitive detection of hydrogen sulfide. Its robust "turn-on" fluorescent mechanism, coupled with its applicability across a range of biological systems, makes it an invaluable asset for researchers in academia and industry. This guide provides the foundational knowledge and protocols to effectively integrate AzMC into research and development workflows, paving the way for a deeper understanding of the multifaceted roles of H₂S in health and disease.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging Using 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azido-4-methylcoumarin (AzMC) is a versatile fluorescent probe that offers multiple avenues for biological labeling and detection. While it is well-established as a fluorogenic sensor for hydrogen sulfide (B99878) (H₂S), its azide (B81097) functional group also enables its use in bioorthogonal click chemistry reactions. This allows for the covalent labeling of target biomolecules in living cells that have been metabolically, genetically, or chemically engineered to contain a corresponding alkyne group. This document provides detailed protocols for the application of this compound in live-cell imaging via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Upon reaction with H₂S, the azide moiety of this compound is reduced to an amine, yielding the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[1][2] In the context of click chemistry, the azide group reacts with an alkyne to form a stable triazole linkage, which also results in a fluorescent product.[3] This dual reactivity allows for diverse applications in cellular imaging and analysis.

Data Presentation

Photophysical Properties

The photophysical properties of this compound and its derivatives are crucial for designing imaging experiments. The spectral characteristics of the parent compound, its H₂S reaction product (7-Amino-4-methylcoumarin), and a representative triazole adduct are summarized below.

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Notes
This compound (AzMC) ~324[4]~445[4]Not widely reportedLowWeakly fluorescent before reaction.
7-Amino-4-methylcoumarin (AMC) 341 - 351[5][6][7]430 - 445[5][6][7]~19,000 at 350 nm[7]~0.6[7]Product of H₂S reaction; highly fluorescent.
Coumarin-Triazole Adduct Shifted relative to AzMCShifted relative to AzMCVariableGenerally increased upon triazole formationSpecific values depend on the alkyne partner. Formation of the triazole can lead to bathochromic shifts and increased quantum yield.
Cytotoxicity Data

While specific cytotoxicity data for this compound on various cell lines is not extensively documented, data from related coumarin (B35378) compounds can provide initial estimates for experimental design. Researchers should always perform their own cytotoxicity assays for their specific cell line and experimental conditions.

CompoundCell LineIC₅₀ ValueExposure TimeReference
7,8-diacetoxy-4-methylcoumarin (B1216158)A549 (Lung Adenocarcinoma)160 µg/mLNot Specified[8]
α-mangostin (a natural product with a coumarin-like core)HeLa (Cervical Cancer)24.54 ± 1.5 µM24 h[9]
CurcuminHeLa (Cervical Cancer)3.36 µM48 h[10]

Note: The cytotoxicity of the overall labeling procedure, particularly for CuAAC, is often dominated by the copper catalyst rather than the fluorescent probe itself.[11]

Experimental Protocols

The following are detailed protocols for labeling live cells with this compound using both copper-free (SPAAC) and copper-catalyzed (CuAAC) click chemistry. These protocols assume that the target biomolecules within the cells have been pre-labeled with a suitable alkyne group (e.g., a cyclooctyne (B158145) like DBCO for SPAAC, or a terminal alkyne for CuAAC).

Protocol 1: Live-Cell Labeling with this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for live-cell imaging due to its biocompatibility, as it avoids the use of a toxic copper catalyst.[12]

Materials:

  • Live cells cultured on imaging-suitable plates/slides with alkyne-labeled biomolecules (e.g., DBCO-labeled).

  • This compound (AzMC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or chamber slide suitable for microscopy.

    • Gently wash the cells twice with pre-warmed PBS.

  • Labeling Reaction:

    • Prepare a working solution of AzMC by diluting the stock solution in a complete cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type and experimental setup.

    • Add the AzMC working solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The incubation time may require optimization.[12]

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for coumarin derivatives (e.g., a DAPI filter set).

Protocol 2: Live-Cell Labeling with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol offers faster reaction kinetics but requires careful optimization to minimize copper-induced cytotoxicity.[11] The use of a copper-chelating ligand like THPTA is crucial.[1][11]

Materials:

  • Live cells cultured on imaging-suitable plates/slides with terminal alkyne-labeled biomolecules.

  • This compound (AzMC)

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Live-cell imaging buffer

  • PBS, pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • AzMC: 1-10 mM in anhydrous DMSO.

    • CuSO₄: 50 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).

  • Cell Preparation:

    • Culture cells to the desired confluency on a glass-bottom dish.

    • Gently wash the cells once with pre-warmed PBS.

  • Labeling Reaction:

    • Prepare the "click" reaction cocktail immediately before use. For a final volume of 200 µL per well:

      • To 180 µL of PBS, add 2 µL of the 1-10 mM AzMC stock solution (final concentration 10-100 µM).

      • Add 2 µL of the 50 mM THPTA solution (final concentration 500 µM).

      • Add 2 µL of the 50 mM CuSO₄ solution (final concentration 500 µM). Mix gently.

      • Add 5 µL of the fresh 100 mM sodium ascorbate solution to initiate the reaction (final concentration 2.5 mM).[13]

    • Immediately add the reaction cocktail to the cells.

    • Incubate for 5-15 minutes at room temperature, protected from light. Note: Minimize incubation time to reduce copper toxicity.[13]

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with PBS.

  • Imaging:

    • Add fresh live-cell imaging buffer.

    • Proceed with imaging using a fluorescence microscope with a suitable filter set.

Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz (DOT language) to illustrate the experimental workflows.

SPAAC_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Culture Culture cells with alkyne-labeled precursors Wash1 Wash cells with PBS Culture->Wash1 AddProbe Add AzMC working solution (1-10 µM) Wash1->AddProbe Incubate Incubate 15-60 min at 37°C AddProbe->Incubate Wash2 Wash cells 3x with PBS Incubate->Wash2 AddBuffer Add imaging buffer Wash2->AddBuffer Image Fluorescence Microscopy AddBuffer->Image

Caption: Workflow for live-cell imaging using this compound via SPAAC.

CuAAC_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Culture Culture cells with alkyne-labeled precursors Wash1 Wash cells with PBS Culture->Wash1 AddCocktail Add CuAAC reaction cocktail Wash1->AddCocktail Incubate Incubate 5-15 min at RT AddCocktail->Incubate Wash2 Wash cells 3x with PBS Incubate->Wash2 AddBuffer Add imaging buffer Wash2->AddBuffer Image Fluorescence Microscopy AddBuffer->Image

Caption: Workflow for live-cell imaging using this compound via CuAAC.

Click_Reaction AzMC 7-Azido-4- methylcoumarin Product Fluorescent Triazole Adduct AzMC->Product Click Chemistry (SPAAC or CuAAC) Alkyne Alkyne-modified Biomolecule Alkyne->Product

Caption: Bioorthogonal labeling of an alkyne-modified biomolecule with this compound.

References

Application Notes and Protocols for Fluorescence Microscopy of Hydrogen Sulfide (H₂S) using 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is increasingly recognized as a critical gaseous signaling molecule, playing a vital role in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.[1][2] The development of selective and sensitive methods to detect and visualize H₂S in biological systems is paramount to understanding its complex roles. 7-Azido-4-methylcoumarin (AzMC) has emerged as a robust fluorogenic probe for the detection of H₂S in living cells and tissues.[3][4] This non-fluorescent molecule undergoes a specific chemical reaction with H₂S, resulting in the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), providing a "turn-on" fluorescence signal that can be monitored using standard fluorescence microscopy.[3]

Principle of Detection

The detection of H₂S by this compound is based on the selective reduction of the aromatic azide (B81097) moiety by H₂S. This irreversible reaction cleaves the azide group and forms an amino group, yielding the highly fluorescent 7-amino-4-methylcoumarin.[3][5] The significant increase in fluorescence intensity upon reaction with H₂S allows for the sensitive and selective imaging of its production and localization within cellular compartments.[3][5]

Quantitative Data Summary

The photophysical and experimental parameters of this compound and its fluorescent product, 7-amino-4-methylcoumarin, are summarized in the table below for easy reference and comparison.

ParameterThis compound (AzMC)7-Amino-4-methylcoumarin (AMC)Reference
Molar Mass 201.18 g/mol 175.18 g/mol [6]
Excitation Wavelength (λex) Non-fluorescent~340-365 nm[3][6][7]
Emission Wavelength (λem) Non-fluorescent~440-450 nm[3][6][7]
Molar Extinction Coefficient (ε) Not applicable~17,800 M⁻¹cm⁻¹ in EtOH[8]
Quantum Yield (Φ) Not applicable~0.6-0.81 in various solvents[2]
Recommended Probe Concentration 10 - 100 µMNot applicable[3]
Solubility Soluble in DMSOSoluble in DMF and DMSO[3][7]
Storage -20°C, protected from light2-8°C[6][9]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the generally accepted role of H₂S in cellular signaling and the mechanism of its detection by this compound. H₂S is endogenously produced by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). It can then modulate the activity of various protein targets through persulfidation. AzMC acts as an exogenous probe that, upon entering the cell, reacts with H₂S to produce a fluorescent signal.

H2S_Signaling_and_Detection cluster_cell Cellular Environment CBS CBS H2S H₂S CBS->H2S Production CSE CSE CSE->H2S Production L_cysteine L-Cysteine L_cysteine->CBS L_cysteine->CSE Persulfidated_Protein Persulfidated Protein (Altered Function) H2S->Persulfidated_Protein AzMC_in 7-Azido-4- methylcoumarin (Non-fluorescent) AMC_out 7-Amino-4- methylcoumarin (Fluorescent) AzMC_in->AMC_out Reduction by H₂S Fluorescence Fluorescence (λem ~450 nm) AMC_out->Fluorescence Detection Protein Protein Target Protein->Persulfidated_Protein Persulfidation AzMC_ex AzMC (Added) AzMC_ex->AzMC_in Cellular Uptake

H₂S signaling pathway and AzMC detection.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the detection of cellular H₂S using this compound with fluorescence microscopy.

Experimental_Workflow A 1. Cell Culture (e.g., on glass-bottom dish) D 4. Cell Treatment (Optional) (Induce or inhibit H₂S production) A->D B 2. Prepare AzMC Stock (e.g., 10 mM in DMSO) C 3. Prepare Working Solution (e.g., 50 µM in media) B->C E 5. Probe Loading (Incubate cells with AzMC) C->E D->E F 6. Wash Cells (Remove excess probe) E->F G 7. Fluorescence Microscopy (Ex: ~365 nm, Em: ~450 nm) F->G H 8. Image Analysis (Quantify fluorescence intensity) G->H

Workflow for cellular H₂S detection using AzMC.

Detailed Experimental Protocols

Protocol 1: In Vitro Detection of H₂S

This protocol is for the characterization of the probe's response to H₂S in a cell-free system.

Materials:

  • This compound (AzMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydrosulfide (B80085) (NaHS) as an H₂S donor

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a 10 mM stock solution of AzMC in anhydrous DMSO. Store at -20°C.

  • Prepare a 1 M stock solution of NaHS in deoxygenated water. Prepare fresh for each experiment.

  • Prepare a working solution of AzMC by diluting the stock solution to 20 µM in PBS (final DMSO concentration should be <1%).

  • Prepare a serial dilution of NaHS in PBS to achieve a final concentration range of 0-200 µM in the wells.

  • Add 50 µL of the 20 µM AzMC working solution to each well of the 96-well plate.

  • Add 50 µL of the NaHS dilutions to the respective wells. For the negative control, add 50 µL of PBS.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~365 nm and emission at ~450 nm.

  • Plot the fluorescence intensity against the concentration of NaHS to determine the linear detection range.

Protocol 2: Live-Cell Imaging of H₂S

This protocol provides a general guideline for imaging H₂S in cultured mammalian cells. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (AzMC) stock solution (10 mM in DMSO)

  • (Optional) H₂S donor (e.g., NaHS) or inhibitor (e.g., aminooxyacetic acid, AOA)

  • Fluorescence microscope equipped with a DAPI filter set or similar (Ex: ~360/40 nm, Em: ~460/50 nm)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Cell Treatment (Optional):

    • To induce H₂S production, treat cells with an appropriate stimulus or add an H₂S donor like NaHS (e.g., 100 µM) for a predetermined time.

    • To inhibit endogenous H₂S production, pre-treat cells with an inhibitor like AOA (an inhibitor of CBS).

  • Probe Loading:

    • Prepare a working solution of AzMC by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the AzMC working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer or culture medium without phenol (B47542) red to the cells.

    • Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect the emission centered around 450 nm.

    • Acquire images from both control and treated cells using identical imaging parameters (e.g., exposure time, gain).

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between different experimental groups to determine the relative changes in H₂S levels.

Chemical Reaction Mechanism

The underlying chemical reaction for the detection of H₂S by this compound is a reduction of the azide group to an amine. This reaction is highly specific for H₂S over other biological thiols and reactive species.

Reaction_Mechanism cluster_reaction AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) H2S + H₂S N2 + N₂ + S AzMC_img AzMC_img AMC_img AMC_img

References

Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors Using 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel enzyme inhibitors.[1][2][3] Fluorescent assays are particularly advantageous for HTS due to their high sensitivity, wide dynamic range, and compatibility with automated systems.[2][3] This document provides detailed application notes and protocols for a high-throughput screening assay to identify inhibitors of hydrogen sulfide (B99878) (H₂S) producing enzymes, with a primary focus on cystathionine (B15957) β-synthase (CBS), using the fluorogenic probe 7-Azido-4-methylcoumarin (AzMC).

The assay principle is based on the detection of H₂S, an enzymatic product of CBS. AzMC is a non-fluorescent molecule that is selectively reduced by H₂S to the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[4][5][6] This conversion results in a quantifiable increase in fluorescence, which is directly proportional to the enzymatic activity of H₂S-producing enzymes like CBS.[5][7] The inhibition of the enzyme leads to a decrease in H₂S production and, consequently, a reduction in the fluorescent signal.

Mechanism of Action

The core of this assay is the chemical reaction between this compound and hydrogen sulfide. The azide (B81097) group of AzMC is selectively reduced by H₂S, yielding the fluorescent 7-amino-4-methylcoumarin (AMC) and nitrogen gas. AMC exhibits strong fluorescence with excitation and emission maxima at approximately 365 nm and 450 nm, respectively.[4][5][6] This "turn-on" fluorescent response provides a sensitive measure of H₂S production.

cluster_reaction Assay Principle This compound This compound 7-Amino-4-methylcoumarin 7-Amino-4-methylcoumarin This compound->7-Amino-4-methylcoumarin + H2S H2S H2S Enzyme (e.g., CBS) Enzyme (e.g., CBS) Enzyme (e.g., CBS)->H2S produces Substrate Substrate Substrate->Enzyme (e.g., CBS) Fluorescence Fluorescence 7-Amino-4-methylcoumarin->Fluorescence emits

Caption: Reaction mechanism of the this compound based assay.

Quantitative Data Presentation

The following table summarizes the inhibitory activities of known and newly identified inhibitors of human cystathionine β-synthase (hCBS). While some of this data was generated using an analogous HTS assay with a different fluorescent probe, it provides a representative example of the quantitative output of such screens.[7]

CompoundIC₅₀ (µM) for hCBSNotes
Aminooxyacetic acid (AOAA)~140[7]A well-known, non-selective inhibitor of PLP-dependent enzymes.[8][9]
Hydroxylamine (HA)20[8]Another non-selective inhibitor of PLP-dependent enzymes.[8][9]
Sikokianin C1.5[7]A potent inhibitor identified from a natural product library screen.[7]
NSC1110414[8]A potent inhibitor identified through HTS.[8]
NSC6707812[8]An inhibitor identified through HTS.[8]
Clioquinol15-20[4]An 8-hydroxyquinoline (B1678124) derivative identified as a CBS inhibitor.[4][6]
Chloroxine15-20[4]An 8-hydroxyquinoline derivative identified as a CBS inhibitor.[4][6]
Nitroxoline15-20[4]An 8-hydroxyquinoline derivative identified as a CBS inhibitor.[4][6]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.4. Prepare a stock solution and adjust the pH.

  • Enzyme Solution: Recombinant human cystathionine β-synthase (hCBS). Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 2 µg per 200 µL reaction.[7]

  • Substrate Solution: A solution of L-cysteine and L-homocysteine in assay buffer. The concentration should be at or near the Kₘ value for the enzyme. A starting concentration of 10 mM for each can be used.[7]

  • This compound (AzMC) Stock Solution: Prepare a 1 mM stock solution of AzMC in DMSO. Store protected from light at -20°C.

  • Test Compounds: Prepare stock solutions of test compounds in DMSO.

  • Positive Control: Prepare a stock solution of a known CBS inhibitor, such as aminooxyacetic acid (AOAA), in DMSO.

High-Throughput Screening Protocol

This protocol is designed for a 96-well or 384-well microplate format.

  • Compound Plating:

    • Dispense a small volume (e.g., 1 µL) of test compounds, positive control, and DMSO (vehicle control) into the wells of the microplate.

  • Enzyme Addition:

    • Add the enzyme solution to each well containing the compounds and controls.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a reaction mixture containing the substrate solution and AzMC in the assay buffer. The final concentration of AzMC in the assay should be around 10 µM.[3]

    • Add the reaction mixture to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control using the following formula:

    % Inhibition = 100 x (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank))

  • IC₅₀ Determination:

    • Plot the percentage inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]

cluster_workflow HTS Workflow Start Start Compound_Plating Compound Plating (Test Compounds, Controls, DMSO) Start->Compound_Plating Enzyme_Addition Enzyme Addition (e.g., hCBS) Compound_Plating->Enzyme_Addition Pre-incubation Pre-incubation (15 min at RT) Enzyme_Addition->Pre-incubation Reaction_Initiation Reaction Initiation (Substrate + AzMC) Pre-incubation->Reaction_Initiation Incubation Incubation (30-60 min at 37°C) Reaction_Initiation->Incubation Fluorescence_Reading Fluorescence Reading (Ex: 365 nm, Em: 450 nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for enzyme inhibitor identification.

Mandatory Visualizations

cluster_data_flow Data Analysis Workflow Raw_Fluorescence_Data Raw Fluorescence Data Background_Subtraction Background Subtraction (No Enzyme Control) Raw_Fluorescence_Data->Background_Subtraction Corrected_Fluorescence Corrected Fluorescence Background_Subtraction->Corrected_Fluorescence Calculate_Percent_Inhibition Calculate % Inhibition Corrected_Fluorescence->Calculate_Percent_Inhibition Dose-Response_Curve Generate Dose-Response Curve Calculate_Percent_Inhibition->Dose-Response_Curve IC50_Determination IC50 Determination (Four-parameter logistic fit) Dose-Response_Curve->IC50_Determination Hit_Identification Hit Identification IC50_Determination->Hit_Identification

Caption: Data analysis workflow for HTS enzyme inhibitor assay.

Conclusion

The this compound-based assay provides a robust and sensitive method for the high-throughput screening of inhibitors of H₂S-producing enzymes like cystathionine β-synthase. The "turn-on" fluorescence signal upon enzymatic activity allows for a straightforward and automatable protocol suitable for large-scale screening campaigns in drug discovery. The detailed protocols and data analysis workflow presented herein offer a comprehensive guide for researchers to establish and execute HTS for the identification of novel enzyme inhibitors.

References

Staining Cells with 7-Azido-4-methylcoumarin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Azido-4-methylcoumarin (AzMC) is a valuable fluorogenic probe for the detection and visualization of hydrogen sulfide (B99878) (H₂S) in living and fixed cells. This compound is essentially non-fluorescent until it reacts with H₂S, which reduces the azido (B1232118) group to a highly fluorescent amino group, resulting in the formation of 7-Amino-4-methylcoumarin (AMC). This "turn-on" fluorescent response allows for the sensitive and selective detection of H₂S, a critical signaling molecule involved in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in cellular staining, data on its performance, and a troubleshooting guide to assist researchers in obtaining optimal results.

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a gasotransmitter, playing a crucial role in cellular signaling, cytoprotection, and the regulation of inflammatory responses. The ability to accurately detect and quantify H₂S within cellular environments is essential for understanding its biological functions and its implications in disease. This compound has emerged as a powerful tool for this purpose. Its cell permeability allows for the imaging of intracellular H₂S in both live and fixed cells. Upon reaction with H₂S, the probe exhibits a significant increase in fluorescence, which can be quantified to estimate the relative levels of H₂S.

Product Information

PropertyValue
Chemical Name 7-Azido-4-methyl-2H-1-benzopyran-2-one
Synonyms AzMC
CAS Number 95633-27-5
Molecular Formula C₁₀H₇N₃O₂
Molecular Weight 201.18 g/mol
Excitation (AzMC) ~365 nm
Emission (AzMC) Non-fluorescent
Excitation (AMC) ~340-365 nm[1]
Emission (AMC) ~445-450 nm[1][2]
Solubility Soluble in DMSO
Storage Store at -20°C, protected from light

Mechanism of Action

The detection of H₂S by this compound is based on a specific chemical reaction. The non-fluorescent AzMC molecule contains an azide (B81097) (-N₃) group. In the presence of hydrogen sulfide, the azide group is selectively reduced to an amine (-NH₂) group, yielding the highly fluorescent molecule 7-Amino-4-methylcoumarin (AMC). This conversion results in a significant increase in the fluorescence intensity, which can be measured using a fluorescence microscope or plate reader.

AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Fluorescence 'Turn-On' H2S Hydrogen Sulfide (H₂S) H2S->AzMC Reduction

Mechanism of H₂S detection by this compound.

Quantitative Data

This compound exhibits a sensitive and linear response to H₂S concentrations, making it suitable for quantitative analysis.

ParameterValueReference
Linear Detection Range (in vitro) 200 nM – 100 µM H₂S (with 10 µM probe)[1]
Excitation Wavelength (post-reaction) 340-365 nm[1][2]
Emission Wavelength (post-reaction) 445-450 nm[1][2]

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

2. Working Solution Preparation:

  • On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (typically 10-50 µM) in pre-warmed cell culture medium or phosphate-buffered saline (PBS), depending on the protocol.

Protocol 1: Staining Live Cells

This protocol is designed for the detection of H₂S in living cells.

cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to desired confluency wash1 Wash cells with pre-warmed PBS cell_culture->wash1 add_probe Incubate with 10-50 µM AzMC (30 min, 37°C) wash1->add_probe wash2 Wash cells 2-3 times with PBS add_probe->wash2 image Image immediately (Ex/Em: ~365/450 nm) wash2->image

Workflow for staining live cells with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Pre-warmed cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Culture cells to the desired confluency.

  • Prepare the AzMC working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Remove the existing culture medium and wash the cells once with pre-warmed PBS.

  • Add the AzMC working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.[3]

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

  • Image the cells immediately using a fluorescence microscope equipped with a filter set suitable for DAPI or similar blue fluorescent dyes (Excitation: ~365 nm, Emission: ~450 nm).

Protocol 2: Staining Fixed Cells

This protocol is suitable for detecting H₂S in fixed cells, allowing for co-staining with antibodies.

cluster_prep Cell Preparation cluster_staining Staining & Mounting cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fix Fix with 4% PFA (15-20 min, RT) wash1->fix wash2 Wash 3x with PBS fix->wash2 perm (Optional) Permeabilize with 0.1-0.5% Triton X-100 (10-15 min, RT) wash2->perm wash3 (Optional) Wash 3x with PBS perm->wash3 add_probe Incubate with 10-50 µM AzMC (30 min, RT, protected from light) wash3->add_probe wash4 Wash 3x with PBS add_probe->wash4 mount Mount on microscope slide wash4->mount image Image cells (Ex/Em: ~365/450 nm) mount->image

Workflow for staining fixed cells with this compound.

Materials:

  • Cells cultured on coverslips

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (optional, for permeabilization)

  • Mounting medium

Procedure:

  • Culture cells to the desired confluency on coverslips.

  • Wash the cells once with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If targeting intracellular structures that may be difficult to access, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • (Optional) If permeabilization was performed, wash the cells three times with PBS for 5 minutes each.

  • Prepare the AzMC working solution by diluting the stock solution in PBS to a final concentration of 10-50 µM.

  • Incubate the fixed cells with the AzMC working solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope with a suitable filter set.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low H₂S concentration- Incorrect filter set- Photobleaching- Insufficient probe concentration or incubation time- Use a positive control (e.g., cells treated with an H₂S donor like NaHS).- Ensure the microscope's excitation and emission filters match the spectral properties of AMC (~365/450 nm).- Minimize exposure to the excitation light. Use an anti-fade mounting medium for fixed cells.- Optimize the probe concentration and incubation time.
High Background Fluorescence - Incomplete removal of unbound probe- Autofluorescence of cells or medium- Increase the number and duration of washing steps after incubation.- Image cells in a phenol (B47542) red-free medium. Use a background subtraction function in your imaging software.
Cell Toxicity (Live Cell Imaging) - High probe concentration- Prolonged incubation- Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe.- Reduce the incubation time.
Uneven Staining - Uneven cell confluency- Incomplete mixing of the probe- Ensure an even distribution of cells on the coverslip or dish.- Gently mix the working solution before and during application to the cells.

References

Measuring Enzymatic H₂S Production Kinetics with 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule involved in a multitude of physiological and pathological processes. Its enzymatic production is primarily carried out by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). The dysregulation of H₂S production is implicated in various diseases, making these enzymes attractive therapeutic targets. 7-Azido-4-methylcoumarin (AzMC) is a fluorogenic probe that provides a sensitive and selective method for real-time monitoring of H₂S production. This probe is particularly useful for studying the kinetics of H₂S-producing enzymes and for high-throughput screening of potential inhibitors.[1][2]

Upon reaction with H₂S, the non-fluorescent AzMC is reduced to the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with an excitation wavelength (λex) of approximately 365 nm and an emission wavelength (λem) of around 450 nm. This reaction is highly selective for H₂S over other biological thiols such as cysteine, homocysteine, and glutathione, even at millimolar concentrations.

These application notes provide detailed protocols for utilizing this compound to measure the kinetics of enzymatic H₂S production in both purified enzyme systems and in living cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound for measuring H₂S production.

Table 1: Optical and Performance Properties of this compound

ParameterValueReference
Excitation Wavelength (λex)~365 nm
Emission Wavelength (λem)~450 nm
Linear Detection Range (in vitro)200 nM – 100 µM H₂S (with 10 µM probe)
Reported Detection LimitAs low as 37 nM (for a lysosome-targeted derivative)[3]
Solvent SolubilityReadily soluble in DMSO

Table 2: Reported IC₅₀ Values of CBS Inhibitors Determined Using H₂S Probe Assays

InhibitorCell LineIC₅₀ (µM)Reference
Aminooxyacetic acid (AOAA)HT29 colon cancer cells~140[4]
Sikokianin CHT29 colon cancer cells1.5[4]
3'-hydroxy-volkensiflavonHT29 colon cancer cells≥50[4]
CupressuflavoneHT29 colon cancer cells≥50[4]
Clioquinol (CQ)HepG2 cells (H₂S production)~20 (concentration used for % inhibition)[5]
Chloroxine (CHX)HepG2 cells (H₂S production)~20 (concentration used for % inhibition)[5]
Nitroxoline (NHX)HepG2 cells (H₂S production)~20 (concentration used for % inhibition)[5]

Experimental Protocols

Protocol 1: In Vitro Enzymatic H₂S Production Kinetics Assay (e.g., for Cystathionine β-Synthase)

This protocol describes the measurement of H₂S production from a purified enzyme, such as CBS, using this compound. The assay can be adapted for kinetic studies (e.g., determination of Kₘ and Vₘₐₓ) and for inhibitor screening.

Materials:

  • Purified cystathionine β-synthase (CBS) enzyme

  • This compound (AzMC)

  • L-cysteine

  • L-homocysteine

  • Pyridoxal 5'-phosphate (PLP)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (e.g., 200 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AzMC (e.g., 10 mM) in DMSO. Store protected from light.

    • Prepare an assay buffer containing 200 mM Tris-HCl (pH 8.0), 5 µM PLP, and 0.5 mg/mL BSA.

    • Prepare stock solutions of substrates (e.g., 100 mM L-cysteine and 100 mM L-homocysteine) in the assay buffer.

    • Prepare a working solution of AzMC (e.g., 10 µM) in the assay buffer. This working solution should be made fresh.[6]

    • Dilute the purified CBS enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Substrates (L-cysteine and L-homocysteine) at various concentrations for kinetic studies.

      • For inhibitor screening, add the test compounds at desired concentrations. Include a positive control (e.g., aminooxyacetic acid) and a negative control (vehicle, e.g., DMSO).

      • Add the 10 µM AzMC working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the diluted CBS enzyme to each well.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • The rate of H₂S production is proportional to the rate of increase in fluorescence.

    • For kinetic analysis, plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • For inhibitor screening, calculate the percentage of inhibition for each compound compared to the negative control. Determine the IC₅₀ values for potent inhibitors by performing the assay with a range of inhibitor concentrations.

Protocol 2: Measurement of Intracellular H₂S Production in Living Cells

This protocol provides a method for visualizing and quantifying changes in intracellular H₂S levels in response to various stimuli or inhibitors.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (AzMC)

  • Dimethyl sulfoxide (DMSO)

  • H₂S donor (e.g., NaHS) or inducer of endogenous H₂S production (optional, for positive control)

  • Confocal microscope or fluorescence plate reader

  • 96-well black, clear-bottom microplates (for imaging) or standard 96-well black plates (for plate reader)

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in their appropriate complete medium.

    • For adherent cells, seed them in a 96-well black, clear-bottom microplate at a suitable density to achieve 70-80% confluency on the day of the experiment.

    • For suspension cells, they can be used directly from culture.

  • Cell Treatment:

    • Treat the cells with the compounds of interest (e.g., inhibitors, activators) for the desired duration. Include appropriate vehicle controls.

  • Probe Loading:

    • Prepare a stock solution of AzMC (e.g., 10 mM) in DMSO.

    • Prepare a fresh working solution of AzMC in serum-free medium or PBS. The final concentration of AzMC can range from 10 µM to 200 µM, which should be optimized for the specific cell type and experimental conditions.[6][7]

    • Remove the treatment medium from the cells and wash them once with warm PBS.

    • Add the AzMC working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging or Fluorescence Measurement:

    • After incubation, wash the cells twice with warm PBS to remove excess probe.

    • Add fresh PBS or imaging buffer to the cells.

    • For fluorescence microscopy: Immediately image the cells using a confocal microscope equipped with a DAPI filter set (or similar, with excitation around 365 nm and emission around 450 nm).

    • For plate reader analysis: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • For imaging data, quantify the mean fluorescence intensity per cell or per field of view using appropriate image analysis software.

    • For plate reader data, normalize the fluorescence readings to the number of cells or total protein content.

    • Compare the fluorescence intensity of treated cells to that of control cells to determine the effect of the treatment on intracellular H₂S production.

Visualizations

H2S_Production_Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Methionine Cycle Serine Serine Cystathionine Cystathionine Homocysteine->Cystathionine H2S_CBS H₂S Homocysteine->H2S_CBS Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine AlphaKetobutyrate α-Ketobutyrate CBS CBS CSE CSE Cysteine->H2S_CBS Cysteine->AlphaKetobutyrate Pyruvate Pyruvate Cysteine->Pyruvate Mercaptopyruvate 3-Mercaptopyruvate (3-MP) Cysteine->Mercaptopyruvate Cysteine->CSE H2S_3MST H₂S H2S_CSE H₂S CAT CAT MST 3-MST Mercaptopyruvate->MST CSE->H2S_CSE CAT->Mercaptopyruvate MST->H2S_3MST

Caption: Enzymatic pathways of H₂S production.

Experimental_Workflow cluster_Enzymatic_Assay In Vitro Enzymatic Assay cluster_Cellular_Assay Live Cell Imaging Assay A1 Prepare Reagents: Enzyme, Substrates, AzMC, Buffer A2 Mix Reagents in 96-well Plate A1->A2 A3 Initiate Reaction with Enzyme A2->A3 A4 Kinetic Fluorescence Measurement (λex=365, λem=450) A3->A4 A5 Data Analysis: Rate Calculation, Km, Vmax, IC50 A4->A5 B1 Seed and Culture Cells B2 Treat Cells with Test Compounds B1->B2 B3 Load Cells with AzMC (e.g., 30-60 min) B2->B3 B4 Wash to Remove Excess Probe B3->B4 B5 Image with Fluorescence Microscope or Measure on Plate Reader B4->B5 B6 Quantify Fluorescence Intensity B5->B6

Caption: Experimental workflows for H₂S detection.

References

Application Notes and Protocols for In Vivo Imaging of Hydrogen Sulfide with 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Azido-4-methylcoumarin (AzMC) for the in vivo detection and imaging of hydrogen sulfide (B99878) (H₂S). This document includes detailed protocols for both cellular and whole-organism imaging, a summary of the probe's properties, and visualizations of the underlying chemical and biological processes.

Introduction

Hydrogen sulfide (H₂S) is an important gaseous signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vascular function, and inflammation.[1] The ability to visualize H₂S in real-time within a living organism is crucial for understanding its biological roles and for the development of novel therapeutics. This compound (AzMC) is a fluorogenic probe that offers a highly sensitive and selective method for detecting H₂S. AzMC itself is non-fluorescent, but in the presence of H₂S, the azide (B81097) group is reduced to an amine, yielding the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). This "turn-on" fluorescent response allows for the direct visualization of H₂S production in both cellular and in vivo models.

Chemical and Photophysical Properties

A thorough understanding of the properties of AzMC is essential for its effective application. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇N₃O₂[2]
Molecular Weight 201.18 g/mol [2]
Appearance Powder
Solubility Soluble in DMSO
Excitation Wavelength (λex) ~365 nm
Emission Wavelength (λem) ~450 nm
Quantum Yield (Φ) of AMC ~0.63 (in ethanol)[3]
Molar Extinction Coefficient (ε) of AMC 19,000 cm⁻¹M⁻¹[3]

Reaction Mechanism with Hydrogen Sulfide

The detection of H₂S by AzMC is based on a specific chemical reaction. The azide moiety of AzMC is selectively reduced by H₂S to an amine group, resulting in the formation of the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This reaction is highly selective for H₂S over other biological thiols such as cysteine and glutathione, making it a reliable tool for biological imaging.

AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Reduction N2 Nitrogen Gas (N₂) AMC->N2 Byproducts S Sulfur (S) AMC->S H2S Hydrogen Sulfide (H₂S) H2S->AzMC

Caption: Reaction of AzMC with H₂S.

In Vitro and In Cellulo Applications

AzMC is a valuable tool for quantifying H₂S in solution and for imaging H₂S within cells. It has been successfully used to monitor endogenous H₂S production and to screen for inhibitors of H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS).

Quantitative Data from In Vitro Studies
ParameterValueConditionsReference
Linear Detection Range 200 nM – 100 µM H₂SWith 10 µM probe
Selectivity High selectivity for H₂S over mM concentrations of cysteine, homocysteine, and glutathione.

Experimental Protocols

Protocol 1: In Cellulo Imaging of Hydrogen Sulfide

This protocol outlines the steps for imaging H₂S in cultured cells using AzMC.

cluster_prep Preparation cluster_exp Experiment cluster_img Imaging P1 Prepare AzMC Stock Solution (e.g., 10 mM in DMSO) E2 Incubate cells with AzMC (e.g., 10-50 µM for 30-60 min) P1->E2 P2 Culture Cells to Desired Confluency E1 Treat cells with experimental compounds (e.g., H₂S donor or inhibitor) P2->E1 E1->E2 E3 Wash cells with PBS E2->E3 I1 Image cells using fluorescence microscopy (Ex: ~365 nm, Em: ~450 nm) E3->I1 I2 Quantify fluorescence intensity I1->I2

Caption: Workflow for in cellulo H₂S imaging.

Materials:

  • This compound (AzMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells of interest

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a stock solution of AzMC: Dissolve AzMC in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Plate and culture cells on a suitable imaging dish or plate until they reach the desired confluency.

  • Experimental Treatment (Optional): Treat the cells with compounds that modulate H₂S levels (e.g., an H₂S donor like NaHS or an inhibitor of H₂S synthesis) for the desired time.

  • Probe Loading: Dilute the AzMC stock solution in cell culture medium to a final working concentration (typically 10-50 µM). Remove the old medium from the cells and add the AzMC-containing medium.

  • Incubation: Incubate the cells with AzMC for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar) with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis: Quantify the fluorescence intensity of the images to determine the relative levels of H₂S.

Protocol 2: In Vivo Imaging of Hydrogen Sulfide in Zebrafish Embryos

This protocol provides a method for imaging H₂S in live zebrafish embryos.

Materials:

  • This compound (AzMC)

  • DMSO

  • E3 embryo medium

  • Zebrafish embryos

  • Mounting medium (e.g., low-melting-point agarose)

  • Fluorescence stereomicroscope or confocal microscope

Procedure:

  • Prepare AzMC solution: Prepare a working solution of AzMC in E3 embryo medium (e.g., 10-50 µM from a 10 mM DMSO stock).

  • Embryo Treatment: Place zebrafish embryos in the AzMC working solution and incubate for 30-60 minutes.

  • Washing: Gently wash the embryos several times with fresh E3 medium.

  • Mounting: Mount the embryos in low-melting-point agarose (B213101) on a microscope slide or imaging dish.

  • Imaging: Image the embryos using a fluorescence microscope with appropriate filters for DAPI/AMC.

Protocol 3: Generalized Protocol for In Vivo Imaging of Hydrogen Sulfide in a Mouse Model

The following is a generalized protocol for in vivo imaging of H₂S in a mouse model. Note: This protocol should be adapted and optimized based on the specific animal model, imaging system, and experimental goals. All animal procedures must be approved by the relevant institutional animal care and use committee.

cluster_prep Animal Preparation cluster_probe Probe Administration cluster_img Imaging A1 Anesthetize Mouse A2 Remove fur from imaging area A1->A2 B1 Prepare AzMC for injection (dissolved in biocompatible vehicle) A2->B1 B2 Administer AzMC (e.g., intravenous or intraperitoneal injection) B1->B2 C1 Place mouse in in vivo imaging system B2->C1 C2 Acquire fluorescence images at various time points C1->C2 C3 Analyze image data C2->C3

Caption: Workflow for in vivo H₂S imaging in a mouse model.

Materials:

  • This compound (AzMC)

  • Biocompatible solvent (e.g., a mixture of DMSO and saline)

  • Anesthetic (e.g., isoflurane)

  • Mouse model of interest

  • In vivo fluorescence imaging system

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Remove the fur from the area to be imaged to reduce signal scattering and absorption.

  • Probe Preparation: Prepare a sterile solution of AzMC in a biocompatible vehicle. The final concentration and volume will need to be optimized, but a starting point could be a dose of 1-10 mg/kg body weight.

  • Probe Administration: Administer the AzMC solution to the mouse, for example, via intravenous (tail vein) or intraperitoneal injection.

  • Imaging: Place the anesthetized mouse in an in vivo imaging system. Acquire fluorescence images at various time points after probe administration to monitor its distribution and reaction with H₂S. Use an excitation filter around 365 nm and an emission filter around 450 nm.

  • Data Analysis: Analyze the acquired images to quantify the fluorescence signal in the region of interest.

Application in a Biological Context: H₂S in Inflammation

Hydrogen sulfide is known to be a key mediator in inflammatory processes. For instance, in response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages can upregulate the expression of H₂S-producing enzymes (e.g., CBS and CSE), leading to an increase in local H₂S concentrations. This elevated H₂S can then modulate the inflammatory response. AzMC can be used to visualize this increase in H₂S in inflammatory models.

LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Enzymes Upregulation of CBS/CSE Enzymes Macrophage->Enzymes Activation H2S_prod Increased H₂S Production Enzymes->H2S_prod Response Modulation of Inflammatory Response H2S_prod->Response AzMC_Imaging Imaging with AzMC H2S_prod->AzMC_Imaging

Caption: H₂S signaling in inflammation.

Conclusion

This compound is a powerful and versatile tool for the detection and imaging of hydrogen sulfide in vivo. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism make it well-suited for a variety of applications in biological research and drug development. The protocols and data presented in these notes provide a solid foundation for researchers to begin using AzMC to investigate the complex roles of H₂S in health and disease. As with any experimental technique, optimization of the provided protocols for specific models and systems is encouraged to achieve the best results.

References

Application Notes and Protocols for Flow Cytometry using 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azido-4-methylcoumarin (AzMC) is a versatile fluorogenic probe that has found significant applications in cellular analysis. While it is well-established as a selective probe for hydrogen sulfide (B99878) (H₂S), its azide (B81097) moiety also allows it to serve as a reporter molecule in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions.[1] This bioorthogonal reaction enables the specific labeling of biomolecules that have been metabolically tagged with an alkyne group.

These application notes provide a detailed protocol for the use of this compound in flow cytometry to detect and quantify metabolic activity in cells, such as proliferation (DNA synthesis) or protein synthesis. The protocol involves the metabolic incorporation of an alkyne-modified precursor into the cellular machinery, followed by the highly specific and efficient click reaction with this compound. Upon reaction, the non-fluorescent azidocoumarin is converted to a highly fluorescent triazole product, enabling sensitive detection by flow cytometry.

Principle of the Assay

The workflow is a two-step process. First, cells are cultured in the presence of a metabolic precursor containing an alkyne group. For analyzing DNA synthesis and cell proliferation, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, is used.[2][3][4] For monitoring protein synthesis, an amino acid analog such as L-homopropargylglycine (HPG) can be utilized, which is incorporated into newly synthesized proteins.[5]

Following metabolic labeling, the cells are fixed and permeabilized to allow the entry of the detection reagents. The incorporated alkyne groups are then detected via a click reaction with this compound. This reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[6] The resulting stable triazole linkage leads to a significant increase in fluorescence, which can be quantified on a single-cell level using a flow cytometer.

Data Presentation

Table 1: Reagent and Antibody Information

Reagent/AntibodySupplierCatalog Number
This compoundSigma-Aldrich802409
5-ethynyl-2'-deoxyuridine (EdU)Thermo Fisher ScientificA10044
L-homopropargylglycine (HPG)Thermo Fisher ScientificC10186
Copper (II) Sulfate (CuSO₄)Sigma-AldrichC7631
Sodium AscorbateSigma-AldrichA4034
4% ParaformaldehydeElectron Microscopy Sciences15710
SaponinSigma-AldrichS7900
Propidium IodideThermo Fisher ScientificP3566

Table 2: Typical Flow Cytometry Results for a Cell Proliferation Assay

Cell PopulationTreatmentPercentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)
Control (Unlabeled)No EdU, with Click Reaction< 1%50 ± 15
Negative ControlEdU, no Click Reaction< 1%65 ± 20
Positive ControlEdU and Click Reaction35 ± 5%8500 ± 1200
Test CompoundEdU, Click Reaction, and Compound X15 ± 3%7500 ± 1100

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 1% Bovine Serum Albumin (BSA) in PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Saponin in PBS

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Propidium Iodide (PI) or other DNA content stain

  • Flow cytometer tubes

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at a suitable density in a multi-well plate and culture overnight.

    • Prepare a 10 mM stock solution of EdU in DMSO.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate the cells for a period appropriate for the cell type and experimental design (e.g., 2 hours for actively dividing cells).

  • Cell Harvest and Fixation:

    • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

    • Wash the cells once with 3 mL of 1% BSA in PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 4% PFA in PBS and incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cell pellet in 100 µL of 0.2% Saponin in PBS and incubate for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix:

      • 43 µL PBS

      • 2 µL of 100 mM CuSO₄

      • 5 µL of a 10 mM solution of this compound in DMSO

      • 50 µL of a freshly prepared 100 mM sodium ascorbate solution

    • Add 100 µL of the click reaction cocktail to each sample.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with 3 mL of 0.2% Saponin in PBS, centrifuge, and discard the supernatant.

  • DNA Staining (Optional):

    • For cell cycle analysis, resuspend the cell pellet in a solution containing a DNA stain like Propidium Iodide.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the samples on a flow cytometer equipped with a violet laser for excitation of the this compound-triazole product (excitation ~365 nm, emission ~450 nm).[3]

Protocol 2: Protein Synthesis Assay using HPG and this compound

Materials:

  • Same as Protocol 1, with the substitution of L-homopropargylglycine (HPG) for EdU.

  • Methionine-free medium.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells as in Protocol 1.

    • To enhance incorporation, starve cells in methionine-free medium for 30-60 minutes.[1]

    • Add HPG to the methionine-free medium to a final concentration of 50 µM.

    • Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Harvest, Fixation, Permeabilization, and Click Reaction:

    • Follow steps 2-4 from Protocol 1.

  • Flow Cytometry Analysis:

    • Follow step 6 from Protocol 1.

Mandatory Visualization

FlowCytometry_Workflow cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 Click Reaction cluster_3 Analysis Cells Cells in Culture Alkyne_Substrate Add Alkyne-modified Substrate (e.g., EdU or HPG) Cells->Alkyne_Substrate Incubate Labeled_Cells Metabolically Labeled Cells (Alkyne incorporated) Alkyne_Substrate->Labeled_Cells Harvest Harvest Cells Fix Fixation (e.g., 4% PFA) Harvest->Fix Permeabilize Permeabilization (e.g., Saponin) Fix->Permeabilize Click_Cocktail Add Click Reaction Cocktail: - this compound - CuSO₄ - Sodium Ascorbate Fluorescent_Cells Fluorescently Labeled Cells Click_Cocktail->Fluorescent_Cells Incubate Flow_Cytometer Flow Cytometry Analysis Data_Analysis Data Analysis (Quantification of Fluorescence) Flow_Cytometer->Data_Analysis

Caption: Experimental workflow for metabolic labeling and flow cytometry detection.

Signaling Pathway Diagram

Click_Chemistry_Reaction cluster_0 Cellular Process cluster_1 Detection via Click Chemistry cluster_2 Outcome Alkyne_Substrate Alkyne-modified Metabolic Precursor (e.g., EdU) Incorporation Metabolic Incorporation Alkyne_Substrate->Incorporation Biomolecule Cellular Biomolecule (e.g., DNA) Biomolecule->Incorporation Labeled_Biomolecule Alkyne-labeled Biomolecule Incorporation->Labeled_Biomolecule Click_Reaction Cu(I)-catalyzed Alkyne-Azide Cycloaddition Labeled_Biomolecule->Click_Reaction Reacts with AzMC This compound (Non-fluorescent) AzMC->Click_Reaction Fluorescent_Product Fluorescent Triazole Product Click_Reaction->Fluorescent_Product Detection Detection by Flow Cytometry Fluorescent_Product->Detection

Caption: Mechanism of labeling and detection via click chemistry.

References

Application Notes & Protocols: Detection of Hydrogen Sulfide (H₂S) in Tissue Homogenates with 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule involved in numerous physiological and pathological processes.[1] Accurate quantification of H₂S in biological samples is crucial for understanding its role in health and disease. 7-Azido-4-methylcoumarin (AzMC) is a fluorogenic probe that provides a sensitive and selective method for H₂S detection.[2][3] This probe is virtually non-fluorescent until it reacts with H₂S. In the presence of H₂S, the azide (B81097) moiety of AzMC is reduced to a highly fluorescent amine group, forming 7-amino-4-methylcoumarin (B1665955) (AMC).[2] The resulting fluorescence intensity is directly proportional to the H₂S concentration, offering a robust method for quantification in various biological samples, including tissue homogenates.[4]

Key Features of the Assay:

  • High Selectivity: The probe demonstrates high selectivity for H₂S over other biologically relevant thiols such as cysteine, homocysteine, and glutathione (B108866) at millimolar concentrations.[2]

  • High Sensitivity: This assay can detect H₂S in the nanomolar to micromolar range.[2]

  • Fluorometric Detection: The assay utilizes standard fluorescence plate readers, making it accessible for many laboratories.

Chemical Reaction Pathway

The detection of H₂S by this compound is based on the selective reduction of an azide to an amine, which "turns on" the fluorescence of the coumarin (B35378) core.

AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) AzMC->AMC Reduction N2 N₂ AMC->N2 Byproducts S S AMC->S Byproducts H2S H₂S H2S->AzMC

Caption: Reaction of this compound with H₂S.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound-based H₂S detection assay.

Table 1: Optical Properties

ParameterWavelength (nm)Reference(s)
Excitation Maximum (Ex)365[2]
Emission Maximum (Em)450[2]

Table 2: Assay Performance

ParameterValueConditionsReference(s)
Linear Detection Range200 nM – 100 µM H₂SWith 10 µM AzMC probe[2]
Recommended Probe Conc.10 - 50 µMIn final reaction volume[5][6]
Incubation Time30 minutesAt room temperature[5]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of tissue homogenates and the subsequent quantification of H₂S using this compound.

Preparation of Tissue Homogenates

This protocol describes the preparation of tissue lysates suitable for the H₂S fluorescence assay.

cluster_prep Tissue Homogenate Preparation collect 1. Collect Tissue rinse 2. Rinse with PBS collect->rinse weigh 3. Weigh Tissue rinse->weigh homogenize 4. Homogenize in Buffer weigh->homogenize centrifuge 5. Centrifuge homogenize->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant

Caption: Workflow for tissue homogenate preparation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Protease inhibitor cocktail (optional)

  • Dounce homogenizer or mechanical homogenizer

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.

  • Blot the tissue dry and weigh it.

  • Mince the tissue into small pieces on ice.

  • Add ice-cold homogenization buffer (typically 1:10 w/v, e.g., 100 mg of tissue in 1 mL of buffer). Add protease inhibitors to the buffer just before use, if desired.

  • Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (this is the tissue homogenate) and transfer it to a new, pre-chilled tube. Keep on ice for immediate use or store at -80°C for later analysis.

H₂S Quantification Assay

This protocol details the steps for quantifying H₂S in the prepared tissue homogenates using a 96-well plate format.

cluster_assay H₂S Quantification Workflow prep_standards 1. Prepare H₂S Standards add_samples 2. Add Samples/Standards to Plate prep_standards->add_samples add_azmc 3. Add AzMC Solution add_samples->add_azmc incubate 4. Incubate add_azmc->incubate read_fluorescence 5. Read Fluorescence incubate->read_fluorescence calculate 6. Calculate H₂S Concentration read_fluorescence->calculate

Caption: Workflow for the H₂S quantification assay.

Materials:

  • This compound (AzMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydrosulfide (B80085) (NaHS) or sodium sulfide (Na₂S) as an H₂S donor standard

  • Homogenization buffer (as used for tissue preparation)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • 10 mM AzMC Stock Solution: Dissolve the appropriate amount of AzMC in DMSO. Store this stock solution at -20°C, protected from light.

    • 1 mM NaHS Stock Solution: Prepare a fresh 1 mM stock solution of NaHS in deoxygenated, ice-cold homogenization buffer immediately before use. Caution: NaHS is corrosive and releases toxic H₂S gas. Handle in a well-ventilated fume hood.

  • H₂S Standard Curve:

    • Prepare a series of H₂S standards by serially diluting the 1 mM NaHS stock solution in homogenization buffer to final concentrations ranging from 0 µM to 100 µM. A typical standard curve might include 0, 5, 10, 25, 50, 75, and 100 µM H₂S.

  • Assay Protocol:

    • Pipette 50 µL of each standard and tissue homogenate sample into separate wells of the 96-well plate. Include a "buffer only" well as a blank.

    • Prepare the AzMC working solution by diluting the 10 mM stock solution in homogenization buffer to a final concentration of 20 µM (for a final in-well concentration of 10 µM).

    • Add 50 µL of the 20 µM AzMC working solution to all wells, bringing the total volume to 100 µL.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank well from all standard and sample readings.

    • Plot the fluorescence intensity of the standards as a function of their H₂S concentration to generate a standard curve.

    • Determine the H₂S concentration in the tissue homogenate samples by interpolating their fluorescence values from the standard curve.

    • Normalize the H₂S concentration to the total protein concentration of the tissue homogenate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Selectivity of this compound

The probe exhibits high selectivity for H₂S over other common biological thiols and reactive species.

cluster_selectivity Probe Selectivity AzMC This compound H2S H₂S AzMC->H2S Reacts OtherThiols Other Thiols (Cysteine, Glutathione) AzMC->OtherThiols Does not react Fluorescence Strong Fluorescence H2S->Fluorescence NoFluorescence No/Minimal Fluorescence OtherThiols->NoFluorescence

Caption: Selectivity of this compound for H₂S.

Note: It is recommended to avoid using reducing agents such as DTT and TCEP in the homogenization buffer, as high concentrations (>25 mM) may interfere with the assay.[2]

For research use only. Not for use in diagnostic procedures.

References

Application of 7-Azido-4-methylcoumarin in Cardiac Tissue Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azido-4-methylcoumarin is a versatile fluorescent probe with significant applications in cardiac tissue research. Its utility stems from two primary chemical properties: the azide (B81097) group's reactivity in the presence of hydrogen sulfide (B99878) (H₂S) and its participation in bioorthogonal "click chemistry" reactions. These characteristics enable researchers to investigate critical biological processes within cardiomyocytes and cardiac tissue, including cellular signaling, protein synthesis, and localization. This document provides detailed application notes and experimental protocols for the use of this compound in cardiac research.

I. Detection of Hydrogen Sulfide (H₂S) in Cardiac Tissue

This compound serves as a fluorogenic probe for the detection of hydrogen sulfide, a crucial signaling molecule in the cardiovascular system. The probe itself is non-fluorescent. However, in the presence of H₂S, the azide moiety is reduced to an amine group, yielding the highly fluorescent compound 7-Amino-4-methylcoumarin (AMC).[1] This reaction provides a direct and quantifiable method to visualize and measure H₂S levels in living cells and tissue samples.

Quantitative Data for H₂S Detection
ParameterValueReference
Excitation Wavelength (λex)~365 nm[1]
Emission Wavelength (λem)~450 nm[1]
Recommended Concentration (Cells)50 - 200 µM[2][3]
Incubation Time (Cells)30 minutes[2][3]
Linear Detection Range (in vitro)200 nM – 100 µM H₂S (with 10µM probe)[1]
Experimental Protocol: H₂S Detection in Cardiac Tissue Cryosections

This protocol details the in situ detection of H₂S in frozen cardiac tissue sections.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optimal Cutting Temperature (OCT) compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS (Permeabilization Buffer)

  • Mounting medium

  • Cryostat

  • Fluorescence microscope with DAPI filter set

Procedure:

  • Tissue Preparation:

    • Excise fresh heart tissue and wash thoroughly with ice-cold PBS to remove excess blood.

    • Embed the tissue in OCT compound in a cryomold.

    • Snap-freeze the block in isopentane (B150273) cooled with liquid nitrogen or on dry ice. Store at -80°C.

    • Using a cryostat, cut tissue sections at a thickness of 10-20 µm and mount them on pre-coated microscope slides.

  • Fixation and Permeabilization:

    • Thaw the slides at room temperature for 10-15 minutes.

    • Fix the tissue sections by immersing the slides in 4% PFA for 15 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

    • Permeabilize the tissue by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

  • Staining with this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in PBS to a final working concentration of 100 µM.

    • Apply the working solution to the tissue sections and incubate for 30-60 minutes at 37°C in a humidified, dark chamber.

    • Wash the slides three times with PBS for 5 minutes each to remove excess probe.

  • Imaging:

    • Mount the slides with a suitable mounting medium.

    • Image the sections using a fluorescence microscope equipped with a DAPI filter set (Excitation ~365 nm, Emission ~450 nm). Increased blue fluorescence indicates the presence of H₂S.

Signaling Pathway: Hydrogen Sulfide in Cardiomyocytes

// Signaling Nodes PI3K [label="PI3K"]; SGK1 [label="SGK1"]; GSK3b [label="GSK3β"]; Nrf2 [label="Nrf2"]; PKCe [label="PKCε"]; p44_42 [label="p44/42 MAPK"]; STAT3 [label="STAT3"]; IonChannels [label="Ion Channels (e.g., L-type Ca²⁺)"]; Antioxidant [label="Antioxidant Response"]; AntiApoptotic [label="Anti-Apoptotic Effects"]; Vasodilation [label="Vasodilation"];

// Edges H2S -> PI3K [label="activates"]; PI3K -> SGK1 [label="activates"]; SGK1 -> GSK3b [label="inhibits"]; H2S -> Nrf2 [label="activates"]; H2S -> PKCe [label="activates"]; PKCe -> p44_42 [label="activates"]; p44_42 -> STAT3 [label="activates"]; H2S -> IonChannels [label="regulates"]; Nrf2 -> Antioxidant; GSK3b -> AntiApoptotic [label="promotes"]; STAT3 -> AntiApoptotic [label="promotes"]; IonChannels -> Vasodilation; } } Caption: Hydrogen sulfide signaling pathways in cardiomyocytes.

II. Click Chemistry for Labeling Cardiac Proteins

This compound can be utilized in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to label and visualize proteins in cardiac cells. This bioorthogonal reaction allows for the specific covalent ligation of an azide (on the coumarin (B35378) probe) and a cyclooctyne-modified molecule without interfering with native biological processes.[4] A common strategy involves metabolically incorporating an amino acid analog containing a cyclooctyne (B158145) group into newly synthesized proteins, which can then be detected with the azide-containing fluorescent probe.

Quantitative Data for Click Chemistry Labeling
ParameterDescription
Metabolic Labeling
Alkyne-modified amino acide.g., Homopropargylglycine (HPG)
HPG concentration50-100 µM in methionine-free medium
Incubation time4-24 hours
Click Reaction (SPAAC)
This compound concentration10-50 µM
Reaction time30-60 minutes
Imaging
Excitation Wavelength (λex)~365 nm
Emission Wavelength (λem)~450 nm
Experimental Protocol: SPAAC Labeling of Newly Synthesized Proteins in Cardiomyocytes

This protocol describes the metabolic labeling of nascent proteins in cultured cardiomyocytes with an alkyne analog followed by fluorescent detection using this compound.

Materials:

  • Primary cardiomyocytes or cardiomyocyte cell line

  • Methionine-free cell culture medium

  • Homopropargylglycine (HPG)

  • This compound

  • DMSO

  • PBS

  • 4% PFA in PBS

  • 0.2% Triton X-100 in PBS

  • Fluorescence microscope with DAPI filter set

Procedure:

  • Metabolic Labeling of Cardiomyocytes:

    • Culture cardiomyocytes on glass-bottom dishes or coverslips.

    • Replace the standard culture medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine stores.

    • Add HPG to the methionine-free medium to a final concentration of 50-100 µM.

    • Incubate the cells for 4-24 hours to allow for the incorporation of HPG into newly synthesized proteins.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in PBS to a final working concentration of 25 µM.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS to remove unreacted probe.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope with a DAPI filter set. The blue fluorescence will indicate the location of newly synthesized proteins.

Experimental Workflow: Click Chemistry Labeling

Conclusion

This compound is a powerful and versatile tool for cardiac tissue research. Its application as a fluorogenic probe for H₂S enables the investigation of this critical signaling molecule's role in cardiac physiology and pathology. Furthermore, its use in click chemistry provides a robust method for labeling and visualizing proteins, offering insights into protein synthesis, trafficking, and localization within cardiomyocytes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of the cardiovascular system.

References

Application Notes and Protocols: Staining of Brain Tissue with 7-Azido-4-methylcoumarin for the Detection of Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azido-4-methylcoumarin is a pro-fluorescent probe utilized for the detection of hydrogen sulfide (B99878) (H₂S) in biological systems. In its native state, the compound is non-fluorescent. However, in the presence of H₂S, the azide (B81097) group undergoes reduction to an amine, yielding the highly fluorescent compound 7-Amino-4-methylcoumarin. This reaction provides a robust method for visualizing the localization of H₂S within cells and tissues. In neuroscience, H₂S is recognized as a gasotransmitter, playing a significant role in neuromodulation and neuroprotection, with its dysregulation implicated in various neurological disorders.[1][2][3] These application notes provide a detailed protocol for the staining of brain tissue sections with this compound to enable the fluorescent imaging of endogenous H₂S.

Principle of Detection

The detection of hydrogen sulfide using this compound is based on a chemoselective reaction. The azide moiety of the non-fluorescent this compound is selectively reduced by H₂S to an amino group. This conversion results in the formation of 7-Amino-4-methylcoumarin, a compound that exhibits strong blue fluorescence upon excitation with UV light. This "turn-on" fluorescence response allows for the sensitive and specific detection of H₂S in complex biological environments like brain tissue.[4][5][6]

Data Presentation

Photophysical Properties
CompoundFormExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics
This compoundNon-fluorescent Probe~324N/AN/AReacts with H₂S
7-Amino-4-methylcoumarinFluorescent Product341 - 351440 - 445Not SpecifiedStrong blue fluorescence

Note: Excitation and emission maxima can be influenced by the local microenvironment, including solvent polarity and pH.[7][8][9][10]

Recommended Staining Parameters (Starting Points)
ParameterBrain Tissue SlicesNotes
Fixation 4% Paraformaldehyde (PFA) in PBSStandard fixation for preserving tissue morphology.
Tissue Thickness 10 - 40 µmOptimal thickness for reagent penetration and imaging.
Permeabilization 0.1 - 0.5% Triton X-100 or Saponin in PBSNecessary for intracellular probe access.
Probe Concentration 10 - 100 µMConcentration may require optimization based on tissue type and H₂S levels.
Incubation Time 30 - 60 minutes at 37°CTime may need adjustment to maximize signal and minimize background.
Incubation Buffer Phosphate-Buffered Saline (PBS) or Tris-HCl, pH 7.4Standard physiological buffers are suitable.

Experimental Protocols

This section provides a detailed methodology for the staining of brain tissue cryosections with this compound.

I. Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA)

  • Sucrose (B13894)

  • Optimal Cutting Temperature (OCT) compound

  • Triton X-100 or Saponin

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Glass slides and coverslips

II. Brain Tissue Preparation
  • Perfusion and Fixation: Anesthetize the animal according to institutionally approved protocols. Perform transcardial perfusion with ice-cold PBS to remove blood, followed by perfusion with 4% PFA in PBS. Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.

  • Cryoprotection: Transfer the fixed brain to a 30% sucrose solution in PBS at 4°C until the tissue sinks (typically 48-72 hours). This step is crucial for preventing ice crystal formation during freezing.

  • Embedding and Sectioning: Embed the cryoprotected brain in OCT compound and freeze. Cut coronal or sagittal sections at a thickness of 10-40 µm using a cryostat. Mount the sections onto glass slides.

III. Staining Protocol
  • Rehydration and Permeabilization:

    • Wash the mounted tissue sections three times for 5 minutes each with PBS to remove the OCT compound.

    • Incubate the sections in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step facilitates the entry of the probe into the cells.

    • Wash the sections three times for 5 minutes each with PBS.

  • Probe Incubation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to a final working concentration of 10-100 µM in PBS. Note: The optimal concentration should be determined empirically.

    • Apply the working solution to the tissue sections, ensuring complete coverage.

    • Incubate in a humidified chamber at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Following incubation, wash the sections three times for 5-10 minutes each with PBS to remove unbound probe and reduce background fluorescence.

  • Counterstaining (Optional):

    • To visualize cell nuclei, incubate the sections with a nuclear counterstain such as DAPI (1 µg/mL in PBS) or Hoechst (1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

    • Wash the sections twice for 5 minutes each with PBS.

  • Mounting and Imaging:

    • Carefully remove excess PBS from the slides.

    • Apply a drop of antifade mounting medium to the tissue sections and place a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish.

    • Image the stained sections using a fluorescence microscope or confocal microscope equipped with a UV light source and appropriate filters for blue fluorescence (Excitation: ~350 nm, Emission: ~450 nm).[7][8]

Visualizations

Hydrogen Sulfide Signaling in Neurons

H2S_Signaling_Pathway cluster_synthesis H₂S Synthesis cluster_effects Neuronal Effects L_Cysteine L-Cysteine CBS CBS L_Cysteine->CBS MST 3-MST L_Cysteine->MST H2S Hydrogen Sulfide (H₂S) CBS->H2S MST->H2S Ion_Channels Ion Channels (e.g., KATP, NMDA) H2S->Ion_Channels Modulation Neuroinflammation ↓ Neuroinflammation H2S->Neuroinflammation Oxidative_Stress ↓ Oxidative Stress H2S->Oxidative_Stress Apoptosis ↓ Apoptosis H2S->Apoptosis Neuroprotection ↑ Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

Caption: Key pathways of hydrogen sulfide (H₂S) synthesis and its neuroprotective effects in the brain.

Experimental Workflow for H₂S Detection in Brain Tissue

Staining_Workflow A 1. Brain Tissue Preparation (Perfusion, Fixation, Cryosectioning) B 2. Rehydration & Permeabilization (PBS Wash, Triton X-100) A->B C 3. Probe Incubation (this compound) B->C D 4. Washing (Remove unbound probe) C->D E 5. Counterstaining (Optional) (DAPI/Hoechst) D->E F 6. Mounting & Imaging (Antifade Medium, Fluorescence Microscopy) E->F G Result: Fluorescent Signal (Indicates H₂S Presence) F->G

Caption: Step-by-step experimental workflow for staining brain tissue with this compound.

References

Application Notes and Protocols for the Use of 7-Azido-4-methylcoumarin in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging 7-Azido-4-methylcoumarin for the Study of Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the misfolding and aggregation of specific proteins, including amyloid-beta (Aβ), tau, and α-synuclein[1][2]. The visualization and tracking of these protein aggregates are crucial for understanding disease mechanisms and for the development of novel therapeutics. This compound (AzMC) is a versatile fluorogenic compound with properties that make it a valuable tool for this area of research.

Primarily known as a fluorescent probe for hydrogen sulfide (B99878) (H₂S), AzMC's azide (B81097) moiety also allows it to serve as a reporter molecule in bioorthogonal "click chemistry" reactions[3][4]. This dual functionality opens up avenues for its application in neurodegenerative disease studies. Specifically, AzMC can be "clicked" onto a targeting molecule that has an affinity for protein aggregates, thereby enabling their fluorescent labeling and subsequent imaging. This approach allows for the sensitive and specific detection of these pathological hallmarks.

These application notes provide a framework for utilizing this compound in the context of neurodegenerative disease research, with a focus on labeling and imaging protein aggregates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Key Applications

  • Fluorescent Labeling of Pre-formed Protein Aggregates: In vitro generated fibrils or oligomers of Aβ, tau, or α-synuclein can be labeled with AzMC for use in cellular uptake, toxicity, and seeding assays.

  • Imaging of Protein Aggregates in Fixed Cells and Tissues: Brain tissue sections from disease models or human patients can be stained to visualize the distribution and morphology of protein aggregates.

  • High-Throughput Screening: The fluorescent signal from AzMC can be used to develop assays for screening compound libraries that inhibit or disaggregate protein fibrils.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of this compound and its fluorescent product after reaction.

PropertyThis compound (AzMC)7-Amino-4-methylcoumarin (AMC) - Post-Click/Reduction
Molecular Formula C₁₀H₇N₃O₂C₁₀H₉NO₂
Molecular Weight 201.18 g/mol 175.18 g/mol
Excitation Maximum (λex) ~340-365 nm~365 nm
Emission Maximum (λem) Weakly fluorescent~445-450 nm
Solubility Soluble in DMSOSoluble in aqueous buffers
Quantum Yield LowHigh

Experimental Protocols

Protocol for Labeling Alkyne-Modified Protein Aggregates with this compound

This protocol describes the labeling of pre-formed protein aggregates that have been functionalized with an alkyne group.

Materials:

  • Alkyne-modified protein aggregates (e.g., Aβ, tau)

  • This compound (AzMC)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of AzMC in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein aggregates to a final concentration of 10 µM in PBS.

    • Add AzMC to a final concentration of 50 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 200 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted AzMC and catalyst components by dialysis against PBS or using a desalting spin column.

  • Quantification:

    • The concentration of the labeled protein can be determined using a standard protein assay (e.g., BCA). The labeling efficiency can be assessed by measuring the fluorescence intensity and comparing it to a standard curve of the free fluorophore (7-amino-4-methylcoumarin).

Protocol for Staining Protein Aggregates in Fixed Cells

This protocol is for the visualization of protein aggregates in a cellular context, assuming the aggregates have been metabolically labeled with an alkyne-containing amino acid.

Materials:

  • Fixed cells containing alkyne-labeled protein aggregates

  • This compound (AzMC)

  • Click chemistry catalyst solution (prepared as in 4.1)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Wash buffer (PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Grow cells on coverslips and treat as required to induce aggregate formation with an alkyne-containing amino acid analog.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail: To PBS, add AzMC (final concentration 10 µM), CuSO₄ (final concentration 100 µM), THPTA (final concentration 500 µM), and sodium ascorbate (final concentration 2.5 mM).

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled aggregates using a fluorescence microscope with appropriate filter sets for DAPI and the coumarin (B35378) fluorophore (excitation ~365 nm, emission ~450 nm).

Data Presentation

The following table provides representative data for a typical labeling experiment.

ParameterValue
Protein Concentration 1 mg/mL
AzMC Concentration 100 µM
Catalyst CuAAC
Reaction Time 1 hour
Labeling Efficiency > 90%
Signal-to-Noise Ratio (in cell imaging) > 10

Visualizations

Signaling Pathway

cluster_0 Cellular Environment Protein_Monomer Protein Monomer (e.g., Aβ, Tau) Protein_Aggregate Protein Aggregate (Oligomer/Fibril) Protein_Monomer->Protein_Aggregate Aggregation Neurotoxicity Neurotoxicity Protein_Aggregate->Neurotoxicity

Caption: Protein aggregation pathway in neurodegenerative diseases.

Experimental Workflow

cluster_1 Labeling and Imaging Workflow Alkyne_Protein Alkyne-Modified Protein Aggregate Click_Reaction CuAAC Click Reaction Alkyne_Protein->Click_Reaction AzMC This compound AzMC->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Aggregate Click_Reaction->Labeled_Protein Imaging Fluorescence Microscopy (Ex: 365nm, Em: 450nm) Labeled_Protein->Imaging

Caption: Workflow for labeling protein aggregates with this compound.

Logical Relationship

AzMC This compound Azide Azide Group AzMC->Azide Coumarin Coumarin Fluorophore AzMC->Coumarin Click_Chemistry Click Chemistry (Bioorthogonal) Azide->Click_Chemistry Fluorescence Fluorescence (Turn-on) Coumarin->Fluorescence Imaging Imaging Click_Chemistry->Imaging Fluorescence->Imaging Targeting_Molecule Alkyne-Targeting Molecule Targeting_Molecule->Click_Chemistry Protein_Aggregate Protein Aggregate Targeting_Molecule->Protein_Aggregate

References

Application Notes: Quantifying Hydrogen Sulfide (H₂S) with 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrogen sulfide (B99878) (H₂S), alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a critical gasotransmitter, playing a significant role in a wide array of physiological and pathophysiological processes.[1][2] In mammalian systems, H₂S is endogenously produced primarily through enzymatic pathways involving L-cysteine, catalyzed by cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[1][2][3][4] Given its diverse biological functions, from neuromodulation to cardiovascular regulation, the ability to accurately quantify H₂S levels in biological samples is paramount for advancing research and facilitating the development of novel therapeutics.[5][6]

Assay Principle

The 7-Azido-4-methylcoumarin (AzMC) assay is a sensitive and selective method for detecting H₂S.[7] The underlying principle is a fluorogenic reaction where the non-fluorescent azide (B81097) group of the AzMC probe is selectively reduced by hydrogen sulfide. This reaction yields the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence intensity is directly proportional to the concentration of H₂S in the sample. The fluorescent product, AMC, can be measured at an excitation wavelength (λex) of approximately 340-365 nm and an emission wavelength (λem) of around 445-450 nm.[8]

cluster_reaction Assay Reaction AzMC This compound (Non-Fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Reduction H2S H₂S H2S->AzMC

Caption: Chemical principle of the H₂S detection assay.

Advantages and Key Considerations

  • High Selectivity: The AzMC probe demonstrates excellent selectivity for H₂S, showing minimal reactivity with other biological thiols such as cysteine, homocysteine, and glutathione (B108866) at physiological concentrations.[9]

  • Excellent Sensitivity: This assay is capable of detecting H₂S in the nanomolar to micromolar range, making it suitable for quantifying endogenous levels.[5] A modified version of the probe has reported a detection limit as low as 37 nM.[10]

  • Broad Applicability: The method can be used to measure H₂S in a variety of biological samples, including cell lysates and tissue homogenates, and is suitable for monitoring enzymatic H₂S production in real-time.[11]

  • Interference: The use of strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) should be avoided as they can interfere with the assay. Caution is also advised when dealing with samples containing very high concentrations of biological thiols (>25 mM).

  • Sample Preparation: Like many fluorescent probe-based assays, this method requires the destructive homogenization of cells or tissues to release intracellular H₂S for measurement.[11]

Quantitative Data Summary

The performance of the AzMC assay and the reported concentrations of H₂S in biological samples are summarized below. It is important to note that reported endogenous H₂S concentrations can vary significantly in the literature, with some studies suggesting micromolar ranges while others argue for lower, nanomolar concentrations being more physiologically accurate.[1][3][12]

Table 1: Assay Performance Characteristics

Parameter Value Reference
Excitation Wavelength ~340-365 nm [8]
Emission Wavelength ~445-450 nm [8]
Linear Detection Range 200 nM – 100 µM
Limit of Detection (LOD) ~37 nM (modified probe) [10]

| Specificity | High selectivity over Cysteine, Glutathione |[9] |

Table 2: Reported Endogenous H₂S Concentrations in Mammalian Samples

Sample Type Reported Concentration (µM) Reference
Rat Brain 50 - 160 [3]
Rat Liver ~26 - 144 [12]
Rat Kidney ~40 - 200 [12]
Rat Serum/Plasma ~34 - 46 [3][12]

| Note | Concentrations are debated; some studies report nM levels |[1][12] |

Experimental Protocols

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample 1. Biological Sample (Cells, Tissue, Plasma) Homogenize 2. Homogenize / Lyse in Buffer Sample->Homogenize Centrifuge 3. Centrifuge (e.g., 12,000 x g, 15 min, 4°C) Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Contains H₂S) Centrifuge->Supernatant Plate 5. Add Supernatant & Na₂S Standards to Plate Supernatant->Plate AddProbe 6. Add AzMC Probe (e.g., 10 µM final conc.) Plate->AddProbe Incubate 7. Incubate (e.g., 30 min, 37°C) AddProbe->Incubate Read 8. Read Fluorescence (Ex: 365 nm, Em: 450 nm) Incubate->Read Curve 9. Plot Standard Curve Read->Curve Calculate 10. Calculate Sample [H₂S] Curve->Calculate Normalize 11. Normalize to Protein Conc. Calculate->Normalize

Caption: General experimental workflow for H₂S quantification.

A. Reagent Preparation

  • Assay Buffer: Prepare Phosphate Buffered Saline (PBS, pH 7.4) or 100 mM Tris-HCl (pH 8.0). Keep on ice.

  • AzMC Stock Solution (10 mM): Dissolve 2 mg of this compound (MW: 201.18 g/mol ) in 994 µL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.[7]

  • Sodium Sulfide (Na₂S) Stock Solution (100 mM):

    • Crucial: Prepare this solution fresh immediately before each experiment due to the rapid oxidation of sulfide.

    • Use deoxygenated water (purge with nitrogen or argon gas for at least 30 minutes).[13]

    • In a fume hood, weigh ~24 mg of Sodium Sulfide Nonahydrate (Na₂S·9H₂O, MW: 240.18 g/mol ) and dissolve it in 1 mL of deoxygenated water.[13] Use only white, crystalline Na₂S; discard if it appears yellow.[14]

B. Protocol 1: H₂S Standard Curve Generation

  • Prepare a 1 mM Na₂S intermediate solution by diluting 10 µL of the fresh 100 mM Na₂S stock solution into 990 µL of deoxygenated Assay Buffer.

  • Perform serial dilutions from the 1 mM solution in Assay Buffer to prepare standards ranging from 0 µM to 100 µM. A typical dilution series might be: 100, 50, 25, 12.5, 6.25, 3.12, 1.56, and 0 µM (blank).[15]

  • Pipette 50 µL of each standard into the wells of a black, clear-bottom 96-well plate.

  • Prepare a working solution of the AzMC probe by diluting the 10 mM stock solution in Assay Buffer to a final concentration of 20 µM.

  • Add 50 µL of the 20 µM AzMC working solution to each well containing the standards (this results in a final probe concentration of 10 µM).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (λex = 365 nm, λem = 450 nm).

C. Protocol 2: Biological Sample Preparation

  • For Cell Lysates:

    • Culture cells to the desired density. After treatment, wash cells twice with ice-cold PBS.

    • Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer or PBS with protease inhibitors).

    • Lyse the cells by sonicating on ice or by incubating for 30 minutes on ice with periodic vortexing.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant for the H₂S assay. Keep on ice and use immediately. Reserve a small aliquot for protein quantification (e.g., BCA assay).

  • For Tissue Homogenates:

    • Excise tissue and immediately place it in ice-cold PBS to wash away excess blood.

    • Weigh the tissue and add 5-10 volumes of ice-cold lysis buffer (e.g., 100 mg tissue in 1 mL buffer).

    • Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[16]

    • Collect the resulting supernatant for the H₂S assay. Keep on ice and use immediately. Reserve an aliquot for protein quantification.

D. Protocol 3: H₂S Quantification in Biological Samples

  • Add 50 µL of the prepared cell lysate or tissue homogenate supernatant to the wells of the same 96-well plate used for the standard curve.

  • Add 50 µL of the 20 µM AzMC working solution to each sample well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at λex = 365 nm and λem = 450 nm.

E. Data Analysis

  • Subtract the average fluorescence intensity of the blank (0 µM standard) from all standard and sample readings.

  • Plot the background-subtracted fluorescence values of the standards against their corresponding H₂S concentrations (in µM).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98).

  • Calculate the H₂S concentration in your samples by interpolating their background-subtracted fluorescence values using the standard curve equation.

  • Normalize the H₂S concentration to the protein content of the sample. The final concentration can be expressed as nmol H₂S per mg of protein.

H₂S Production and Signaling

H₂S is enzymatically synthesized from L-cysteine and acts on various downstream targets to regulate cellular functions. Its production and signaling are integral to cellular homeostasis.[2][4]

G cluster_production Endogenous H₂S Production cluster_signaling Downstream Signaling L_Cysteine L-Cysteine H2S H₂S L_Cysteine->H2S CBS CBS CBS->L_Cysteine CSE CSE CSE->L_Cysteine IonChannels Ion Channels (e.g., KATP channels) H2S->IonChannels Modulates Proteins Protein S-persulfidation H2S->Proteins Modifies Signaling Cellular Responses (Vasodilation, Neuromodulation, Anti-inflammation) IonChannels->Signaling Proteins->Signaling

Caption: Simplified overview of H₂S production and signaling.

References

Application Notes and Protocols for Cellular Localization Studies with 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azido-4-methylcoumarin (AzMC) is a versatile fluorogenic probe with significant applications in cellular biology and drug development. Its chemical structure features an azide (B81097) moiety, which imparts two key functionalities for cellular localization studies. Firstly, AzMC serves as a highly selective probe for the detection of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes. The azide group is selectively reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), providing a "turn-on" fluorescent signal. Secondly, the azide group enables covalent labeling of target biomolecules through bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality makes AzMC a powerful tool for visualizing the localization of H₂S production and for tagging and tracking specific cellular components.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in cellular localization studies.

Data Presentation

Physicochemical and Fluorescent Properties

The following tables summarize the key quantitative data for this compound (AzMC) and its fluorescent product, 7-Amino-4-methylcoumarin (AMC).

PropertyThis compound (AzMC)7-Amino-4-methylcoumarin (AMC)
Synonyms AzMCAMC, Coumarin (B35378) 120
Molecular Formula C₁₀H₇N₃O₂[1]C₁₀H₉NO₂
Molecular Weight 201.2 g/mol [1]175.18 g/mol [2]
Appearance Crystalline solid[1]Solid
Solubility Soluble in DMSO[1]Soluble in DMSO, Ethanol[3]
Storage -20°C, protect from light[1]-20°C, protect from light
Purity ≥95%[1]Typically ≥98%
Fluorescent PropertyThis compound (AzMC)7-Amino-4-methylcoumarin (AMC)
Fluorescence Non-fluorescent to weakly fluorescentStrongly fluorescent
Excitation Maximum (λex) ~340 nm[1]~341-365 nm[4][5]
Emission Maximum (λem) ~445 nm (upon reaction)[1]~430-450 nm[5][6]
In Vitro H₂S Detection Linear range: 200 nM – 100 μM with 10 μM probe[5]N/A
Quantum Yield (Φ) LowHigh

Signaling Pathways and Experimental Workflows

Hydrogen Sulfide (H₂S) Detection Mechanism

The primary application of this compound is the detection of cellular H₂S. The underlying principle is a chemical reaction where the azide group of the non-fluorescent AzMC is reduced by H₂S to an amine group, yielding the highly fluorescent 7-Amino-4-methylcoumarin (AMC).

H2S_Detection AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Reduction by H₂S H2S Hydrogen Sulfide (H₂S) Fluorescence Fluorescence Emission (~445 nm) AMC->Fluorescence Excitation (~365 nm)

Mechanism of H₂S detection by this compound.

Click Chemistry Labeling Workflow

This compound can be used to label biomolecules that have been modified to contain a reactive alkyne or a strained cyclooctyne (B158145) group. This is achieved through click chemistry, a set of bioorthogonal reactions. The workflow generally involves introducing the alkyne-modified biomolecule into the cell, followed by the addition of AzMC, which "clicks" onto the alkyne, thereby labeling the biomolecule.

Click_Chemistry_Workflow cluster_cell Live Cell Metabolic_Labeling 1. Introduce Alkyne-modified Biomolecule (e.g., metabolic labeling or transfection) Incubation 2. Incubate with This compound Metabolic_Labeling->Incubation Click_Reaction 3. Bioorthogonal Click Reaction (CuAAC or SPAAC) Incubation->Click_Reaction Labeled_Biomolecule 4. Labeled Biomolecule with Coumarin Tag Click_Reaction->Labeled_Biomolecule Imaging 5. Fluorescence Imaging (Microscopy) Labeled_Biomolecule->Imaging

General workflow for cellular labeling using AzMC via click chemistry.

Experimental Protocols

Protocol 1: Live Cell Imaging of Hydrogen Sulfide (H₂S)

This protocol describes the use of this compound to detect and visualize endogenous or exogenous H₂S in living cells.

Materials:

  • This compound (AzMC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • (Optional) H₂S donor (e.g., NaHS) for positive control

  • (Optional) H₂S scavenger (e.g., hypotaurine) for negative control

Procedure:

  • Preparation of AzMC Stock Solution:

    • Prepare a 10 mM stock solution of AzMC in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. The solution is stable for at least one month when stored at -20°C.[7]

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 60-80%) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Labeling of Cells:

    • Prepare a working solution of AzMC by diluting the 10 mM stock solution in pre-warmed complete cell culture medium or PBS to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the AzMC working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~365 nm, Emission: ~450 nm).[5]

    • Acquire images and analyze the fluorescence intensity to determine the relative levels of H₂S.

Controls:

  • Positive Control: Treat cells with a known H₂S donor (e.g., 50-200 µM NaHS) for 30-60 minutes prior to and during AzMC labeling to induce a strong fluorescent signal.

  • Negative Control: Pre-treat cells with an H₂S scavenger to confirm that the observed fluorescence is specific to H₂S.

  • Autofluorescence Control: Image unlabeled cells under the same imaging conditions to assess the level of cellular autofluorescence.

Protocol 2: Cellular Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for labeling biomolecules in living cells using AzMC and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. This copper-free click chemistry method is highly biocompatible.

Materials:

  • This compound (AzMC)

  • DBCO-functionalized biomolecule of interest (e.g., DBCO-tagged antibody, DBCO-modified metabolic precursor)

  • Anhydrous DMSO

  • Complete cell culture medium

  • PBS, pH 7.4

  • Cells of interest

Procedure:

  • Introduction of DBCO-functionalized Biomolecule:

    • Introduce the DBCO-containing molecule into the cells. The method will vary depending on the nature of the molecule (e.g., incubation with a DBCO-modified metabolic precursor, transfection with a plasmid encoding a protein with a genetically incorporated DBCO-amino acid, or incubation with a DBCO-conjugated antibody for surface labeling). Follow the established protocols for the specific labeling strategy.

  • Preparation of AzMC Labeling Solution:

    • Prepare a 10 mM stock solution of AzMC in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.

  • Click Reaction in Live Cells:

    • After the introduction and appropriate incubation time for the DBCO-biomolecule, wash the cells once with pre-warmed PBS.

    • Add the AzMC labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove unreacted AzMC.

  • Imaging:

    • Image the cells using a fluorescence microscope with a filter set appropriate for coumarin dyes (Excitation: ~365 nm, Emission: ~450 nm). The fluorescent signal will indicate the localization of the DBCO-tagged biomolecule.

Protocol 3: Cellular Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling alkyne-modified biomolecules in fixed and permeabilized cells using AzMC. The use of a copper catalyst makes this method generally unsuitable for live-cell imaging due to cytotoxicity.

Materials:

  • This compound (AzMC)

  • Alkyne-modified biomolecule

  • Anhydrous DMSO

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1-0.5% Triton X-100 in PBS for permeabilization

  • CuSO₄ (Copper (II) sulfate)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

Procedure:

  • Introduction of Alkyne-modified Biomolecule and Cell Fixation:

    • Introduce the alkyne-containing molecule into the cells as described in the SPAAC protocol.

    • Wash cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Preparation of Click Reaction Cocktail:

    • Important: Prepare the click reaction cocktail fresh and use it immediately. The components should be added in the specified order.

    • For a 1 mL final volume:

      • To 900 µL of PBS, add 10 µL of a 10 mM AzMC stock solution (final concentration 100 µM).

      • Add 20 µL of a 50 mM CuSO₄ stock solution (final concentration 1 mM).

      • Add 20 µL of a 250 mM THPTA stock solution (final concentration 5 mM).

      • Vortex briefly.

      • Add 50 µL of a freshly prepared 1 M Sodium Ascorbate stock solution (final concentration 50 mM).

  • Click Labeling:

    • Remove the final PBS wash from the fixed and permeabilized cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.

    • (Optional) Counterstain for other cellular components (e.g., DAPI for nuclei) according to standard protocols.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope with a DAPI/coumarin filter set.

Troubleshooting and Considerations

  • Low Signal: If the fluorescent signal is weak, try increasing the concentration of AzMC or the incubation time. For H₂S detection, ensure that the cells are metabolically active. For click chemistry, verify the successful incorporation of the alkyne/DBCO-modified biomolecule.

  • High Background: High background fluorescence can result from incomplete washing or non-specific binding of the probe. Increase the number and duration of washing steps. For H₂S detection, ensure the AzMC solution is fresh, as it can degrade over time.

  • Cytotoxicity: While AzMC is generally well-tolerated for short-term imaging, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration and incubation time for your specific cell type and experimental duration. The copper catalyst used in CuAAC is cytotoxic, limiting its use to fixed cells.

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time during imaging. The use of an anti-fade mounting medium is recommended for fixed-cell imaging.

By following these detailed protocols and considering the outlined factors, researchers can effectively utilize this compound for robust and reliable cellular localization studies.

References

Troubleshooting & Optimization

How to solve 7-Azido-4-methylcoumarin solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 7-Azido-4-methylcoumarin (AzMC) in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AzMC) and what are its common applications?

A1: this compound (AzMC) is a fluorescent probe used for the detection of hydrogen sulfide (B99878) (H₂S) in biological systems.[1][2][3] Its azide (B81097) group reacts with H₂S, leading to a significant increase in fluorescence, which allows for the monitoring of H₂S levels in living cells and tissues.

Q2: Why is this compound poorly soluble in aqueous buffers?

A2: Like many organic fluorophores, this compound has a predominantly non-polar molecular structure. This hydrophobic nature limits its ability to dissolve in polar solvents like water and aqueous buffers.

Q3: What is the recommended solvent for dissolving this compound?

A3: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is readily soluble in DMSO.

Q4: Can I dissolve this compound directly in my aqueous experimental buffer?

A4: Direct dissolution of solid this compound in aqueous buffers is generally not recommended due to its poor water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A5: The final concentration of DMSO in your aqueous working solution should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% (v/v) is considered safe.[4][5] Some cell lines may tolerate up to 1% (v/v), but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[4]

Q6: How does pH affect the solubility of this compound?

A6: The stability and solubility of some pharmaceutical compounds can be influenced by pH.[6] For a related compound, 7-hydroxy-4-methylcoumarin, its solubility and stability have been shown to be affected by pH.[7][8] While specific data for this compound is limited, it is advisable to maintain a stable pH in your experimental buffer, typically within the physiological range (e.g., pH 7.2-7.4), to ensure consistent results.

Q7: Are there alternative methods to improve the aqueous solubility of this compound?

A7: Yes, if you encounter solubility issues even with the use of DMSO, you can explore other methods such as the use of surfactants. Surfactants form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility in water.[9] Non-ionic surfactants like Tween 20 or Pluronic F-127 are often used in biological applications.

Troubleshooting Guide

Issue: Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer.
Possible CauseRecommended Solution
Final concentration of AzMC exceeds its solubility limit in the aqueous buffer. - Increase the dilution factor to achieve a lower final concentration of AzMC. - If a higher concentration is required, consider increasing the percentage of DMSO in the final solution, but ensure it remains within the tolerated limit for your specific cell line (perform a vehicle control).
Rapid addition of the DMSO stock to the buffer. - Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
Temperature of the buffer. - Gently warm the aqueous buffer to room temperature or 37°C before adding the DMSO stock solution. Increased temperature can sometimes improve solubility.
Issue: The aqueous working solution of AzMC is cloudy or hazy.
Possible CauseRecommended Solution
Incomplete dissolution of AzMC. - After diluting the DMSO stock, vortex the solution thoroughly. - Gentle sonication of the final working solution for a few minutes can help to break up small aggregates and improve dissolution.
Formation of AzMC aggregates. - Prepare fresh working solutions before each experiment. - Consider using a small amount of a biocompatible surfactant (e.g., 0.01% Pluronic F-127) in your aqueous buffer to help stabilize the dissolved AzMC.

Experimental Protocols

Protocol 1: Preparation of a this compound (AzMC) Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of AzMC in DMSO for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes or amber vials

Procedure:

  • Weigh the desired amount of solid this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution of AzMC

Objective: To prepare a diluted working solution of AzMC in an aqueous buffer for experimental use.

Materials:

  • AzMC stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Vortex mixer

Procedure:

  • Allow the AzMC stock solution to thaw and come to room temperature.

  • Vortex the stock solution briefly.

  • While vigorously vortexing the aqueous buffer, add the required volume of the AzMC stock solution dropwise to achieve the desired final concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.

  • Vortex the final working solution for at least 30 seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiment.

Data Presentation

Table 1: Recommended Starting Concentrations for Solubilizing this compound

SolventRecommended Stock ConcentrationNotes
DMSO 1-10 mMPrepare fresh stock solutions and store at -20°C, protected from light.
Aqueous Buffer (with DMSO co-solvent) 1-100 µMFinal DMSO concentration should ideally be ≤ 0.1% (v/v). Perform vehicle controls to assess cytotoxicity.

Visualizations

G cluster_0 Troubleshooting AzMC Solubility start Start: AzMC solubility issue precipitate Precipitation upon dilution? start->precipitate lower_conc Lower final AzMC concentration precipitate->lower_conc Yes cloudy Solution is cloudy/hazy? precipitate->cloudy No slow_add Add stock slowly to vortexing buffer lower_conc->slow_add warm_buffer Gently warm buffer slow_add->warm_buffer warm_buffer->cloudy vortex_sonicate Vortex thoroughly / Sonicate cloudy->vortex_sonicate Yes end Proceed with experiment cloudy->end No add_surfactant Consider adding a biocompatible surfactant (e.g., 0.01% Pluronic F-127) vortex_sonicate->add_surfactant add_surfactant->end

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

G cluster_0 Solubilization of this compound (AzMC) AzMC AzMC (solid) (Hydrophobic) Stock Concentrated Stock Solution (AzMC in DMSO) AzMC->Stock Dissolve DMSO DMSO (Organic Co-solvent) DMSO->Stock Working Aqueous Working Solution (Diluted AzMC) Stock->Working Dilute Buffer Aqueous Buffer (e.g., PBS) Buffer->Working

Caption: Experimental workflow for preparing an aqueous working solution of this compound.

References

Preventing photobleaching of 7-amino-4-methylcoumarin in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of 7-amino-4-methylcoumarin (B1665955) (AMC) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-amino-4-methylcoumarin (AMC) and what are its common applications in microscopy?

A1: 7-amino-4-methylcoumarin (AMC) is a blue fluorescent dye belonging to the coumarin (B35378) family.[1][2] It is widely used in various biological and biochemical assays due to its favorable photophysical properties.[1] Common applications include its use as a fluorescent probe for cell staining, a reporter in enzyme assays, and for the analysis of glycoprotein (B1211001) monosaccharides and N-linked oligosaccharides.[1][2] Its excitation and emission maxima are approximately 351 nm and 430 nm, respectively.[2]

Q2: What is photobleaching and why is it a concern when using AMC?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as AMC, upon exposure to excitation light. This process leads to a permanent loss of fluorescence. It is a significant concern in fluorescence microscopy as it can limit the duration of imaging experiments, reduce the signal-to-noise ratio, and complicate quantitative analysis of the data.

Q3: What are the primary factors that contribute to the photobleaching of AMC?

A3: The primary factors that accelerate the photobleaching of AMC include:

  • High Excitation Light Intensity: Using a brighter light source than necessary significantly increases the rate of photobleaching.

  • Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.

  • Presence of Molecular Oxygen: The interaction of the excited fluorophore with molecular oxygen generates reactive oxygen species (ROS) that can chemically damage the AMC molecule.

Troubleshooting Guide: Preventing AMC Photobleaching

This guide provides a systematic approach to diagnosing and resolving common issues related to the photobleaching of 7-amino-4-methylcoumarin.

Problem: Rapid loss of AMC fluorescence signal during imaging.

Step 1: Optimize Imaging Parameters

Excessive light exposure is a primary cause of photobleaching. Minimizing the amount of light hitting the sample is the first and most crucial step.

ParameterRecommendation
Excitation Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.
Exposure Time Use the shortest possible exposure time for image acquisition.
Neutral Density (ND) Filters Utilize ND filters to attenuate the excitation light without altering its spectral properties.
Pinhole Size (Confocal) For confocal microscopy, slightly opening the pinhole can increase signal detection, potentially allowing for a reduction in excitation intensity.
Step 2: Utilize Antifade Mounting Media

Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species. They are a critical component of mounting media for fixed-cell imaging.

Antifade ReagentAdvantagesDisadvantages
p-Phenylenediamine (PPD) Highly effective in reducing fading.Can be toxic and may cause a brownish background. Can react with cyanine (B1664457) dyes.
n-Propyl gallate (NPG) Less toxic than PPD and suitable for some live-cell imaging.Can be difficult to dissolve. May have anti-apoptotic properties, potentially interfering with biological processes.
1,4-diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.Generally less effective than PPD.

Experimental Protocol: Preparation of a Glycerol-Based Antifade Mounting Medium with DABCO

  • To 90 ml of glycerol, add 10 ml of a 10x PBS (phosphate-buffered saline) solution.

  • Warm the solution to 37°C to aid in dissolving the components.

  • Add 2.5 g of DABCO to the glycerol/PBS mixture.

  • Stir the solution gently until the DABCO is completely dissolved. Protect the solution from light.

  • Aliquot the mounting medium into small, light-proof tubes and store at -20°C.

Step 3: Control the Chemical Environment

For live-cell imaging or particularly sensitive experiments, controlling the oxygen concentration can significantly reduce photobleaching.

  • Oxygen Scavenging Systems: Consider using an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (GOX/CAT), in your imaging buffer.

  • Deoxygenated Buffers: Preparing imaging buffers with deoxygenated water can also help to reduce the available oxygen.

Experimental Protocols

Protocol 1: Staining of Fixed Cells with 7-Amino-4-methylcoumarin

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • AMC Staining:

    • Prepare a working solution of AMC in PBS at a final concentration of 1-10 µM.[3]

    • Incubate the fixed cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.[3]

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate antifade mounting medium.[3]

  • Imaging:

    • Image the slides using a fluorescence microscope with a filter set appropriate for AMC (e.g., DAPI filter set).[3]

Protocol 2: In Situ Enzyme Histochemistry with an AMC-Based Substrate

  • Tissue Preparation:

    • Use fresh-frozen tissue sections (5-10 µm).

    • Fix the sections with cold acetone (B3395972) or 4% paraformaldehyde.

    • Rinse the sections with a wash buffer (e.g., PBS).

  • Enzyme Activity Assay:

    • Prepare a substrate solution by dissolving the AMC-based fluorogenic substrate in the appropriate assay buffer to the desired final concentration.

    • For a negative control, prepare a separate substrate solution containing a specific inhibitor for the enzyme of interest.

    • Apply the substrate solution to the tissue sections and incubate in a humidified chamber at the optimal temperature for the enzyme (e.g., 37°C).

  • Washing and Mounting:

    • Stop the reaction by washing the sections with the wash buffer (3 changes, 5 minutes each).

    • Mount the sections with an aqueous mounting medium.

  • Imaging:

    • Immediately visualize the sections using a fluorescence microscope with filters appropriate for AMC. Regions of enzyme activity will exhibit bright blue fluorescence.

Visualizations

experimental_workflow_fixed_cell_staining Workflow for Fixed Cell Staining with AMC cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA wash1->fixation wash2 Wash with PBS (3x) fixation->wash2 permeabilization Permeabilize (Optional) wash2->permeabilization wash3 Wash with PBS (3x) permeabilization->wash3 amc_staining Incubate with AMC solution wash3->amc_staining wash4 Wash with PBS (3x) amc_staining->wash4 mounting Mount with antifade medium wash4->mounting imaging Image with fluorescence microscope mounting->imaging

Caption: Experimental workflow for staining fixed cells with 7-amino-4-methylcoumarin.

troubleshooting_photobleaching Troubleshooting AMC Photobleaching start Rapid AMC signal loss observed check_intensity Is excitation intensity minimized? start->check_intensity reduce_intensity Reduce laser/lamp power check_intensity->reduce_intensity No check_exposure Is exposure time minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Use shorter exposure times check_exposure->reduce_exposure No use_antifade Are you using an antifade mounting medium? check_exposure->use_antifade Yes reduce_exposure->use_antifade add_antifade Incorporate antifade reagent (e.g., DABCO) use_antifade->add_antifade No check_oxygen Is oxygen level controlled (live cell)? use_antifade->check_oxygen Yes add_antifade->check_oxygen add_scavenger Use oxygen scavenging system check_oxygen->add_scavenger No problem_solved Photobleaching minimized check_oxygen->problem_solved Yes add_scavenger->problem_solved

Caption: A logical decision tree for troubleshooting the photobleaching of AMC.

References

Troubleshooting low fluorescence signal with 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Azido-4-methylcoumarin

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low fluorescence signals when using this compound for bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

Principle of Detection

This compound is a fluorogenic probe. In its initial azide (B81097) form, its fluorescence is minimal. Upon successful CuAAC reaction with an alkyne-modified molecule, the resulting triazole product exhibits a strong fluorescent signal. Therefore, a low signal typically indicates an inefficient or failed click reaction.

Troubleshooting Guide

If you are observing a weak or absent signal, follow this systematic guide to identify the potential cause.

TroubleshootingWorkflow start Low Fluorescence Signal check_instrument 1. Verify Instrument Settings start->check_instrument check_reagents 2. Assess Reagent Integrity start->check_reagents check_reaction 3. Evaluate Reaction Conditions start->check_reaction check_sample 4. Investigate Sample-Specific Issues start->check_sample instrument_wavelengths Incorrect Ex/Em Wavelengths? check_instrument->instrument_wavelengths reagent_degradation Reagent Degradation? check_reagents->reagent_degradation reaction_catalyst Catalyst System Failure? check_reaction->reaction_catalyst reaction_inhibitors Buffer Inhibitors Present? check_reaction->reaction_inhibitors reaction_stoichiometry Suboptimal Stoichiometry? check_reaction->reaction_stoichiometry sample_quenching Environmental Quenching? check_sample->sample_quenching sample_labeling Poor Alkyne Incorporation? check_sample->sample_labeling instrument_solution Use settings for the triazole product (Ex: ~358 nm, Em: ~480 nm), not the azide starting material. instrument_wavelengths->instrument_solution Yes reagent_solution Prepare fresh Sodium Ascorbate (B8700270). Check storage of coumarin (B35378) stock (protect from light, use within 1-6 months at -20°C/-80°C). reagent_degradation->reagent_solution Yes catalyst_solution Ensure Cu(I) is present and stable. Pre-mix CuSO4 and ligand. Use fresh Sodium Ascorbate. reaction_catalyst->catalyst_solution Possible inhibitors_solution Avoid thiols (DTT), EDTA, citrate (B86180), iodide. Use phosphate (B84403) buffer instead of Tris if issues persist. reaction_inhibitors->inhibitors_solution Possible stoichiometry_solution Optimize dye-to-target ratio. Try a 1.1 to 2-fold excess of one component. reaction_stoichiometry->stoichiometry_solution Possible quenching_solution Check for proximity to quenching residues (e.g., Tryptophan). Assess buffer pH and polarity. sample_quenching->quenching_solution Possible labeling_solution Verify that the alkyne-modified biomolecule was successfully prepared and is present at sufficient concentration. sample_labeling->labeling_solution Possible

Caption: Troubleshooting workflow for low signal with this compound.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is very weak or absent. What are the most common causes?

A weak signal is typically due to one of four primary issues:

  • Inefficient Click Reaction: The core chemical reaction has not proceeded to completion. This is the most common cause and can be due to problems with the catalyst, buffer components, or reaction stoichiometry[1].

  • Reagent Degradation: Key reagents, especially the sodium ascorbate reducing agent or the coumarin probe itself, may have degraded due to improper storage or handling[2][3][4].

  • Incorrect Instrument Settings: The fluorometer or microscope may not be set to the optimal excitation and emission wavelengths for the final triazole product[4][5].

  • Environmental Quenching: The local environment around the attached coumarin dye on the target biomolecule can suppress its fluorescence[5][6].

Q2: What are the correct excitation and emission wavelengths to use?

The spectral properties of the coumarin change significantly upon reaction. It is critical to use the settings for the fluorescent product, not the non-fluorescent starting material.

CompoundExcitation Max (Ex)Emission Max (Em)Notes
This compound (Unreacted)~340 nm[7]~445 nm[7]Fluorescence is highly quenched.
Coumarin-Triazole Product (Clicked) ~358 nm ~480 nm This is the signal you want to measure. [8]
7-Amino-4-methylcoumarin (AMC)~344-365 nm[3][4][9][10]~440-460 nm[4][10][11]This is the product of azide reduction (e.g., by H2S), not CuAAC.

Q3: My click reaction (CuAAC) seems to have failed. What went wrong with the catalyst?

The CuAAC reaction requires a stable Copper(I) catalyst. Failure is often linked to its absence or inhibition.

  • Copper Oxidation: The active catalyst is Cu(I). Most protocols use Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (sodium ascorbate) to generate Cu(I) in situ. If the sodium ascorbate solution is old or degraded, no Cu(I) will be formed[12][13]. Always prepare sodium ascorbate solution fresh before each experiment[1].

  • Missing or Incorrect Ligand: A copper ligand (e.g., THPTA or BTTAA for aqueous solutions) is critical. It stabilizes the Cu(I), prevents its oxidation, and accelerates the reaction[1][14]. Using a 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect the sample[1][15].

  • Incorrect Order of Addition: Always pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture containing your biomolecules. Add the sodium ascorbate last to initiate the reaction[12][16]. Adding ascorbate directly to copper without a ligand can be detrimental[12][16].

Q4: Could my buffer or other reagents be inhibiting the reaction?

Yes, several common laboratory reagents can inhibit or kill the copper catalyst.

  • Chelators: EDTA and citrate will bind the copper, rendering it inactive[1].

  • Thiols: High concentrations of thiols like DTT or glutathione (B108866) (>1 mM) can interfere with the catalyst[9][15].

  • Other Inhibitors: Iodide ions and phosphines (like TCEP) can also interfere[13]. If you suspect buffer incompatibility, consider purifying your alkyne-modified biomolecule before the click reaction.

Q5: How should I properly store this compound and its solutions?

Proper storage is critical to prevent degradation.

  • Solid Form: Store the powder at -20°C, protected from light. It should be stable for at least 2 to 4 years[7][9].

  • Stock Solutions (in DMSO): Aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light[2][3]. Repeated freeze-thaw cycles should be avoided[4].

Q6: Can the biomolecule I'm labeling be the source of the problem?

Yes, properties of the target biomolecule can affect the signal.

  • Low Labeling Efficiency: Ensure that your alkyne-containing biomolecule was successfully synthesized and is present in sufficient quantity.

  • Steric Hindrance: If the alkyne group is in a sterically crowded region of the molecule, the click reaction can be slowed or prevented. Increasing reaction time or temperature may help[1].

  • Fluorescence Quenching: Certain amino acid residues, particularly tryptophan and tyrosine, can quench the fluorescence of a nearby coumarin dye if they are in close proximity after conjugation[5][6].

Experimental Protocols & Data

General Protocol for CuAAC Bioconjugation

This is a starting point protocol and may require optimization.

1. Prepare Stock Solutions:

  • Alkyne-Biomolecule: Prepare in a suitable, non-inhibitory buffer (e.g., phosphate buffer, pH 7.4).

  • This compound: 10 mM in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water[1].

  • Ligand (e.g., THPTA): 50 mM in water[1].

  • Sodium Ascorbate: 100 mM in water. Crucially, prepare this solution fresh immediately before use [1].

2. Reaction Setup:

  • In a microcentrifuge tube, combine your alkyne-biomolecule and this compound to the desired final concentrations. Add buffer to reach the sub-total volume.

  • In a separate tube, pre-mix the CuSO₄ and ligand. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration)[1][16]. Let this mixture sit for 1-2 minutes.

  • Add the copper/ligand mixture to the tube containing the biomolecule and azide. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Protect the reaction from light and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours[1].

Recommended Reagent Concentrations

The following table provides typical starting concentrations for optimizing a CuAAC reaction.

ReagentStock ConcentrationTypical Final ConcentrationNotes
Alkyne-BiomoleculeVaries10 - 100 µM
This compound10 mM (in DMSO)25 - 200 µMA slight excess relative to the alkyne is common[1].
CuSO₄20 mM50 - 200 µM
Ligand (e.g., THPTA)50 mM250 µM - 1 mMUse a 1:1 to 5:1 ligand-to-copper ratio[1]. 5:1 is recommended for sensitive biomolecules[15].
Sodium Ascorbate100 mM (Fresh)1 - 5 mM

Visualizations

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Alkyne-tagged Biomolecule Product Labeled Biomolecule with Triazole Linker (High Fluorescence) Alkyne->Product Azide This compound (Low Fluorescence) Azide->Product Catalyst Cu(I) stabilized by Ligand Catalyst->Product catalyzes Reducer Sodium Ascorbate (reduces Cu(II) to Cu(I)) Reducer->Catalyst generates

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

References

Technical Support Center: Reducing High Background Fluorescence in 7-Azido-4-methylcoumarin (AzMC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Azido-4-methylcoumarin (AzMC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background fluorescence. High background can significantly impact assay sensitivity and data reliability. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve a robust signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AzMC) and how does it work?

This compound (AzMC) is a non-fluorescent probe used for the detection of hydrogen sulfide (B99878) (H₂S). In the presence of H₂S, the azido (B1232118) group of AzMC is reduced to an amino group, yielding the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[1] This reaction forms the basis of a sensitive and selective assay for H₂S quantification. AzMC is also utilized in click chemistry reactions where the azide (B81097) group can react with molecules containing alkyne groups.[2]

Q2: What are the primary sources of high background fluorescence in AzMC assays?

High background fluorescence in AzMC and other coumarin-based assays can originate from several sources:

  • Autofluorescence from Biological Samples: Endogenous molecules in cells and tissues, such as NADH, riboflavin, collagen, and elastin, naturally fluoresce, particularly in the blue-green spectrum where AMC emits.[3] Lipofuscin, an aggregate of oxidized proteins and lipids, is another major contributor to autofluorescence, especially in aged tissues.[3]

  • Assay Media and Buffers: Common components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), are known to be fluorescent and can significantly increase background noise.[4]

  • Test Compounds: The compounds being screened may themselves be fluorescent, interfering with the assay signal.

  • Reagent Purity and Stability: Impurities in reagents or degradation of the AzMC probe can lead to increased background fluorescence. AzMC solutions in DMSO are reported to be stable for 1 month at -20°C and 6 months at -80°C when stored in aliquots and protected from light.[2]

  • Microplate Material: The type of microplate used can influence background readings.

Q3: What are the optimal excitation and emission wavelengths for the fluorescent product of the AzMC reaction?

The fluorescent product, 7-amino-4-methylcoumarin (AMC), typically has an excitation maximum around 365 nm and an emission maximum around 450 nm.[1]

Troubleshooting Guide

High background fluorescence can be systematically addressed by optimizing various aspects of the experimental setup. The following sections provide detailed guidance on troubleshooting common issues.

Issue 1: High Background from Autofluorescence in Biological Samples

Troubleshooting Workflow for Autofluorescence Reduction

Caption: A logical workflow for diagnosing and mitigating high autofluorescence.

Quantitative Impact of Autofluorescence Reduction Methods

MethodDescriptionTypical Reduction in AutofluorescenceImpact on Signal-to-Noise Ratio (SNR)Reference
Sudan Black B Treatment A lipophilic dye that quenches the fluorescence of lipofuscin.65% to 95%Tremendous improvement[4][5]
Sodium Borohydride Treatment Reduces aldehyde-induced autofluorescence from fixation.Varies, can be effective for formalin-fixed tissues.Can improve SNR in aldehyde-fixed samples.[3]
UV Irradiation (Photobleaching) Exposing the sample to UV light to destroy endogenous fluorophores.Can be effective but may damage tissue or specific signals.Variable, requires careful optimization.[4]
Issue 2: High Background from Assay Components

Recommendations for Minimizing Background from Reagents and Media

ComponentIssueRecommended SolutionExpected Improvement
Cell Culture Medium Phenol red and serum components are fluorescent.Use phenol red-free medium. Reduce serum concentration during the assay.Significant reduction in background fluorescence.
Assay Buffer Contamination with fluorescent impurities.Use high-purity, spectroscopy-grade reagents and water. Prepare fresh buffers.Lower and more consistent background readings.
Microplates White plates can lead to higher background due to light scattering. Scratches can also increase background.Use black, opaque-walled microplates for fluorescence assays. Ensure plates are clean and unscratched.Reduced well-to-well variability and lower background.

Quantitative Impact of Media Choice on Signal-to-Blank Ratio

MediumSignal-to-Blank (S/B) RatioReference
Phosphate-Buffered Saline (PBS)Highest[4]
Phenol Red-Free MediumIntermediate[4]
Medium with Phenol Red and 10% FBSLowest[4]

Detailed Experimental Protocols

Protocol 1: In Vitro H₂S Detection using this compound

This protocol describes the detection of H₂S in a cell-free system.

Materials:

  • This compound (AzMC)

  • Hydrogen sulfide donor (e.g., NaHS)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AzMC Stock Solution: Dissolve AzMC in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

  • Prepare Working Solutions:

    • Dilute the AzMC stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

    • Prepare a series of H₂S donor standards in assay buffer.

  • Assay Reaction:

    • To the wells of the black microplate, add 50 µL of the H₂S donor standards or your sample.

    • Add 50 µL of the AzMC working solution to each well.

    • Include a blank control containing only assay buffer and AzMC.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis: Subtract the fluorescence of the blank from all readings. Plot a standard curve of fluorescence intensity versus H₂S concentration.

Protocol 2: Cell-Based H₂S Detection using this compound

This protocol outlines the detection of endogenous or exogenous H₂S in living cells.

Materials:

  • Cells of interest

  • Cell culture medium (phenol red-free recommended)

  • This compound (AzMC)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare AzMC Loading Solution: Dilute the AzMC stock solution (10 mM in DMSO) in serum-free, phenol red-free medium to a final concentration of 10-50 µM.

  • Cell Treatment (Optional): If investigating the effect of a treatment on H₂S production, treat the cells with your compound of interest for the desired time.

  • Probe Loading:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the AzMC loading solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement:

    • Add fresh PBS or phenol red-free medium to the wells.

    • Measure the fluorescence using a fluorescence microscope or a bottom-reading microplate reader (Ex: ~365 nm, Em: ~450 nm).

  • Controls:

    • Unstained Control: Cells that have not been loaded with AzMC to assess autofluorescence.

    • Positive Control: Cells treated with an H₂S donor to confirm probe responsiveness.

    • Vehicle Control: Cells treated with the vehicle used for your compound of interest.

Mandatory Visualizations

Reaction of this compound with H₂S

Reaction of this compound with H₂S AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Reduction of Azide Group H2S Hydrogen Sulfide (H₂S) H2S->AMC

Caption: The chemical transformation of non-fluorescent AzMC to fluorescent AMC in the presence of H₂S.

Experimental Workflow for Cell-Based AzMC Assay

Experimental Workflow for Cell-Based AzMC Assay cluster_Preparation Preparation cluster_Assay Assay cluster_Measurement Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Treatment Treat Cells with Compound of Interest Cell_Seeding->Cell_Treatment Probe_Loading Load Cells with AzMC Solution Cell_Treatment->Probe_Loading Wash Wash to Remove Excess Probe Probe_Loading->Wash Fluorescence_Reading Measure Fluorescence (Ex: ~365nm, Em: ~450nm) Wash->Fluorescence_Reading Data_Analysis Data Analysis (Background Subtraction, Normalization) Fluorescence_Reading->Data_Analysis

Caption: A step-by-step workflow for performing a cell-based H₂S assay using AzMC.

References

Optimizing incubation time for 7-Azido-4-methylcoumarin with live cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Azido-4-methylcoumarin (AzMC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of AzMC for the detection of hydrogen sulfide (B99878) (H₂S) in live cells. Here you will find troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound (AzMC) with live cells?

The optimal incubation time for AzMC can vary significantly depending on the cell type, cell density, and the intracellular concentration of hydrogen sulfide (H₂S). While a general starting point is 15-60 minutes, it is crucial to determine the ideal time for your specific experimental conditions.[1] A time-course experiment is highly recommended to pinpoint the time point that yields the best signal-to-noise ratio without inducing cytotoxicity.

Q2: What is the mechanism of H₂S detection by AzMC?

This compound is a fluorogenic probe. In the presence of H₂S, the non-fluorescent azide (B81097) group of AzMC is reduced to a highly fluorescent amine group, forming 7-Amino-4-methylcoumarin (AMC). This "turn-on" fluorescence response allows for the sensitive detection of H₂S in living cells.

Q3: What are the recommended excitation and emission wavelengths for detecting the fluorescent product?

The fluorescent product, 7-Amino-4-methylcoumarin (AMC), has an excitation maximum of approximately 340-365 nm and an emission maximum of around 445-450 nm.[2][3]

Q4: Can AzMC be used for fixed cells?

While AzMC is primarily designed for detecting H₂S in live cells, protocols for staining fixed cells with the related compound 7-Amino-4-methylcoumarin (AMC) exist.[1] However, fixation can alter the cellular environment and may affect the detection of H₂S. It is recommended to perform live-cell imaging whenever possible for accurate H₂S detection.

Q5: Is AzMC toxic to cells?

Like many fluorescent probes, prolonged incubation or high concentrations of AzMC can potentially be cytotoxic. It is essential to perform a toxicity assay to determine the optimal concentration and incubation time that does not adversely affect cell viability.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Fluorescence Signal Insufficient Incubation Time: The probe has not had enough time to react with intracellular H₂S.Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to identify the optimal incubation period for your cell type.
Low H₂S Levels: The cells may not be producing enough H₂S to generate a detectable signal.Use a Positive Control: Treat cells with a known H₂S donor (e.g., NaHS) to confirm that the probe is working.
Incorrect Filter Set: The microscope filters do not match the excitation and emission spectra of the fluorescent product (AMC).Verify Filter Sets: Ensure you are using a filter set appropriate for excitation around 340-365 nm and emission around 445-450 nm.
Probe Degradation: The AzMC stock solution may have degraded due to improper storage.Proper Storage: Store the AzMC stock solution at -20°C or -80°C, protected from light, and use it within the recommended timeframe.[4]
High Background Fluorescence Excessive Probe Concentration: Using too high a concentration of AzMC can lead to non-specific staining.Titrate Probe Concentration: Perform a concentration-response experiment (e.g., 1 µM, 5 µM, 10 µM) to find the lowest concentration that gives a good signal.
Autofluorescence: Some cell types naturally exhibit high autofluorescence.Include Unstained Control: Image unstained cells under the same conditions to determine the level of background autofluorescence.
Prolonged Incubation: Incubating the cells for too long can increase background signal.Optimize Incubation Time: A shorter incubation period may reduce background fluorescence.
Cell Death or Morphological Changes Cytotoxicity: The concentration of AzMC or the length of incubation is toxic to the cells.Perform Viability Assay: Use a viability dye (e.g., Propidium Iodide) to assess cell health after incubation. Reduce the probe concentration or incubation time if toxicity is observed.
Solvent Toxicity: The solvent used to dissolve AzMC (e.g., DMSO) may be toxic at the final concentration.Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%).

Experimental Protocols

Protocol 1: Optimization of Incubation Time for AzMC in Live Cells

This protocol provides a framework for determining the optimal incubation time for this compound in your specific live cell imaging experiment.

Materials:

  • This compound (AzMC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of AzMC in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Seeding: Seed your cells on a suitable imaging plate or dish and allow them to adhere and grow to the desired confluency.

  • Prepare Working Solution: On the day of the experiment, dilute the AzMC stock solution in pre-warmed cell culture medium to the desired final concentration (a starting concentration of 5-10 µM is recommended).

  • Time-Course Incubation:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the AzMC working solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for different durations (e.g., 15, 30, 45, 60, and 90 minutes).

  • Imaging:

    • After each incubation time point, wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh pre-warmed culture medium or PBS for imaging.

    • Image the cells using a fluorescence microscope with filters appropriate for AMC (Ex/Em: ~350/450 nm).

  • Analysis:

    • Quantify the mean fluorescence intensity of the cells at each time point.

    • Plot the fluorescence intensity against the incubation time to determine the point at which the signal plateaus or is maximal without causing cell stress.

    • Simultaneously, assess cell morphology and viability at each time point to ensure the chosen incubation time is not cytotoxic.

Data Presentation

Table 1: Example Data for Incubation Time Optimization

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)Observations
15150 ± 1598Low signal
30450 ± 3097Good signal, healthy morphology
45700 ± 4596Strong signal, healthy morphology
60720 ± 5095Signal plateaus, healthy morphology
90710 ± 5585No significant signal increase, signs of cytotoxicity

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Imaging cluster_analysis Analysis prep_stock Prepare 10 mM AzMC stock in DMSO prep_working Prepare AzMC working solution in media prep_stock->prep_working culture_cells Culture live cells on imaging plates wash_cells Wash cells with PBS culture_cells->wash_cells add_probe Add AzMC working solution prep_working->add_probe wash_cells->add_probe incubate Incubate for various time points (15-90 min) add_probe->incubate wash_excess Wash to remove excess probe incubate->wash_excess image Image with fluorescence microscope wash_excess->image quantify Quantify fluorescence intensity image->quantify assess Assess cell viability and morphology image->assess determine Determine optimal incubation time quantify->determine assess->determine

Caption: Workflow for optimizing AzMC incubation time.

signaling_pathway AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) AzMC->AMC Reduction H2S Hydrogen Sulfide (H₂S) H2S->AMC Reacts with Azide Detection Fluorescence Detection (Ex/Em: ~350/450 nm) AMC->Detection

Caption: Mechanism of H₂S detection by this compound.

References

Technical Support Center: 7-Azido-4-methylcoumarin (AzMC) H₂S Detection Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the 7-Azido-4-methylcoumarin (AzMC) assay for hydrogen sulfide (B99878) (H₂S) detection.

Frequently Asked Questions (FAQs)

Q1: What is the principle of H₂S detection using this compound (AzMC)?

This compound (AzMC) is a fluorogenic probe for the detection of hydrogen sulfide. The assay is based on the selective reduction of the non-fluorescent azide (B81097) moiety on AzMC by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2] The resulting fluorescence intensity is directly proportional to the concentration of H₂S. The excitation and emission maxima of the product, AMC, are approximately 365 nm and 450 nm, respectively.[1][2]

Q2: How selective is the AzMC probe for H₂S over other biological molecules?

The AzMC probe exhibits high selectivity for H₂S. It has been shown to react selectively with H₂S in the presence of millimolar (mM) concentrations of other common biological thiols such as cysteine, homocysteine, and glutathione.[1][2] It is also selective over a range of reactive nitrogen, oxygen, and sulfur species.[3]

Q3: Are there any known interfering compounds for the AzMC H₂S assay?

While the probe is highly selective, certain compounds, particularly at high concentrations, can interfere with the assay. Strong reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), as well as high concentrations of biological thiols (greater than 25 mM), should be avoided to ensure maximum assay efficiency.[1][2]

Q4: Can I use AzMC for detecting H₂S in live cells?

Yes, AzMC is cell-permeable and has been successfully used to visualize H₂S in cells.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the AzMC H₂S detection assay.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the signal from H₂S-mediated AMC formation, leading to reduced assay sensitivity and inaccurate results.

  • Possible Cause 1: Autofluorescence from Assay Components or Media.

    • Troubleshooting Step: Run a blank control containing all assay components except the H₂S source. If the background is high, test each component individually to identify the source. If using cell culture media, consider switching to a phenol (B47542) red-free and serum-free media or a clear buffer like PBS or HBSS for the final assay steps.

  • Possible Cause 2: Contamination of Buffers or Reagents.

    • Troubleshooting Step: Prepare fresh buffers and stock solutions. Ensure that all labware is thoroughly cleaned.

  • Possible Cause 3: High Concentration of the AzMC Probe.

    • Troubleshooting Step: An excessively high concentration of the probe can lead to non-specific signal. Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio. A typical starting concentration is 10 µM.[1][4]

Issue 2: Weak or No Signal

A weak or absent signal may indicate a problem with the assay components or the experimental conditions.

  • Possible Cause 1: Inactive or Degraded H₂S Source.

    • Troubleshooting Step: Prepare a fresh stock solution of your H₂S donor (e.g., NaHS). NaHS solutions are unstable and should be prepared immediately before use. Run a positive control with a known concentration of H₂S to validate the probe's activity.

  • Possible Cause 2: Incorrect Filter Settings on the Plate Reader.

    • Troubleshooting Step: Ensure that the excitation and emission wavelengths on the microplate reader are set correctly for 7-amino-4-methylcoumarin (AMC) (Ex: ~365 nm, Em: ~450 nm).[1][2]

  • Possible Cause 3: Insufficient Incubation Time.

    • Troubleshooting Step: The reaction between AzMC and H₂S is time-dependent. Ensure that the incubation time is sufficient for the reaction to proceed to a measurable extent. Perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.

Issue 3: Inconsistent or Non-Reproducible Results

Variability in results can arise from several factors related to experimental technique and reagent handling.

  • Possible Cause 1: Pipetting Errors.

    • Troubleshooting Step: Ensure that pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors in reagent volumes.

  • Possible Cause 2: Fluctuation in pH.

    • Troubleshooting Step: The reaction can be pH-sensitive. Use a well-buffered solution to maintain a stable pH throughout the experiment.

  • Possible Cause 3: Temperature Variations.

    • Troubleshooting Step: Ensure that all samples are incubated at a consistent temperature.

Potential Interfering Compounds

The following table summarizes known and potential interfering compounds for the this compound H₂S detection assay. It is crucial to test for potential interference from any new compound in your specific assay system.

Compound ClassSpecific ExamplesConcentration Threshold for InterferenceNotes and Recommendations
Reducing Agents Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)> 25 mMThese strong reducing agents can reduce the azide group of AzMC, leading to a false-positive signal. Avoid their use or ensure concentrations are well below the interference threshold.[1][2]
Biological Thiols Cysteine, Homocysteine, Glutathione> 25 mMWhile the probe is selective at mM concentrations, very high concentrations of these thiols may cause interference.[1][2] It is advisable to run a control with the specific thiol at the concentration present in your sample.

Experimental Protocols

Protocol for Testing Potential Interference of a Compound with the AzMC H₂S Assay

This protocol is designed to determine if a test compound interferes with the detection of H₂S by this compound.

Materials:

  • This compound (AzMC)

  • Sodium hydrosulfide (B80085) (NaHS) as an H₂S donor

  • Test compound

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Microplate reader with fluorescence detection capabilities (Ex: ~365 nm, Em: ~450 nm)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of AzMC in DMSO. Store protected from light at -20°C.

    • Prepare a 100 mM stock solution of NaHS in deoxygenated water. Note: NaHS solutions are unstable; prepare this solution fresh immediately before each experiment.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or assay buffer) at a concentration 100-fold higher than the highest final concentration to be tested.

  • Assay Setup:

    • In a 96-well microplate, set up the following controls and experimental wells in triplicate. The final volume in each well will be 200 µL.

Well TypeAzMC (final conc. 10 µM)NaHS (final conc. 50 µM)Test Compound (at various conc.)Assay Buffer
Blank (Buffer only) ---to 200 µL
Blank (Probe only) +--to 200 µL
Positive Control (H₂S) ++-to 200 µL
Test Cmpd Control +-+to 200 µL
Interference Test +++to 200 µL
  • Experimental Steps: a. Add the appropriate volume of assay buffer to all wells. b. Add the test compound to the "Test Cmpd Control" and "Interference Test" wells at the desired final concentrations. Add the corresponding volume of vehicle (e.g., DMSO) to the other wells. c. Add AzMC to all wells except the "Blank (Buffer only)" to a final concentration of 10 µM. d. Mix the plate gently and incubate for 10 minutes at room temperature, protected from light. e. Initiate the reaction by adding NaHS to the "Positive Control (H₂S)" and "Interference Test" wells to a final concentration of 50 µM. f. Immediately after adding NaHS, mix the plate and start measuring the fluorescence intensity kinetically for 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature, protected from light.

  • Data Analysis: a. Subtract the average fluorescence of the "Blank (Buffer only)" from all other wells. b. To assess if the test compound is intrinsically fluorescent, compare the signal from the "Test Cmpd Control" to the "Blank (Probe only)". c. To determine interference, compare the fluorescence signal from the "Interference Test" wells to the "Positive Control (H₂S)" wells. A significant decrease in fluorescence suggests quenching or inhibition of the reaction, while a significant increase suggests that the compound may be reacting with the probe to produce a fluorescent product. d. Calculate the percentage of interference as follows: % Interference = [1 - (Signal_Interference_Test / Signal_Positive_Control)] * 100

Mandatory Visualizations

experimental_workflow Experimental Workflow for Interference Testing prep Prepare Stock Solutions (AzMC, NaHS, Test Compound) setup Set up 96-well Plate (Controls and Test Wells) prep->setup add_reagents Add Assay Buffer, Test Compound, and AzMC setup->add_reagents incubate1 Incubate for 10 min add_reagents->incubate1 add_nahs Add NaHS to Initiate Reaction incubate1->add_nahs measure Measure Fluorescence (Kinetic or Endpoint) add_nahs->measure analyze Analyze Data (Calculate % Interference) measure->analyze

Caption: Workflow for testing potential interfering compounds.

troubleshooting_workflow Troubleshooting Logic for AzMC Assay start Assay Issue Observed issue_high_bg High Background? start->issue_high_bg issue_no_signal Weak/No Signal? start->issue_no_signal issue_inconsistent Inconsistent Results? start->issue_inconsistent check_autofluor Check Autofluorescence of Media/Buffer issue_high_bg->check_autofluor Yes check_h2s_source Validate H2S Source (Fresh Stock, Positive Control) issue_no_signal->check_h2s_source Yes check_pipetting Verify Pipetting Accuracy issue_inconsistent->check_pipetting Yes check_contamination Check for Contamination check_autofluor->check_contamination titrate_probe Titrate Probe Concentration check_contamination->titrate_probe check_filters Verify Plate Reader Filter Settings check_h2s_source->check_filters check_incubation Optimize Incubation Time check_filters->check_incubation check_ph Ensure Stable Buffer pH check_pipetting->check_ph check_temp Maintain Consistent Temp. check_ph->check_temp

Caption: A logical approach to troubleshooting common assay issues.

References

How to address 7-Azido-4-methylcoumarin cytotoxicity in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity issues with 7-Azido-4-methylcoumarin (AzMC) in cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AzMC) and what are its primary applications in cell culture?

This compound (AzMC) is a versatile chemical probe with two main applications in cellular studies:

  • Fluorogenic Hydrogen Sulfide (B99878) (H₂S) Probe: The azide (B81097) group on AzMC is selectively reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). This reaction allows for the sensitive and selective detection of H₂S in living cells and tissues.[1][2][3]

  • Click Chemistry Reagent: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] This allows for the covalent labeling of alkyne-modified biomolecules in cells.

Q2: Is this compound expected to be cytotoxic?

While many coumarin (B35378) derivatives have been investigated for their anticancer and cytotoxic properties,[5][6][7][8][9][10][11][12] specific cytotoxicity data for this compound at typical working concentrations is not extensively documented in the reviewed literature. However, a study on structurally similar novel azido-coumarins found them to be non-toxic up to 200 µM in several cancerous and non-malignant cell lines.[13]

Cytotoxicity, if observed, can be influenced by several factors:

  • Concentration: Higher concentrations are more likely to induce cytotoxic effects.

  • Incubation Time: Prolonged exposure can increase cytotoxicity.

  • Cell Type: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Experimental Conditions: The presence of other reagents, such as copper catalysts in click chemistry, can contribute to cytotoxicity.

It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of AzMC for your specific cell line and application.

Q3: What are the potential mechanisms of coumarin-induced cytotoxicity?

Studies on other coumarin derivatives suggest that their cytotoxic effects can be mediated through the induction of apoptosis.[10][11][14] Potential mechanisms include:

  • Mitochondrial Pathway: Induction of apoptosis through the mitochondria-mediated caspase-dependent pathway is a mechanism reported for some coumarin derivatives.[14]

  • Caspase Activation: The activation of key executioner enzymes like caspases-3, -7, and -9 is a hallmark of apoptosis induced by certain coumarins.[10]

  • MAPK Signaling: Some coumarins have been shown to influence signaling pathways such as the ERK/MAPK pathway.[14]

Q4: How can I distinguish between apoptosis and necrosis when assessing AzMC cytotoxicity?

Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled cell death typically resulting from injury.[15][16] These can be distinguished using various assays:

  • Flow Cytometry with Annexin V and Propidium Iodide (PI):

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[17]

  • Morphological Analysis: Apoptosis is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, whereas necrosis involves cell swelling and rupture.[16][18]

  • Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3/7) can specifically detect apoptosis.[17]

Troubleshooting Guides

Issue 1: High Cell Death Observed After AzMC Treatment
Possible Cause Troubleshooting Step
AzMC concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration. Test a range of concentrations (e.g., 1 µM to 100 µM) to find the highest concentration that does not impact cell viability for your specific cell line and incubation time.
Prolonged incubation time. Reduce the incubation time with AzMC to the minimum required for your experiment.
Cell line is particularly sensitive. Consider using a more robust cell line if possible, or lower the AzMC concentration and extend the incubation time, if feasible for your experimental goals.
Cytotoxicity from other reagents (e.g., in click chemistry). If performing click chemistry, be aware that the copper(I) catalyst can be cytotoxic. Ensure you are using the lowest effective copper concentration and consider using a copper-chelating ligand like THPTA or TBTA to minimize toxicity. Alternatively, use a copper-free click chemistry approach (SPAAC) if possible.[19]
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a toxic threshold (typically <0.5%). Run a vehicle control (medium with the same amount of solvent but without AzMC) to confirm the solvent is not the cause of cytotoxicity.
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Cause Troubleshooting Step
Sub-lethal cytotoxic effects of AzMC. Even at non-lethal concentrations, AzMC could be altering cell physiology. Perform functional assays (e.g., proliferation assays, metabolic assays) at your working concentration of AzMC to ensure it is not affecting the biological process you are studying.
Phototoxicity during imaging. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.[20] Use of antifade reagents is also recommended.[19]
Variability in reagent preparation. Prepare fresh stock solutions of AzMC and other critical reagents. AzMC is typically dissolved in DMSO and should be stored at -20°C, protected from light.[4]

Quantitative Data Summary

The intrinsic cytotoxicity of this compound is not well-documented. Researchers should empirically determine the half-maximal inhibitory concentration (IC50) for their specific experimental system.

Table 1: Example IC50 Determination for this compound

Cell LineIncubation Time (hours)IC50 (µM)Assay Method
User-defined Cell Line 124User-determined valueMTT Assay
User-defined Cell Line 148User-determined valueMTT Assay
User-defined Cell Line 224User-determined valueLDH Release Assay
User-defined Cell Line 248User-determined valueLDH Release Assay

Experimental Protocols

Protocol 1: Determining AzMC Cytotoxicity using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.[17]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of AzMC in complete cell culture medium. Remove the old medium from the cells and add the AzMC dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the AzMC concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells.[17]

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate. Once attached, treat the cells with various concentrations of AzMC for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Visualizations

Logical Workflow for Troubleshooting Cytotoxicity

start High Cell Death Observed concentration Is AzMC concentration optimized? start->concentration incubation Is incubation time minimized? concentration->incubation Yes optimize_conc Perform Dose-Response (e.g., MTT Assay) concentration->optimize_conc No copper Using Click Chemistry? (CuAAC) incubation->copper Yes reduce_time Reduce Incubation Time incubation->reduce_time No solvent Is solvent concentration <0.5%? copper->solvent No copper_free Use Copper-Free Click (SPAAC) or add copper chelator copper->copper_free Yes solvent_control Run Vehicle Control solvent->solvent_control No solution Problem Resolved solvent->solution Yes optimize_conc->incubation reduce_time->copper copper_free->solvent solvent_control->solution

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Potential Signaling Pathway for Coumarin-Induced Apoptosis

AzMC This compound (High Concentration) Mitochondria Mitochondria AzMC->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A potential mitochondria-mediated apoptosis pathway for coumarin cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflows for assessing cytotoxicity and apoptosis.

References

Impact of pH on 7-Azido-4-methylcoumarin and 7-amino-4-methylcoumarin fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Azido-4-methylcoumarin and 7-amino-4-methylcoumarin (B1665955).

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence characteristics of this compound?

This compound (AzMC) is a profluorophore, meaning it is essentially non-fluorescent in its native state. Its fluorescence becomes significant only after the azido (B1232118) group is chemically reduced to an amino group, converting it into the highly fluorescent 7-amino-4-methylcoumarin (AMC). Therefore, you should expect a very low to negligible fluorescence signal from this compound itself, regardless of the pH.

Q2: How does pH affect the fluorescence of 7-amino-4-methylcoumarin (AMC)?

The fluorescence of 7-amino-4-methylcoumarin is known to be relatively stable across a range of pH values around physiological conditions (pH ~7.4).[1] Unlike some other coumarin (B35378) derivatives, such as 7-hydroxy-4-methylcoumarin (HMC), which show significant pH-dependent fluorescence, AMC is a more robust choice for assays where pH fluctuations might occur.[1] However, extreme pH values can still influence the fluorescence properties of AMC.

Q3: My fluorescence signal with 7-amino-4-methylcoumarin is weak. What are the possible causes?

A weak fluorescence signal can arise from several factors. Here are some common issues to troubleshoot:

  • Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for AMC (approximately 340-350 nm for excitation and 440-450 nm for emission).

  • Low Concentration: The concentration of AMC may be too low to produce a strong signal.

  • Quenching: The fluorescence of AMC can be quenched by various substances. Check for the presence of potential quenchers in your sample.

  • Solvent Effects: The solvent used can influence the fluorescence quantum yield. While AMC is fluorescent in many common solvents, its brightness can vary.

  • Instrument Settings: Check the gain and slit width settings on your fluorometer. Increasing the gain can amplify the signal, but be mindful of also increasing the background noise.

Q4: Can I use this compound as a fluorescent probe directly?

No, this compound is not suitable for direct use as a fluorescent probe. It is designed to be a "turn-on" probe, where a specific chemical reaction (the reduction of the azide) leads to a significant increase in fluorescence. This property is often utilized to detect the presence of reducing agents or to monitor enzymatic activity that leads to the reduction of the azide.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence from this compound

Possible Cause:

  • Degradation of the Compound: The this compound may have degraded over time or due to improper storage, leading to its conversion to the fluorescent 7-amino-4-methylcoumarin.

  • Contamination: The sample may be contaminated with a fluorescent compound.

  • Presence of Reducing Agents: Unintended reducing agents in the buffer or sample could be converting the this compound to 7-amino-4-methylcoumarin.

Troubleshooting Steps:

  • Check Compound Integrity: Run a quality control check on your this compound stock solution, for example, using mass spectrometry or HPLC.

  • Use Fresh Reagents: Prepare fresh buffer solutions and ensure all components are free of reducing agents.

  • Run a Blank: Measure the fluorescence of a blank sample containing only the buffer and any other components of your assay except for the this compound to check for background fluorescence.

Issue 2: Inconsistent Fluorescence Readings with 7-amino-4-methylcoumarin at Different pH Values

Possible Cause:

  • Extreme pH: While stable around neutral pH, very acidic or basic conditions can alter the protonation state of the 7-amino group, affecting the fluorescence.

  • Buffer Interference: Some buffer components can have their own fluorescence or can interact with the fluorophore.

  • Instrument Drift: The fluorometer's lamp intensity or detector sensitivity may drift over time.

Troubleshooting Steps:

  • Calibrate pH Meter: Ensure your pH measurements are accurate by calibrating your pH meter before preparing buffers.

  • Buffer Selection: Choose buffers that are non-fluorescent in the desired wavelength range.

  • Instrument Warm-up: Allow the fluorometer to warm up sufficiently before taking measurements to ensure lamp and detector stability.

  • Use a Reference: If comparing measurements over time, use a stable fluorescent standard to check for instrument drift.

Data Presentation

Table 1: Photophysical Properties of this compound and 7-amino-4-methylcoumarin

PropertyThis compound (AzMC)7-amino-4-methylcoumarin (AMC)
Excitation Max (λex) ~340 nm~341-351 nm[1]
Emission Max (λem) ~445 nm~430-441 nm[1]
Fluorescence Very Low / NegligibleHigh
pH Sensitivity Fluorescence is consistently lowFluorescence is relatively stable around physiological pH[1]

Experimental Protocols

Protocol 1: Determining the pH Profile of 7-amino-4-methylcoumarin Fluorescence

Objective: To measure the fluorescence intensity of 7-amino-4-methylcoumarin over a range of pH values.

Materials:

  • 7-amino-4-methylcoumarin (AMC) stock solution (e.g., 1 mM in DMSO)

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Fluorometer

  • pH meter

  • 96-well black microplate or quartz cuvettes

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 3 to pH 11).

  • Sample Preparation:

    • In a 96-well plate or cuvettes, add a fixed volume of each buffer.

    • Add a small, constant volume of the AMC stock solution to each well/cuvette to reach a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

    • Prepare a blank for each buffer containing the same concentration of DMSO but no AMC.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 440 nm).

    • Measure the fluorescence intensity of each sample and its corresponding blank.

  • Data Analysis:

    • Subtract the blank fluorescence reading from the sample reading for each pH value.

    • Plot the corrected fluorescence intensity as a function of pH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 3-11) add_amc Add AMC to Buffers prep_buffers->add_amc measure_blank Measure Blanks prep_buffers->measure_blank prep_amc Prepare AMC Stock Solution prep_amc->add_amc measure_fluorescence Measure Fluorescence (Ex: 350nm, Em: 440nm) add_amc->measure_fluorescence subtract_blank Subtract Blank Fluorescence measure_fluorescence->subtract_blank measure_blank->subtract_blank plot_data Plot Fluorescence vs. pH subtract_blank->plot_data

Caption: Workflow for determining the pH-fluorescence profile of 7-amino-4-methylcoumarin.

signaling_pathway AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) AzMC->AMC Reduction of Azide Group ReducingAgent Reducing Agent (e.g., H2S) ReducingAgent->AzMC Fluorescence Fluorescence Signal (Ex: ~350nm, Em: ~440nm) AMC->Fluorescence

Caption: Conversion of non-fluorescent this compound to fluorescent 7-amino-4-methylcoumarin.

References

Issues with spectral overlap with 7-amino-4-methylcoumarin and other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Amino-4-methylcoumarin (AMC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding spectral overlap issues when using AMC in conjunction with other fluorophores.

Understanding Spectral Overlap with AMC

7-Amino-4-methylcoumarin (AMC) is a popular blue-emitting fluorophore commonly used in enzyme activity assays and as a fluorescent label.[1] Its fluorescence is characterized by excitation in the ultraviolet range and emission in the blue region of the visible spectrum. Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, or when the emission spectra of two or more fluorophores are not sufficiently separated. This can lead to signal bleed-through, where the fluorescence from one fluorophore is detected in the channel intended for another, resulting in inaccurate data.

This guide will help you identify potential spectral overlap issues with AMC and provide you with the tools to troubleshoot and resolve them effectively.

Spectral Properties of AMC and Common Overlapping Fluorophores

A critical step in avoiding and troubleshooting spectral overlap is understanding the spectral characteristics of the fluorophores in your experiment. The table below summarizes the key spectral properties of AMC and other commonly used fluorophores that have the potential for spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC) 341-351[1][2]430-445[1][2]~19,000~0.5-0.6
Alexa Fluor™ 350 ~346~44219,0000.24
DAPI (4',6-diamidino-2-phenylindole) ~358 (DNA-bound)[3]~461 (DNA-bound)[3]27,0000.92 (DNA-bound)[4]
Hoechst 33258 ~352 (DNA-bound)[5]~461 (DNA-bound)[5]46,0000.034 (in water), increases significantly when bound to DNA[6]

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise when using AMC in multicolor fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: I am using an AMC-based substrate and DAPI to counterstain nuclei. I am observing a signal in my DAPI channel even when only exciting my AMC. What is happening?

A1: This is a classic case of spectral bleed-through. The emission spectrum of AMC (peak ~440 nm) significantly overlaps with the excitation spectrum of DAPI (peak ~358 nm when bound to DNA).[1][3] Therefore, the light emitted by AMC can excite DAPI, leading to a false positive signal in the DAPI channel.

Troubleshooting Steps:

  • Sequential Scanning: If you are using a confocal microscope, the most effective solution is to use sequential scanning. Set up two separate acquisition tracks. In the first track, excite AMC with a UV laser (e.g., 355 nm) and detect its emission (e.g., 420-480 nm). In the second track, excite DAPI with a violet laser (e.g., 405 nm) and detect its emission (e.g., 450-500 nm). This ensures that DAPI is only excited and detected when the AMC excitation laser is off.

  • Optimize Filter Sets: If using a widefield microscope, ensure you are using narrow bandpass emission filters to minimize the detection of AMC emission in the DAPI channel.

  • Compensation: If sequential scanning is not possible, you will need to perform fluorescence compensation. This involves acquiring a sample stained only with AMC and measuring the percentage of its signal that bleeds into the DAPI channel. This percentage can then be subtracted from the DAPI channel in your dually stained samples.[7][8]

  • Spectral Unmixing: For complex samples with significant overlap, spectral unmixing is a powerful technique that can computationally separate the individual fluorescence signals.[4][9][10]

Q2: I am trying to use AMC with a green fluorophore like FITC or Alexa Fluor 488. Will I have spectral overlap issues?

A2: The primary emission peak of AMC is well separated from the primary excitation peaks of FITC and Alexa Fluor 488. However, AMC has a broad emission tail that can extend into the green part of the spectrum.[8] Additionally, many light sources that excite AMC (UV range) can also cause some excitation of green fluorophores.

Troubleshooting Steps:

  • Check Your Filter Sets: Use a bandpass emission filter for AMC that cuts off before the emission of the green fluorophore begins (e.g., a 460/50 nm filter). Similarly, use a bandpass filter for the green fluorophore that does not collect any of the AMC emission.

  • Run Single-Color Controls: Always prepare samples stained with only AMC and only your green fluorophore to assess the level of bleed-through in your specific experimental setup.[7]

  • Compensation: If you observe bleed-through, perform compensation to correct for it.[8][11][12]

Q3: My AMC signal is very weak. What can I do?

A3: Weak AMC signal can be due to a variety of factors unrelated to spectral overlap.

Troubleshooting Steps:

  • Check Excitation Source: Ensure your light source (e.g., lamp or laser) has sufficient power in the UV range (around 350 nm).

  • Optimize pH: The fluorescence of many coumarin (B35378) derivatives can be pH-sensitive. Ensure your buffer is at the optimal pH for AMC fluorescence.

  • Substrate Concentration: In enzyme assays, ensure you are using an optimal concentration of the AMC-conjugated substrate.

  • Photobleaching: AMC can be susceptible to photobleaching. Minimize exposure to the excitation light and use an anti-fade mounting medium if applicable.

  • Detector Settings: Increase the gain or exposure time on your detector, but be careful not to introduce excessive noise or saturate the signal from other fluorophores.

Q4: I have high background fluorescence in my AMC channel. What could be the cause?

A4: High background can obscure your signal and is a common issue with UV-excitable fluorophores.

Troubleshooting Steps:

  • Autofluorescence: Biological samples often have endogenous molecules that fluoresce in the blue region when excited by UV light.[13]

    • Mitigation: Include an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use spectral unmixing to separate the AMC signal from the autofluorescence.[13]

  • Media and Buffers: Some cell culture media and buffers can be fluorescent. Image a well or slide with only your buffer to check for background fluorescence. If necessary, switch to a phenol (B47542) red-free and serum-free imaging medium.

  • Impure Reagents: Ensure your AMC substrate or conjugate is of high purity.

Experimental Protocols

Protocol 1: Fluorescence Compensation for Spectral Overlap

This protocol provides a general workflow for performing fluorescence compensation in microscopy.

Materials:

  • Your experimental sample stained with both AMC and the spectrally overlapping fluorophore (e.g., DAPI).

  • A control sample stained only with AMC.

  • A control sample stained only with the other fluorophore (e.g., DAPI).

  • An unstained control sample.

  • Microscope with appropriate filters and acquisition software.

Methodology:

  • Image the Unstained Control: Acquire an image of the unstained sample to determine the level of autofluorescence in each channel.

  • Image the Single-Color AMC Control:

    • Using the same acquisition settings as for your experimental sample, acquire an image of the sample stained only with AMC.

    • Measure the fluorescence intensity in the AMC channel (primary channel) and the channel of the overlapping fluorophore (e.g., DAPI channel).

    • Calculate the percentage of bleed-through from the AMC channel into the other channel.

  • Image the Other Single-Color Control:

    • Acquire an image of the sample stained only with the other fluorophore (e.g., DAPI).

    • Measure the fluorescence intensity in its primary channel and in the AMC channel to check for any reverse bleed-through.

  • Acquire the Dually Stained Image: Acquire the image of your experimental sample stained with both fluorophores.

  • Apply Compensation: In your image analysis software, use the calculated bleed-through percentages to subtract the unwanted signal from each channel. Most modern microscopy software has built-in tools for linear compensation.[7][14]

Protocol 2: Spectral Unmixing

Spectral unmixing is a more advanced technique that requires a spectral detector on your microscope. This protocol provides a general overview.

Materials:

  • Your experimental sample stained with multiple fluorophores.

  • Control samples, each stained with only one of the fluorophores used in the experimental sample.

  • An unstained control sample to obtain the autofluorescence spectrum.

  • A confocal microscope equipped with a spectral detector and corresponding software (e.g., Zeiss ZEN, Leica LAS X).[4][15]

Methodology:

  • Acquire Reference Spectra (Emission Fingerprints):

    • For each single-color control sample (including the unstained sample for autofluorescence), acquire a "lambda stack." This is an image series where each image is captured at a narrow band of the emission spectrum.[10]

    • From these lambda stacks, the software will generate a reference emission spectrum, or "fingerprint," for each fluorophore and for the autofluorescence.[4][13]

  • Acquire a Lambda Stack of the Experimental Sample: Using the same settings, acquire a lambda stack of your dually stained experimental sample.

  • Perform Linear Unmixing: In the software, use the reference spectra to unmix the lambda stack of your experimental sample. The software's algorithm will calculate the contribution of each fluorophore to the total signal in every pixel and separate them into distinct channels.[9][16]

  • Validate the Unmixed Image: Review the unmixed channels to ensure that the signals are correctly separated and that there are no significant artifacts.

Visualizing Spectral Overlap and Troubleshooting Workflows

Diagram 1: Spectral Overlap of AMC and DAPI

Spectral_Overlap AMC_Excitation AMC Excitation (~350 nm) AMC_Emission AMC Emission (~440 nm) AMC_Excitation->AMC_Emission Leads to Bleedthrough Spectral Bleed-through AMC_Emission->Bleedthrough Overlaps with DAPI_Excitation DAPI Excitation (~358 nm) DAPI_Emission DAPI Emission (~461 nm) DAPI_Excitation->DAPI_Emission Leads to Bleedthrough->DAPI_Excitation

Caption: Conceptual diagram of spectral overlap between AMC and DAPI.

Diagram 2: Troubleshooting Workflow for Spectral Overlap

References

How to quantify 7-Azido-4-methylcoumarin fluorescence signal accurately

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Azido-4-methylcoumarin (AzMC). This resource is designed to assist researchers, scientists, and drug development professionals in accurately quantifying the fluorescence signal of AzMC and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AzMC) and what is its primary application?

A1: this compound (AzMC) is a fluorogenic probe primarily used for the detection of hydrogen sulfide (B99878) (H₂S).[1][2][3] The molecule itself is weakly fluorescent. However, in the presence of H₂S, the azide (B81097) group is reduced to an amine, yielding the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[2] This reaction results in a significant increase in fluorescence, allowing for the sensitive detection of H₂S in various biological samples, including in vitro enzymatic assays and living cells.[2][4]

Q2: What is the mechanism of fluorescence activation for AzMC?

A2: The fluorescence activation of AzMC is based on a chemical reaction with hydrogen sulfide. The aromatic azide moiety of AzMC is selectively reduced by H₂S to a highly fluorescent amine group, forming 7-amino-4-methylcoumarin (AMC). This conversion leads to a substantial increase in the fluorescence signal.[2]

Q3: What are the optimal excitation and emission wavelengths for detecting the AzMC fluorescence signal?

A3: Once converted to 7-amino-4-methylcoumarin (AMC), the resulting fluorescence should be measured at an excitation maximum of approximately 340-365 nm and an emission maximum of around 440-450 nm.[2][3][5][6][7] It is always recommended to determine the optimal excitation and emission wavelengths experimentally on your specific instrument.

Q4: Can AzMC be used for applications other than H₂S detection?

A4: Yes, due to its azide group, AzMC can be used in "click chemistry" reactions.[1] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to label molecules containing alkyne groups.[1][8][9] This allows for the fluorescent labeling of various biomolecules.

Q5: What are the storage and stability recommendations for AzMC?

A5: AzMC should be protected from light.[2] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least two years.[2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C in the dark.[2][10]

Troubleshooting Guide

Problem 1: Low or no fluorescence signal.

Potential Cause Troubleshooting Step
Insufficient H₂S concentration Ensure that the concentration of H₂S in your sample is within the detection range of the assay. The linear detection range for H₂S with a 10µM probe is typically between 200nM and 100µM.
Suboptimal reagent concentrations Titrate both the AzMC probe concentration and, if applicable, the enzyme concentration to find the optimal signal window.[11]
Incorrect instrument settings Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for 7-amino-4-methylcoumarin (AMC), which is the fluorescent product (Ex: ~340-365 nm, Em: ~440-450 nm).[3][5][6][7][10]
Photobleaching Minimize the exposure of the sample to excitation light. Use the lowest possible excitation intensity and shortest exposure time needed to acquire a signal.[10] If using microscopy, consider using an anti-fade mounting medium.[10]
pH sensitivity The fluorescence of coumarin (B35378) derivatives can be pH-sensitive. Ensure that the pH of your assay buffer is stable and within the optimal range for both the reaction and AMC fluorescence.[11]

Problem 2: High background fluorescence.

Potential Cause Troubleshooting Step
Contaminated reagents Test each component of your assay individually in the fluorometer to identify the source of the background signal. Use high-purity, fluorescence-free water and freshly prepared buffers.[11]
Autofluorescence from biological samples Include a "no-probe" control to measure the inherent background fluorescence of your sample. This value can then be subtracted from your experimental measurements.[11]
Non-specific reactions Ensure that the probe is not reacting with other components in your sample. AzMC is reported to be highly selective for H₂S over other reactive sulfur, nitrogen, and oxygen species.[3] However, high concentrations (>25 mM) of reducing agents like DTT and TCEP should be avoided.[2]
Microplate material Use black, opaque microplates for fluorescence assays to minimize background from the plate itself and to prevent well-to-well crosstalk.[10]

Problem 3: Signal quenching.

Potential Cause Troubleshooting Step
Presence of quenching agents Certain molecules in your sample or buffer can decrease the fluorescence signal. For example, TEMPO derivatives are known quenchers of AMC fluorescence.[11][12][13] To test for quenching, add your sample components to a solution of free AMC and observe any decrease in fluorescence.[11]
High probe concentration While counterintuitive, excessively high concentrations of a fluorophore can sometimes lead to self-quenching. Ensure you are using an optimal probe concentration determined through titration.
Proximity to certain amino acids If AzMC is conjugated to a protein, the proximity of certain amino acid residues like tryptophan and tyrosine can quench its fluorescence.[10]

Quantitative Data

Table 1: Spectral Properties of this compound (AzMC) and its fluorescent product 7-Amino-4-methylcoumarin (AMC)

Compound Excitation Max (nm) Emission Max (nm) Fluorescence
This compound (AzMC)~326~440Very Low
7-Amino-4-methylcoumarin (AMC)340-365440-450High

Data compiled from multiple sources.[3][5][6][7]

Experimental Protocols & Visualizations

Protocol: In Vitro Detection of H₂S using AzMC

This protocol outlines the general steps for detecting H₂S produced by an enzymatic reaction in a microplate format.

Materials:

  • This compound (AzMC)

  • DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Enzyme and substrate that produce H₂S

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AzMC Stock Solution: Dissolve AzMC in DMSO to prepare a stock solution (e.g., 10 mM). Store this solution at -20°C, protected from light.

  • Prepare Working Solutions:

    • Dilute the AzMC stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

    • Prepare the enzyme and substrate solutions in assay buffer at the desired concentrations.

  • Set up the Assay:

    • In the wells of the microplate, add the assay buffer.

    • Add the substrate solution.

    • Add the AzMC working solution.

  • Initiate the Reaction: Add the enzyme solution to the wells to start the reaction.

  • Include Controls:

    • No-Enzyme Control: Contains all components except the enzyme. This will account for any non-enzymatic H₂S production or background fluorescence.

    • No-Substrate Control: Contains all components except the substrate. This will show if the enzyme preparation itself generates a signal.

    • Positive Control: A known concentration of an H₂S donor (e.g., NaHS) can be used to confirm the probe is working.

  • Incubation: Incubate the plate at the optimal temperature for your enzyme, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a final time point (for endpoint assays). Use an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from the experimental readings. Plot the fluorescence intensity against time or concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_azmc Prepare AzMC Stock Solution add_reagents Add Reagents to Microplate prep_azmc->add_reagents prep_reagents Prepare Enzyme & Substrate Solutions prep_reagents->add_reagents add_enzyme Initiate Reaction with Enzyme add_reagents->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate measure Measure Fluorescence (Ex: 365nm, Em: 450nm) incubate->measure analyze Subtract Background & Plot Data measure->analyze

Caption: Experimental workflow for in vitro H₂S detection using AzMC.

Signaling Pathway: AzMC Fluorescence Activation

This diagram illustrates the chemical transformation and resulting fluorescence of AzMC.

signaling_pathway AzMC This compound (AzMC) (Weakly Fluorescent) AMC 7-Amino-4-methylcoumarin (AMC) (Highly Fluorescent) AzMC->AMC Reduction of Azide to Amine H2S Hydrogen Sulfide (H₂S) Signal Fluorescence Signal (Ex: ~365nm, Em: ~450nm) AMC->Signal Generates

Caption: Mechanism of AzMC fluorescence activation by H₂S.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting low fluorescence signals.

troubleshooting_logic start Low Fluorescence Signal check_instrument Check Instrument Settings (Ex/Em Wavelengths) start->check_instrument check_reagents Verify Reagent Concentrations check_instrument->check_reagents Settings OK check_controls Analyze Controls (Positive & Negative) check_reagents->check_controls Concentrations OK check_quenching Investigate Potential Quenching check_controls->check_quenching Controls OK solution Signal Optimized check_quenching->solution No Quenching

Caption: Troubleshooting flowchart for low AzMC fluorescence signals.

References

Technical Support Center: H₂S Detection with 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 7-Azido-4-methylcoumarin (AzMC) in hydrogen sulfide (B99878) (H₂S) detection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals avoid common artifacts and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind H₂S detection using this compound?

A1: this compound (AzMC) is a non-fluorescent probe that selectively reacts with hydrogen sulfide (H₂S). H₂S reduces the azide (B81097) group on AzMC to an amine group, yielding the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence intensity is directly proportional to the concentration of H₂S.[1][2][3]

Q2: What are the optimal excitation and emission wavelengths for the fluorescent product, 7-amino-4-methylcoumarin (AMC)?

A2: The fluorescent product, 7-amino-4-methylcoumarin (AMC), has an excitation maximum in the range of 340-365 nm and an emission maximum in the range of 440-450 nm.[2][3][4][5]

Q3: How should I store this compound and its stock solutions?

A3: Solid this compound should be stored at -20°C, protected from light and moisture, where it is stable for at least four years.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Q4: What is the linear detection range of this compound for H₂S?

A4: The probe typically provides a linear detection range for H₂S from 200 nM to 100 µM when using a 10 µM probe concentration in vitro.[2][3]

Troubleshooting Guide

Artifacts in H₂S detection using this compound can arise from various sources, including interfering substances, improper sample handling, and incorrect data acquisition. This guide will help you identify and resolve common issues.

TroubleshootingGuide start Start Troubleshooting issue Identify the Issue start->issue high_bg High Background Fluorescence issue->high_bg High Background low_signal Low or No Fluorescence Signal issue->low_signal Low Signal inconsistent Inconsistent Results issue->inconsistent Inconsistent Results sol_probe_conc Optimize Probe Concentration high_bg->sol_probe_conc Cause: Excess Probe sol_interferents Check for Interfering Substances high_bg->sol_interferents Cause: Interferents sol_photobleaching Minimize Photobleaching high_bg->sol_photobleaching Cause: Photoactivation sol_probe_degradation Check Probe Integrity (Storage, Age) low_signal->sol_probe_degradation Cause: Probe Degradation sol_h2s_loss Prevent H₂S Loss (Sample Prep, pH) low_signal->sol_h2s_loss Cause: H₂S Volatility/Degradation sol_instrument_settings Verify Instrument Settings (Ex/Em) low_signal->sol_instrument_settings Cause: Incorrect Settings sol_quenching Investigate Quenching Effects low_signal->sol_quenching Cause: Quenchers Present sol_pipetting_error Ensure Accurate Pipetting inconsistent->sol_pipetting_error Cause: Technical Error sol_sample_variability Standardize Sample Handling inconsistent->sol_sample_variability Cause: Sample Variation sol_temp_ph_control Maintain Consistent Temperature and pH inconsistent->sol_temp_ph_control Cause: Environmental Fluctuation sol_incomplete_reaction Ensure Complete Reaction (Time, Temperature)

Caption: Troubleshooting workflow for H₂S detection using this compound.

Problem Potential Cause Recommended Solution
High Background Fluorescence Autofluorescence of biological samples.Measure the fluorescence of a sample without the probe and subtract it from the readings.
Presence of other reducing agents.While AzMC is highly selective, strong reducing agents like DTT and TCEP, or high concentrations of biological thiols (>25 mM), can cause a false-positive signal.[2][3] Avoid their use or perform control experiments to quantify their contribution.
Probe degradation.Ensure proper storage of the probe. Prepare fresh stock solutions.
Low or No Signal Insufficient H₂S concentration.Ensure that the experimental conditions are optimal for H₂S production by the system under study.
Loss of H₂S from the sample.H₂S is volatile. Keep samples covered and minimize headspace. Prepare and analyze samples promptly.
Incorrect pH.The reaction is pH-dependent. Maintain a consistent and appropriate pH for your experimental system, typically around physiological pH (7.4).[7]
Quenching of the fluorescent signal.Certain compounds in the sample matrix can quench the fluorescence of AMC. Perform a standard addition experiment to check for quenching effects.
Inconsistent Results Variability in reaction time or temperature.Ensure that all samples are incubated with the probe for the same amount of time and at a constant temperature.
Photobleaching of the AMC product.Minimize the exposure of the samples to the excitation light. Use a neutral density filter if possible. The photostability of AMC can be enhanced in the presence of β-cyclodextrin.[8]

Experimental Protocols

In Vitro H₂S Detection

This protocol is suitable for measuring H₂S in cell-free systems, such as enzymatic assays.

in_vitro_workflow prep_reagents Prepare Reagents (Buffer, AzMC, H₂S standard) add_reagents Add Reagents to Microplate Wells prep_reagents->add_reagents incubate Incubate at Controlled Temperature add_reagents->incubate measure_fluorescence Measure Fluorescence (Ex: 365 nm, Em: 450 nm) incubate->measure_fluorescence analyze_data Analyze Data (Standard Curve) measure_fluorescence->analyze_data

Caption: General workflow for in vitro H₂S detection.

Materials:

  • This compound (AzMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)

  • H₂S donor (e.g., NaHS) for standard curve

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of AzMC in DMSO.

  • Prepare a working solution of AzMC by diluting the stock solution in buffer to the desired final concentration (e.g., 10 µM).

  • Prepare a standard curve of H₂S using an H₂S donor (e.g., NaHS) in buffer. Prepare a fresh solution of the H₂S donor immediately before use.

  • Pipette 50 µL of the sample or H₂S standard into the wells of the microplate.

  • Add 50 µL of the AzMC working solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

  • Quantify the H₂S concentration in the samples by comparing their fluorescence to the standard curve.

Cellular H₂S Detection

This protocol is for the detection of H₂S in living cells.

cellular_workflow seed_cells Seed Cells in Culture Plate treat_cells Treat Cells as per Experimental Design seed_cells->treat_cells load_probe Load Cells with AzMC Probe treat_cells->load_probe wash_cells Wash Cells to Remove Excess Probe load_probe->wash_cells image_or_lyse Image Cells or Prepare Cell Lysate wash_cells->image_or_lyse measure_fluorescence Measure Fluorescence image_or_lyse->measure_fluorescence

Caption: General workflow for cellular H₂S detection.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound (AzMC)

  • DMSO

  • PBS

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).

  • Culture cells to the desired confluency.

  • Treat cells with experimental compounds as required.

  • Prepare a working solution of AzMC in cell culture medium or PBS (final concentration typically 10-50 µM).

  • Remove the culture medium and wash the cells with PBS.

  • Add the AzMC working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess probe.

  • For imaging, add fresh PBS or medium and visualize the cells using a fluorescence microscope with appropriate filters (e.g., DAPI filter set).

  • For quantification, lyse the cells and measure the fluorescence of the lysate in a microplate reader. [9]

Data Presentation

Table 1: Optical Properties of this compound and its Product

Compound Excitation Max (nm) Emission Max (nm) Quantum Yield Molar Extinction Coefficient (M⁻¹cm⁻¹)
This compound (AzMC)~324[4]N/A (non-fluorescent)N/ANot reported
7-Amino-4-methylcoumarin (AMC)340-365[2][3][4][5]440-450[2][3][4][5]~0.6[10]~18,000

Table 2: Selectivity of this compound

Analyte Concentration Interference
Cysteine1 mMMinimal
Homocysteine1 mMMinimal
Glutathione1 mMMinimal
Dithiothreitol (DTT)>1 mMSignificant[2][3]
Tris(2-carboxyethyl)phosphine (TCEP)>1 mMSignificant[2][3]
Reactive Oxygen Species (ROS)VariousNo significant interference reported[4]
Reactive Nitrogen Species (RNS)VariousNo significant interference reported[4]

Signaling Pathway and Reaction Mechanism

The detection of H₂S by this compound is based on a specific chemical reaction. The azide moiety of AzMC is reduced by H₂S to an amine, which is a fluorescent compound.

reaction_mechanism AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) AzMC->AMC + H₂S (Reduction) H2S H₂S N2 N₂ AMC->N2 Byproducts S S AMC->S

Caption: Reaction of this compound with H₂S.

References

Stability and storage of 7-Azido-4-methylcoumarin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of 7-Azido-4-methylcoumarin (AzMC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AzMC)?

A1: this compound is a fluorogenic probe primarily used for the detection of hydrogen sulfide (B99878) (H₂S).[1][2] The non-fluorescent AzMC molecule undergoes a selective reduction of its azide (B81097) group in the presence of H₂S to produce the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). This reaction results in a significant increase in fluorescence, allowing for the sensitive detection of H₂S in various biological samples. AzMC is also utilized in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.[1]

Q2: What are the main applications of this compound?

A2: The primary applications of AzMC include:

  • Hydrogen Sulfide (H₂S) Detection: It serves as a selective probe for detecting H₂S in living cells and tissues.[3]

  • Enzyme Activity Assays: It is used to monitor the activity of enzymes that produce H₂S, such as cystathionine (B15957) β-synthase.[2]

  • Click Chemistry: The azide group on AzMC allows it to be used as a reporter molecule in CuAAC reactions for labeling and detecting alkyne-modified biomolecules.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions of this compound, typically prepared in DMSO, should be stored at low temperatures.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation: Stability of this compound

FormSolventStorage TemperatureStability
Solid--20°C≥ 4 years[3]
Stock SolutionDMSO-20°C1 month[1]
Stock SolutionDMSO-80°C6 months[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of solid AzMC in anhydrous DMSO.

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Detection of Hydrogen Sulfide

Objective: To detect and quantify hydrogen sulfide in a cell-free system using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • H₂S donor (e.g., NaHS) for standard curve

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Methodology:

  • Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).

  • Prepare a standard curve of H₂S using a serial dilution of the H₂S donor (NaHS) in the assay buffer.

  • Add the sample to be tested to the wells of the 96-well plate.

  • To initiate the reaction, add the this compound working solution to each well.

  • Incubate the plate at room temperature or 37°C, protected from light, for a specified period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the product, 7-amino-4-methylcoumarin (typically Ex/Em ≈ 365/450 nm).

  • Quantify the H₂S concentration in the samples by comparing their fluorescence readings to the standard curve.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To label an alkyne-containing biomolecule with this compound via a copper-catalyzed click reaction.

Materials:

  • This compound stock solution (in DMSO)

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

Methodology:

  • In a reaction tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the copper ligand. Allow this mixture to stand for a few minutes.

  • Add the catalyst premix to the reaction tube containing the biomolecule and azide.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes, protected from light.

  • The labeled biomolecule can then be purified from the reaction mixture using appropriate methods (e.g., precipitation, chromatography).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Incorrect instrument settings: Excitation/emission wavelengths are not optimal for 7-amino-4-methylcoumarin.Verify the filter settings on your fluorescence plate reader or microscope. The optimal wavelengths are approximately 365 nm for excitation and 450 nm for emission.
Degradation of the probe: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh aliquots of the this compound stock solution and store them properly at -20°C or -80°C.
Insufficient probe concentration: The concentration of AzMC is too low to detect the analyte.Optimize the working concentration of the probe by performing a titration experiment.
Quenching of fluorescence: Components in the sample or buffer are quenching the fluorescence signal.Identify and remove the quenching agent if possible. Run a control with a known amount of 7-amino-4-methylcoumarin to test for quenching effects.
High Background Fluorescence Autofluorescence of samples or media: Biological samples and some culture media can exhibit intrinsic fluorescence.Run a control sample without the this compound probe to determine the level of autofluorescence and subtract it from the experimental readings.[4]
Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent impurities.Use high-purity, fluorescence-free reagents and buffers.
Non-specific binding of the probe: The probe may be binding non-specifically to cellular components.Optimize washing steps to remove unbound probe. Consider using a blocking agent if necessary.[5]
Inconsistent or Variable Results Pipetting errors: Inaccurate or inconsistent pipetting of reagents.Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for multiple samples to ensure consistency.
Temperature fluctuations: Inconsistent incubation temperatures can affect reaction rates.Ensure a stable and consistent incubation temperature for all samples.
Light exposure: The fluorescent product (7-amino-4-methylcoumarin) is susceptible to photobleaching.Protect the samples from light during incubation and measurement.

Mandatory Visualizations

H2S_Detection_Pathway AzMC This compound (Non-fluorescent) Reduction Reduction of Azide AzMC->Reduction Reacts with H2S Hydrogen Sulfide (H₂S) H2S->Reduction AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) Reduction->AMC Forms Troubleshooting_Workflow Start Low Fluorescence Signal? CheckWavelengths Verify Ex/Em Wavelengths Start->CheckWavelengths Yes CheckProbe Check Probe Integrity (Storage, Aliquots) CheckWavelengths->CheckProbe Wavelengths Correct FurtherInvestigation Further Investigation Needed CheckWavelengths->FurtherInvestigation Incorrect Wavelengths TitrateProbe Titrate Probe Concentration CheckProbe->TitrateProbe Probe is Good CheckProbe->FurtherInvestigation Probe Degraded CheckQuenching Test for Quenching TitrateProbe->CheckQuenching Concentration Optimized TitrateProbe->FurtherInvestigation Suboptimal Concentration ProblemSolved Problem Resolved CheckQuenching->ProblemSolved No Quenching CheckQuenching->FurtherInvestigation Quenching Detected

References

Dealing with autofluorescence in cells when using 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 7-Azido-4-methylcoumarin (AzMC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of cellular autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is autofluorescence a particular problem?

This compound (AzMC) is a pro-fluorophore used to detect hydrogen sulfide (B99878) (H₂S).[1][2][3] In the presence of H₂S, its azide (B81097) group is reduced, converting it into the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4][5] AMC is excited by ultraviolet light (approx. 365 nm) and emits blue fluorescence (approx. 450 nm).[3][4][5]

Autofluorescence is the natural fluorescence emitted by biological structures when they are excited by light.[6] This phenomenon is a significant challenge when using AzMC because the primary sources of cellular autofluorescence, such as NADH and flavins, also fluoresce in the blue-green part of the spectrum.[6][7][8] This leads to a direct spectral overlap, which can obscure the specific signal from AMC, decrease the signal-to-noise ratio, and complicate data interpretation.[7][9]

Q2: How can I identify the source of autofluorescence in my experiment?

Identifying the source of autofluorescence is the first step in mitigating it. The most critical control is an unstained sample prepared in the same way as your experimental samples but without the addition of this compound.

Workflow for Identifying Autofluorescence Sources:

  • Prepare an Unstained Control: Process a sample (cells or tissue) with all the same steps (fixation, permeabilization, mounting) but omit the AzMC probe.[10][11]

  • Image the Control: Use the same imaging settings (excitation/emission filters, exposure time) that you would for your stained sample.

  • Analyze the Signal: Any fluorescence detected in this control sample is autofluorescence.[10] Observe the localization and color of this signal.

    • Granular, cytoplasmic signal: Often due to lipofuscin, especially in aging cells.[6][12]

    • Mitochondrial signal: Likely from NADH and flavins (FAD, FMN).[6][13][14]

    • Extracellular matrix signal: Typically from collagen and elastin.[6][7]

    • Diffuse, widespread signal: Can be induced by aldehyde fixatives.[15]

Below is a summary of common endogenous fluorophores and their spectral characteristics.

Endogenous FluorophoreTypical LocationExcitation Max (nm)Emission Max (nm)
NADH Mitochondria340 - 460440 - 470
Flavins (FAD, FMN) Mitochondria360 - 520500 - 560
Collagen / Elastin Extracellular Matrix, Blood Vessel Walls330 - 400470 - 520
Lipofuscin Cytoplasm (lysosomes), common in aging cells345 - 490460 - 670
Fixative-Induced Throughout the sample355 - 435420 - 470

Data compiled from multiple sources.[6][7][12][16][17]

Q3: What sample preparation methods can help reduce autofluorescence?

Optimizing your experimental protocol is a highly effective way to minimize autofluorescence from the start.

  • Choice of Fixative: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) are known to induce autofluorescence by reacting with amines and proteins.[13][15]

    • Recommendation: If compatible with your experiment, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695).[10][18] If you must use aldehydes, use the lowest effective concentration and fix for the minimum time required.[15][19] Glutaraldehyde generally causes more autofluorescence than PFA.[15]

  • Removal of Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[19][20]

    • Recommendation: For tissue samples, perfuse the tissue with PBS prior to fixation to remove blood.[18][19]

  • Cell Culture Media: Components in standard cell culture media can be fluorescent.

    • Recommendation: For live-cell imaging, use a phenol (B47542) red-free medium.[18] Consider reducing or replacing Fetal Bovine Serum (FBS), which can contribute to background fluorescence.[13][18]

  • Cell Viability: Dead cells are generally more autofluorescent than living cells.[10]

    • Recommendation: For flow cytometry, use a viability dye to exclude dead cells from your analysis.[10][18] For imaging, ensure you are working with healthy cell cultures.

Q4: Are there chemical treatments to quench or reduce autofluorescence?

Yes, several chemical treatments can be applied to samples after fixation to quench autofluorescence. The choice of agent depends on the primary source of the background signal.

Quenching AgentTarget Autofluorescence SourceNotes
Sodium Borohydride (NaBH₄) Aldehyde Fixative-InducedReduces Schiff bases formed during aldehyde fixation.[10][15] Results can be variable.[19]
Sudan Black B LipofuscinA hydrophobic dye that is effective at quenching lipofuscin-based autofluorescence.[12][19][21]
Trypan Blue General IntracellularCan be used to quench intracellular autofluorescence in fixed and permeabilized cells, particularly for flow cytometry.[22]
Commercial Reagents Multiple SourcesProducts like TrueVIEW® and TrueBlack™ are formulated to reduce autofluorescence from various sources, including tissue elements and fixatives.[12][19][21][23][24]
Q5: How can I use imaging hardware and software to separate the AMC signal from autofluorescence?
  • Filter Selection: Use high-quality, narrow bandpass emission filters. Autofluorescence often has a very broad emission spectrum. A narrow filter centered on the AMC emission peak (~450 nm) can exclude a significant amount of background signal from other wavelengths.[10]

  • Spectral Imaging and Linear Unmixing: This is a powerful computational approach. A spectral imaging system captures the entire emission spectrum from each pixel in the image.[25] By acquiring a "reference" spectrum from an unstained autofluorescent sample, software can then computationally subtract the autofluorescence contribution from your experimental image, isolating the true AMC signal.[11][25][26]

Troubleshooting Guide

This workflow provides a systematic approach to diagnosing and solving issues with autofluorescence.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start High Background or Poor Signal-to-Noise Ratio unstained_ctrl Run Unstained Control: Is fluorescence visible? start->unstained_ctrl no_af Background is likely from non-specific probe binding or unbound probe. unstained_ctrl->no_af No is_af Fluorescence is Autofluorescence (AF). Identify the source. unstained_ctrl->is_af Yes optimize_staining Optimize Staining: - Titrate AzMC concentration - Increase wash steps no_af->optimize_staining source_fix AF from Fixation? (Diffuse Signal) is_af->source_fix source_lipo AF from Lipofuscin? (Granular Signal) source_fix->source_lipo No fix_sol Change Fixation Protocol: - Use cold Methanol/Ethanol - Reduce PFA/formalin time - Treat with Sodium Borohydride source_fix->fix_sol Yes source_other AF from Media/RBCs? source_lipo->source_other No lipo_sol Quench Lipofuscin: - Treat with Sudan Black B - Use commercial quencher (e.g., TrueBlack™) source_lipo->lipo_sol Yes other_sol Optimize Sample Prep: - Use Phenol Red-free media - Perfuse tissues with PBS source_other->other_sol Yes image_opt Further Optimization (All Cases) source_other->image_opt No spectral Use Advanced Imaging: - Narrow bandpass filters - Spectral unmixing image_opt->spectral

Caption: A troubleshooting workflow for diagnosing and mitigating autofluorescence.

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples

This protocol is used to reduce autofluorescence caused by aldehyde fixation.[10][15]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed cells on coverslips or slides

Procedure:

  • Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS immediately before use. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare in a well-ventilated area and handle with care.

  • Washing: After fixation (e.g., with 4% PFA) and permeabilization, wash the samples twice with PBS for 5 minutes each.

  • Incubation: Immerse the samples in the freshly prepared NaBH₄ solution. Incubate for 15 minutes at room temperature. You may observe small bubbles forming on the sample surface; this is normal.

  • Final Washes: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of NaBH₄.

  • Staining: Proceed with your standard immunofluorescence or staining protocol, including blocking and incubation with this compound.

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin, which appears as yellow-brown granules.[15][19]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • PBS or other appropriate buffer

  • Stained and mounted slides

Procedure:

  • Prepare Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and let it sit for at least an hour. Just before use, filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Rehydrate Sample: If your sample has already been coverslipped, you may need to carefully remove the coverslip and rehydrate the sample by immersing it in PBS.

  • Incubation: Immerse the slides in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Destaining/Washing: Briefly dip the slides in 70% ethanol to remove excess stain, then wash thoroughly in PBS three times for 5 minutes each. It is critical to wash well to prevent non-specific dye residue.

  • Mounting: Remount the coverslip using an appropriate mounting medium and proceed with imaging.

This technical guide provides a comprehensive overview of how to manage autofluorescence when working with this compound. By implementing appropriate controls, optimizing sample preparation, and utilizing quenching or advanced imaging techniques, researchers can significantly improve the quality and reliability of their fluorescence data.

References

Technical Support Center: Optimizing 7-Azido-4-methylcoumarin for Cellular Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 7-Azido-4-methylcoumarin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for live cell imaging?

For live cell imaging, a starting concentration in the range of 1-10 µM is generally recommended.[1] The optimal concentration can vary significantly depending on the cell type, cell density, and the specific application. It is crucial to perform a concentration titration to determine the ideal concentration for your experimental setup.

Q2: How can I optimize the concentration of this compound for my specific cell type?

To optimize the concentration for your cell line, it is recommended to perform a dose-response experiment. This involves seeding your cells at a consistent density and incubating them with a range of this compound concentrations (e.g., 0.5, 1, 2.5, 5, 10, and 20 µM). Subsequently, you should assess both the fluorescence signal intensity and cell viability (e.g., using a trypan blue exclusion assay or a commercial cytotoxicity kit) for each concentration. The optimal concentration will provide a strong fluorescence signal with minimal impact on cell viability.

Q3: What are the typical incubation times and temperatures?

For live cell applications, a typical incubation time is between 15 to 30 minutes at 37°C in a CO₂ incubator.[1] However, the optimal time may vary depending on the cell type and experimental goals. For fixed cell applications, incubation is often performed for 20-30 minutes at room temperature, protected from light.[1]

Q4: I am observing high background fluorescence. How can I reduce it?

High background fluorescence can be caused by several factors:

  • Excess Probe Concentration: The most common cause is a concentration of this compound that is too high. Try reducing the concentration.

  • Inadequate Washing: Ensure that you are thoroughly washing the cells with a suitable buffer (e.g., pre-warmed PBS or imaging buffer) after incubation with the probe to remove any unbound molecules.[1]

  • Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To account for this, always include an unstained control sample in your experiment to determine the baseline autofluorescence.

  • Media Components: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for your experiments.

Q5: My fluorescence signal is very weak. What are the possible causes and solutions?

A weak or absent fluorescence signal can be due to several issues:

  • Low Labeling Efficiency: The concentration of the probe may be too low, or the incubation time too short. Try increasing the concentration or extending the incubation period.

  • Instrument Settings: Ensure that your fluorescence microscope is set to the correct excitation and emission wavelengths for the reaction product of this compound. The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), has an excitation maximum around 340-351 nm and an emission maximum around 430-445 nm.[1][2]

  • Photobleaching: The fluorophore can be irreversibly damaged by excessive exposure to excitation light. To minimize photobleaching, reduce the intensity of the excitation light and the duration of exposure. Using an anti-photobleaching mounting medium can also be beneficial for fixed cell imaging.

  • Cell Health: Unhealthy or dying cells may not effectively take up or process the probe. Ensure your cells are healthy and within their optimal growth phase.

  • Quenching: The fluorescence of coumarin (B35378) derivatives can be quenched by certain amino acid residues (like tryptophan and tyrosine) if the probe is in close proximity to them.[3] The local microenvironment, including solvent polarity and pH, can also affect the fluorescence signal.[3]

Q6: Is this compound toxic to cells?

Like many fluorescent probes, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic effects are cell-type dependent. For example, some coumarin derivatives have shown cytotoxic activity in A549 lung cancer and CRL 1548 liver cancer cell lines.[4][5] It is essential to perform a cytotoxicity assay for your specific cell line to determine the optimal, non-toxic working concentration.

Data Presentation: Recommended Starting Conditions for Optimization

The following tables provide recommended starting points for optimizing this compound concentration and related experimental parameters.

Table 1: Recommended Starting Concentrations and Incubation Times

ApplicationCell StateStarting Concentration RangeIncubation TimeTemperature
H₂S DetectionLive Cells1 - 10 µM[1]15 - 30 min[1]37°C
Click ChemistryFixed Cells1 - 10 µM[1]20 - 30 min[1]Room Temperature

Table 2: Instrument Settings for Fluorescence Detection

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)Common Filter Set
7-amino-4-methylcoumarin (AMC)340 - 351[1][2]430 - 445[1][2]DAPI filter set

Experimental Protocols

Protocol 1: General Procedure for Live Cell Imaging of Hydrogen Sulfide (H₂S)

This protocol provides a general guideline for detecting H₂S in live cells using this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (phenol red-free recommended)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Working Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (start with a range of 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set.

Protocol 2: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling in Fixed Cells

This protocol is a general guideline for labeling alkyne-modified biomolecules with this compound in fixed cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

  • 4% Paraformaldehyde in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Cells cultured on coverslips

Procedure:

  • Cell Fixation and Permeabilization: a. Wash cells once with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. e. Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation (prepare fresh): a. Prepare stock solutions: 10 mM this compound in DMSO, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water. b. In a microcentrifuge tube, mix the reagents in the following order to prepare the final click reaction cocktail (example volumes for 1 mL):

    • 885 µL PBS
    • 10 µL of 10 mM this compound (final concentration 100 µM)
    • 20 µL of 200 mM THPTA
    • 5 µL of 100 mM CuSO₄
    • 80 µL of 100 mM Sodium Ascorbate

  • Cell Labeling: a. Remove the PBS from the fixed and permeabilized cells. b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: a. Remove the click reaction cocktail. b. Wash the cells three times with PBS.

  • Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium and image using a fluorescence microscope with a DAPI filter set.

Mandatory Visualizations

G start Weak or No Fluorescence Signal check_concentration Is the probe concentration optimized? start->check_concentration check_incubation Is the incubation time sufficient? check_concentration->check_incubation Yes solution_concentration Increase probe concentration check_concentration->solution_concentration No check_instrument Are the microscope settings correct (Ex/Em)? check_incubation->check_instrument Yes solution_incubation Increase incubation time check_incubation->solution_incubation No check_health Are the cells healthy? check_instrument->check_health Yes solution_instrument Adjust Ex/Em wavelengths (e.g., ~350/440 nm) check_instrument->solution_instrument No check_photobleaching Is photobleaching occurring? check_health->check_photobleaching Yes solution_health Use healthy, actively growing cells check_health->solution_health No solution_photobleaching Reduce light exposure/ use antifade mountant check_photobleaching->solution_photobleaching Yes

Caption: Troubleshooting Workflow for Low Fluorescence Signal.

G start Start Optimization seed_cells Seed cells at a consistent density start->seed_cells prepare_concentrations Prepare a range of This compound concentrations (0.5 - 20 µM) seed_cells->prepare_concentrations incubate Incubate cells with different concentrations prepare_concentrations->incubate wash Wash cells to remove unbound probe incubate->wash assess_signal Measure fluorescence intensity wash->assess_signal assess_viability Perform cytotoxicity assay wash->assess_viability analyze Analyze data: Plot signal and viability vs. concentration assess_signal->analyze assess_viability->analyze optimal_concentration Determine optimal concentration (high signal, low toxicity) analyze->optimal_concentration

Caption: Experimental Workflow for Optimizing Concentration.

G azide This compound (Azide) product Triazole-linked Fluorescent Conjugate azide->product + alkyne Alkyne-modified biomolecule alkyne->product + catalyst Cu(I) Catalyst catalyst->product

Caption: Copper-Catalyzed Click Chemistry Reaction Pathway.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Hydrogen Sulfide Detection: 7-Azido-4-methylcoumarin vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule, is paramount in advancing our understanding of its roles in health and disease. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying H₂S in various biological contexts. This guide provides an objective comparison of the widely used fluorescent probe, 7-Azido-4-methylcoumarin (AzMC), with other notable alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: A Common Thread

Many fluorescent probes for H₂S, including this compound, operate on a "turn-on" mechanism initiated by the reductive or nucleophilic properties of H₂S. In the case of azide-based probes like AzMC, the non-fluorescent azide (B81097) group is reduced by H₂S to a highly fluorescent amine group, resulting in a significant increase in fluorescence intensity.[1][2] This reaction is often highly selective for H₂S over other biological thiols such as cysteine and glutathione.[1][3]

At a Glance: Performance Metrics of H₂S Fluorescent Probes

The selection of an appropriate fluorescent probe hinges on several key performance indicators. The following table summarizes the quantitative data for this compound and a selection of other commonly used H₂S probes.

ProbeDetection MechanismExcitation (λex, nm)Emission (λem, nm)Limit of Detection (LOD)Response TimeKey Features & Considerations
This compound (AzMC) Azide Reduction~365~450~200 nM< 30 minGood selectivity over common thiols; commercially available.[1][3]
Sulfidefluor (SF) Series (e.g., SF7-AM) Azide Reduction~498~526~5-10 µM (early versions)~60 minImproved sensitivity and cellular retention in later generations (e.g., SF7-AM).[4]
WSP-1 Nucleophilic Substitution/Cyclization~465~515Varies (µM range)< 30 minGood selectivity; performance can be buffer-dependent.[5]
WSP-5 Nucleophilic Substitution/Cyclization~502~525Varies (µM range)< 30 minWider linear range compared to WSP-1 in some studies.[5]
Nitro-reductase based probes (e.g., various) Nitro Group ReductionVariesVariesVaries (nM to µM range)VariesMechanism relies on H₂S-mediated reduction of a nitro group to an amine.
Metal-based Probes (e.g., HSip-1) Metal Sulfide Precipitation~491~516~1.7 µMVariesUtilizes the high affinity of H₂S for certain metal ions, leading to fluorescence changes.[3]
NAP-Py-N₃ Azide Reduction43555315.5 nM~20 minHigh sensitivity and significant Stokes shift.[6]

Note: Performance metrics, particularly LOD and response time, can vary depending on experimental conditions such as pH, buffer composition, and the presence of other biological molecules. The data presented here are compiled from various sources and should be considered as representative values.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing these detection methods.

Azide_Reduction_Mechanism Mechanism of Azide-Based H₂S Probes cluster_reactants Reactants cluster_products Products AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Reduction H2S H₂S N2 N₂

Caption: Reaction mechanism of this compound with H₂S.

Experimental_Workflow General Experimental Workflow for H₂S Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution (e.g., in DMSO) incubation Incubate Sample with Probe prep_probe->incubation prep_h2s Prepare H₂S Donor Solution (e.g., NaHS in buffer) prep_sample Prepare Biological Sample (e.g., cell culture, tissue homogenate) prep_sample->incubation add_h2s Add H₂S Donor (for exogenous studies) or Stimulate Endogenous Production incubation->add_h2s measure Measure Fluorescence (Plate Reader or Microscope) add_h2s->measure plot Plot Fluorescence Intensity vs. H₂S Concentration measure->plot calculate Calculate LOD and other metrics plot->calculate

Caption: A generalized workflow for in vitro H₂S detection.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of fluorescent probes for H₂S detection.

In Vitro H₂S Detection using this compound

This protocol describes the quantification of H₂S in a cell-free system.

Materials:

  • This compound (AzMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium hydrosulfide (B80085) (NaHS) as an H₂S donor

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of AzMC in DMSO.

  • H₂S Donor Preparation: Prepare a fresh 1 M stock solution of NaHS in deoxygenated water. Immediately before use, prepare a series of dilutions in PBS (pH 7.4) to achieve the desired final concentrations (e.g., 0-100 µM).

  • Reaction Setup: In a 96-well black microplate, add the desired volume of PBS. Add the AzMC stock solution to a final concentration of 10 µM.

  • Initiate Reaction: Add the varying concentrations of the NaHS solution to the wells. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

  • Data Analysis: Subtract the fluorescence of the blank (no NaHS) from all readings. Plot the fluorescence intensity against the H₂S concentration to generate a standard curve.

Cellular Imaging of Endogenous H₂S using a Fluorescent Probe

This protocol outlines the steps for visualizing H₂S within living cells.

Materials:

  • Fluorescent H₂S probe (e.g., a cell-permeable version like SF7-AM)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in serum-free cell culture medium (e.g., 5-10 µM). Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh, warm cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

  • (Optional) Stimulation of Endogenous H₂S: To observe changes in H₂S levels, cells can be treated with a known stimulator of H₂S production (e.g., a calcium ionophore or a substrate for H₂S-producing enzymes) before or during imaging.

Concluding Remarks

This compound remains a robust and widely accessible fluorescent probe for the detection of H₂S, offering good selectivity and a straightforward detection mechanism. However, the field of H₂S probes is rapidly evolving, with newer generations of probes, such as the Sulfidefluor series and others with near-infrared emission, offering enhanced sensitivity, improved cellular retention, and the potential for in vivo imaging. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the desired sensitivity, the biological system under investigation, and the available instrumentation. This guide serves as a starting point for researchers to make informed decisions in their pursuit of unraveling the multifaceted roles of H₂S.

References

A Head-to-Head Comparison of Fluorescent Probes for Hydrogen Sulfide Detection: 7-Azido-4-methylcoumarin vs. WSP-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule, is paramount. This guide provides an objective comparison of two prominent fluorescent probes, 7-Azido-4-methylcoumarin (AzMC) and WSP-1, offering a comprehensive look at their performance, mechanisms, and experimental protocols to aid in the selection of the most suitable tool for your research needs.

Hydrogen sulfide is involved in a myriad of physiological and pathological processes, including neuromodulation, cardiovascular function, and inflammation. The development of sensitive and selective probes for its detection in biological systems is crucial for advancing our understanding of its roles. AzMC and WSP-1 are two commercially available "turn-on" fluorescent probes that have gained traction in the scientific community. This guide will dissect their key features, supported by experimental data, to facilitate an informed decision.

Fundamental Properties and Chemical Structures

This compound (AzMC) is a coumarin-based probe that leverages the specific chemical reactivity of an azide (B81097) group.[1][2] WSP-1 (Washington State Probe-1) is a larger molecule featuring a reactive disulfide bond linked to a fluorophore scaffold.[3][4]

PropertyThis compound (AzMC)WSP-1
Molecular Formula C₁₀H₇N₃O₂[5]C₃₃H₂₁NO₆S₂[3]
Molecular Weight 201.18 g/mol [1]591.7 g/mol [3]
Chemical Structure
alt text
alt text
Solubility Soluble in DMSO[2]Soluble in DMSO, DMF[3]

Mechanism of H₂S Detection

Both probes operate on a "turn-on" mechanism, meaning they are weakly fluorescent in their native state and exhibit a significant increase in fluorescence upon reaction with H₂S. However, their underlying chemical reactions differ.

This compound (AzMC): The detection mechanism of AzMC is based on the selective reduction of its aromatic azide moiety by H₂S.[1][6] This reaction converts the non-fluorescent azide group into a highly fluorescent amine group, yielding the product 7-amino-4-methylcoumarin (B1665955) (AMC).[1][7] The strong electron-withdrawing nature of the azide group quenches the coumarin (B35378) fluorescence, and this quenching is relieved upon its conversion to the electron-donating amine group.[8]

AzMC_Mechanism AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) AzMC->AMC Reduction of Azide H2S H₂S H2S->AzMC

Figure 1. H₂S detection mechanism of this compound.

WSP-1: WSP-1 utilizes a reaction-based strategy involving its disulfide bond.[3] H₂S acts as a dual-nucleophile, mediating a tandem nucleophilic substitution and cyclization reaction.[9][10] The reaction with H₂S cleaves the disulfide bond, which initiates an intramolecular cyclization that releases the unquenched fluorophore.[3][9]

WSP1_Mechanism WSP1 WSP-1 Probe (Weakly Fluorescent) Intermediate Thiol Intermediate WSP1->Intermediate Disulfide Cleavage Fluorophore Released Fluorophore (Highly Fluorescent) Intermediate->Fluorophore Intramolecular Cyclization H2S H₂S H2S->WSP1

Figure 2. H₂S detection mechanism of WSP-1.

Performance Comparison

The analytical performance of a fluorescent probe is critical for its successful application. Key metrics include its optical properties, sensitivity, and selectivity.

Performance MetricThis compound (AzMC)WSP-1
Excitation Wavelength (λex) ~340-365 nm[1][2][6]~465 nm[3][4][11]
Emission Wavelength (λem) ~445-450 nm[1][2][6]~515 nm[3][4][11]
Stokes Shift ~85-110 nm~50 nm
Selectivity High selectivity for H₂S over other reactive sulfur, nitrogen, and oxygen species, including mM concentrations of cysteine, homocysteine, and glutathione.[1][2][6]Selective and rapid reaction with H₂S.[3][11]
Linear Detection Range 200 nM – 100 µM H₂S (with 10 µM probe).[1][6]Data not explicitly specified in reviewed sources.
Common Applications Detection in living cells and cardiac tissues, monitoring enzymatic H₂S production, high-throughput screening.[1][7][8]Detection in biological samples and cells, including plant tissues.[3][9]

Experimental Protocols

The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific experimental systems.

General Workflow for H₂S Detection in Live Cells

Workflow A 1. Cell Culture Seed cells on an appropriate imaging plate/slide. B 2. Probe Loading Incubate cells with probe working solution (e.g., in PBS or media). A->B C 3. Washing Wash cells with buffer (e.g., PBS) to remove excess probe. B->C D 4. H₂S Stimulation (Optional) Add H₂S donor or experimental treatment. C->D E 5. Incubation Allow time for the reaction between the probe and H₂S. D->E F 6. Imaging Acquire fluorescence signal using a fluorescence microscope or plate reader. E->F

Figure 3. General experimental workflow for cellular H₂S detection.

Protocol for this compound (AzMC)
  • Preparation of Stock Solution: Prepare a stock solution of AzMC in DMSO. Store at -20°C or -80°C, protected from light.[12]

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentration (e.g., 10-50 µM) in a suitable buffer like PBS.[8][13]

  • Cell Loading: Remove the culture medium from the cells and wash with PBS. Add the AzMC working solution to the cells.

  • Incubation: Incubate the cells for approximately 30 minutes at room temperature or 37°C.[8][14]

  • Washing: Wash the cells two to three times with PBS to remove any unloaded probe.

  • Imaging: Add fresh PBS or culture medium to the cells. Image the cells using a fluorescence microscope with filters appropriate for the probe's excitation and emission spectra (Ex/Em: ~365/450 nm).[1][6]

Note: It is recommended to avoid using DTT or TCEP, and to be cautious with biological thiol concentrations exceeding 25 mM, as they may interfere with the probe's efficiency.[6]

Protocol for WSP-1
  • Preparation of Stock Solution: Prepare a stock solution of WSP-1 in DMSO or DMF.[3] Store at -20°C or -80°C, protected from light.[11]

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentration (e.g., 10-20 µM) in the appropriate cell culture medium or buffer.[9][11]

  • Cell Loading: Replace the culture medium with the WSP-1 working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[11]

  • H₂S Treatment: After incubation, replace the probe solution with a standard buffer. Add the H₂S donor or the experimental compound of interest.[11]

  • Reaction Incubation: Incubate for the desired reaction time (e.g., 1 hour).[11]

  • Washing and Fixation (Optional): Remove the buffer, wash with DPBS, and if necessary, fix the cells (e.g., with Bouin solution).[11]

  • Imaging: Acquire the fluorescence signal using a fluorescence microscope with appropriate filters (Ex/Em: ~465/515 nm).[3][11]

Conclusion and Recommendations

Both this compound and WSP-1 are effective "turn-on" fluorescent probes for the detection of H₂S in biological contexts. The choice between them will depend on the specific requirements of the experiment.

  • This compound (AzMC) offers a larger Stokes shift and has well-documented high selectivity against a wide range of biological thiols.[1][2][6] Its lower excitation wavelength in the near-UV range may be a consideration regarding potential cellular autofluorescence and phototoxicity. However, its smaller size could facilitate better cell permeability.

  • WSP-1 excites and emits at longer wavelengths (blue-green region of the spectrum), which can be advantageous for minimizing background autofluorescence from cells and tissues.[3][11] It has been demonstrated to be a rapid and selective probe for H₂S.[3][11]

For researchers prioritizing high selectivity in environments rich with other thiols and conducting quantitative assays, AzMC presents a robust option with a well-defined linear range.[1][6] For applications requiring imaging in the visible spectrum to avoid UV-related issues, or for studies in plant biology where it has been previously validated, WSP-1 is an excellent alternative.[3][9] Ultimately, empirical validation in the specific experimental model is recommended to ensure optimal performance.

References

Validating 7-Azido-4-methylcoumarin's Specificity for H₂S Against Other Reactive Sulfur Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 7-Azido-4-methylcoumarin (AzMC) in detecting hydrogen sulfide (B99878) (H₂S) against other biologically relevant reactive sulfur species (RSS). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their experimental designs.

Introduction to this compound (AzMC)

This compound is a widely utilized fluorogenic probe for the detection of hydrogen sulfide.[1][2][3] Its application spans from monitoring enzymatic production of H₂S in vitro to visualizing H₂S within cellular environments.[1][4] The probe's mechanism of action is based on the selective reduction of its non-fluorescent azide (B81097) moiety by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2] This "turn-on" fluorescent response provides a direct and quantifiable measure of H₂S presence.

Mechanism of H₂S Detection

The core of AzMC's functionality lies in a chemoselective reaction with H₂S. The azide group (-N₃) in the 7-position of the coumarin (B35378) ring quenches the molecule's fluorescence. In the presence of H₂S, the azide is reduced to an amine group (-NH₂), a reaction that restores the fluorophore's quantum yield, resulting in a significant increase in fluorescence intensity.[1][2]

AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) AzMC->AMC + H₂S (Reduction) Sulfur_byproducts Oxidized Sulfur Species H2S H₂S H2S->AMC

Caption: Reaction mechanism of this compound with H₂S.

Comparative Specificity of AzMC

While AzMC is marketed as highly selective for H₂S, it is crucial to understand its reactivity profile against other endogenous reactive sulfur species that could potentially interfere with accurate H₂S measurement. The following table summarizes the fluorescence response of an azidocoumarin derivative, a close structural and functional analog of AzMC, to various RSS.

AnalyteConcentrationRelative Fluorescence Intensity (%)
Sodium Hydrosulfide (B80085) (H₂S donor) 100 µM 100
Glutathione (B108866)100 µM~5
Cysteine100 µM~8
Homocysteine100 µM~6
β-Mercaptoethanol128 µM~7
Control (Probe only)-< 2

Data adapted from a study on a closely related azidomethylbenzoyl-coumarin conjugate, which is expected to have a similar reactivity profile due to the shared azide reactive group and coumarin fluorophore.[5]

The data clearly indicates a significantly higher fluorescence response for the H₂S donor compared to other tested thiols, even at similar or higher concentrations. It is important to note that while the selectivity is high, some minimal cross-reactivity with other thiols like cysteine and glutathione exists. Furthermore, it is recommended to avoid using AzMC with high concentrations of biological thiols (>25mM) and reducing agents such as DTT and TCEP for optimal performance.[1][2]

Experimental Protocols

Protocol 1: In Vitro Specificity Assay for AzMC

This protocol outlines a procedure to validate the specificity of AzMC against various reactive sulfur species.

Materials:

  • This compound (AzMC) stock solution (e.g., 10 mM in DMSO)

  • Sodium hydrosulfide (NaHS) as an H₂S donor

  • Other reactive sulfur species to be tested (e.g., L-cysteine, glutathione, sodium sulfite)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of AzMC (e.g., 100 µM) in PBS.

    • Prepare stock solutions of NaHS and other RSS in PBS. Note: NaHS solutions should be prepared fresh.

  • Assay Setup:

    • To the wells of the 96-well plate, add PBS.

    • Add the respective RSS to different wells to achieve the desired final concentrations. Include a control well with only PBS.

    • Initiate the reaction by adding the AzMC working solution to all wells to a final concentration of 10 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using the microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of the control well (AzMC in PBS without any RSS).

    • Plot the fluorescence intensity against the concentration of each RSS to compare the reactivity.

cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare AzMC working solution A2 Add AzMC to initiate reaction P1->A2 P2 Prepare RSS stock solutions A1 Add PBS and RSS to wells P2->A1 A1->A2 M1 Incubate at 37°C A2->M1 M2 Measure Fluorescence M1->M2 M3 Analyze Data M2->M3

Caption: Experimental workflow for validating AzMC specificity.

Protocol 2: Detection of Endogenous H₂S in Cell Lysates

This protocol describes the use of AzMC to measure H₂S in a cellular context.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer)

  • This compound (AzMC) stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • H₂S Detection:

    • Resuspend the cell lysate supernatant in PBS containing 10 µM AzMC.[4]

    • For cellular disruption to release entrapped H₂S, some protocols suggest cycles of rapid freezing in liquid nitrogen and thawing at 37°C.[4]

    • Following disruption, centrifuge to clarify the lysate.[4]

  • Fluorescence Measurement:

    • Transfer the supernatant to a cuvette or microplate.

    • Measure the fluorescence intensity (λex = 365 nm, λem = 450 nm).[4]

  • Quantification:

    • A standard curve can be generated using known concentrations of NaHS to quantify the H₂S concentration in the cell lysate.

H₂S and Reactive Sulfur Species Signaling Pathways

Hydrogen sulfide is a key signaling molecule involved in numerous physiological processes. Its production is primarily regulated by three enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). These enzymes utilize L-cysteine as a substrate to generate H₂S. Once produced, H₂S can modulate cellular functions through various mechanisms, including S-sulfhydration of proteins. H₂S itself is part of a larger network of reactive sulfur species, which includes persulfides and polysulfides, all of which contribute to cellular redox signaling.

cluster_production H₂S Production cluster_signaling Cellular Signaling cluster_rss RSS Network Cysteine L-Cysteine CBS CBS Cysteine->CBS CSE CSE Cysteine->CSE MST 3-MST Cysteine->MST H2S H₂S CBS->H2S CSE->H2S MST->H2S Protein Target Protein (Cysteine Residue) H2S->Protein Persulfides Persulfides (R-SSH) H2S->Persulfides Sulfhydration S-sulfhydration (Protein-SSH) Protein->Sulfhydration Response Physiological Response Sulfhydration->Response Persulfides->Sulfhydration Polysulfides Polysulfides (R-S-(S)n-H) Persulfides->Polysulfides

Caption: Simplified H₂S production and signaling pathway.

Conclusion

This compound is a highly selective and sensitive fluorescent probe for the detection of hydrogen sulfide. Experimental data demonstrates its robust preference for H₂S over other common biological thiols, making it a valuable tool for researchers. However, potential for minor interference from high concentrations of other reactive sulfur species should be considered when designing and interpreting experiments. The provided protocols offer a framework for validating the specificity of AzMC and for its application in biological systems. A thorough understanding of the underlying signaling pathways of H₂S and other reactive sulfur species is essential for the accurate interpretation of data obtained using this and other fluorescent probes.

References

A Researcher's Guide: Orthogonal Methods for Confirming H2S Levels Measured by 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydrogen sulfide (B99878) (H2S) is paramount to understanding its complex role in cellular signaling and disease pathology. 7-Azido-4-methylcoumarin (AzMC) has emerged as a popular fluorescent probe for H2S detection due to its high sensitivity and selectivity. However, reliance on a single detection method can be fraught with potential artifacts and interferences. This guide provides an objective comparison of AzMC with three orthogonal methods—the Methylene (B1212753) Blue (MB) assay, electrochemical sensors, and gas chromatography (GC)—to facilitate robust and reliable H2S quantification. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methods for your research needs.

Principles of H2S Detection

A fundamental understanding of the detection mechanism for each method is crucial for interpreting results and troubleshooting experiments.

This compound (AzMC) Fluorescent Probe

This compound is a fluorogenic probe that is virtually non-fluorescent. In the presence of H2S, the azide (B81097) moiety is reduced to an amine group, yielding the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). This "turn-on" fluorescent response is directly proportional to the H2S concentration.

AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (Fluorescent) AzMC->AMC Reduction H2S H2S H2S->AMC

Figure 1. H2S detection by this compound.
Methylene Blue (MB) Colorimetric Assay

The Methylene Blue assay is a classic colorimetric method for sulfide quantification. In an acidic environment, H2S reacts with N,N-dimethyl-p-phenylenediamine in the presence of a ferric iron (Fe3+) catalyst to form the stable blue dye, methylene blue. The intensity of the blue color, measured spectrophotometrically, is proportional to the H2S concentration.

H2S H2S MB Methylene Blue (Blue Color) H2S->MB Reagent N,N-dimethyl-p- phenylenediamine Reagent->MB Fe3 Fe³⁺ Fe3->MB

Figure 2. Methylene Blue assay principle.
Electrochemical Sensors

Electrochemical sensors for H2S operate by the oxidation of H2S at the surface of a working electrode. This electrochemical reaction generates a current that is directly proportional to the concentration of H2S. These sensors offer the advantage of real-time, continuous monitoring.

H2S H2S Electrode Working Electrode H2S->Electrode Oxidation Current Electrical Current (Proportional to [H2S]) Electrode->Current

Figure 3. Electrochemical H2S detection.
Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a sulfur chemiluminescence detector (SCD), provides a highly sensitive and specific method for H2S analysis. In this technique, volatile H2S is separated from other components in a sample and then detected and quantified. Headspace analysis is commonly employed for biological samples, where the H2S in the gas phase above the sample is measured.

Sample Biological Sample Headspace Headspace GC Sample->Headspace Vaporization Detector Detector (MS or SCD) Headspace->Detector Separation Quantification H2S Quantification Detector->Quantification

Figure 4. Gas Chromatography workflow for H2S.

Performance Comparison

The choice of an appropriate orthogonal method depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureThis compound (AzMC)Methylene Blue (MB) AssayElectrochemical SensorsGas Chromatography (GC)
Principle FluorescenceColorimetryElectrochemistryChromatography
Detection Limit ~200 nM~0.1 mg/L (~3 µM)[1]Nanomolar to low micromolar rangePicomolar to nanomolar range[2]
Dynamic Range 200 nM - 100 µM0.1 - 20 mg/L[1]Varies by sensorWide, dependent on detector
Selectivity High for H2S over other thiolsProne to interference from reducing agents, thiols, and turbidity[3][4]Can have cross-sensitivity to other gases (e.g., SO2, NO2)[5]Very high, especially with MS detection[6][7]
Sample Type Live cells, tissue homogenates, aqueous solutionsAqueous solutions, plasma, tissue homogenates[8]Aqueous solutions, gas phaseGas phase, headspace of biological samples[2]
Throughput High (microplate compatible)Moderate to high (microplate compatible)Low to moderate (single sample at a time)Low (sample-by-sample analysis)
Real-time measurement Yes (for relative changes)No (endpoint assay)YesNo (requires sample processing)

Experimental Protocols

Detailed and validated protocols are essential for obtaining accurate and reproducible results.

Protocol 1: H2S Detection in Live Cells using this compound (AzMC)

Materials:

  • This compound (AzMC) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured in a suitable format (e.g., 96-well plate, chamber slides)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Seed cells at an appropriate density and allow them to adhere and grow overnight.

  • Probe Loading: Prepare a working solution of AzMC in cell culture medium (final concentration typically 10-50 µM).

  • Remove the existing medium from the cells and wash once with warm PBS.

  • Add the AzMC working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • H2S Stimulation (Optional): If measuring the response to an H2S donor or other stimulus, add the compound of interest at this stage.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

    • Fluorescence Microscope: Capture images using a DAPI filter set or equivalent.

  • Data Analysis: Quantify the fluorescence intensity and normalize to a control group (e.g., untreated cells).

Protocol 2: Methylene Blue Assay for H2S in Aqueous Samples

Materials:

  • Zinc acetate (B1210297) solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl3) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • H2S standard solution (e.g., NaHS)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Collection: Collect the aqueous sample. For biological fluids like plasma, it is crucial to immediately trap the H2S to prevent its volatilization.

  • H2S Trapping: In a microcentrifuge tube, mix 100 µL of the sample with 100 µL of 1% zinc acetate. Incubate for 10 minutes at room temperature to precipitate ZnS.

  • Color Development: Add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution and vortex briefly.

  • Add 50 µL of the FeCl3 solution and vortex again. Incubate for 20 minutes at room temperature in the dark.

  • Protein Precipitation (for biological samples): Add 100 µL of 10% TCA to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.

  • Absorbance Measurement: Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 665 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of NaHS and perform the assay as described above.

  • Data Analysis: Calculate the H2S concentration in the samples based on the standard curve.

Protocol 3: Electrochemical Measurement of H2S

Materials:

  • H2S-selective electrochemical sensor and meter

  • Calibration solutions with known H2S concentrations

  • Sample chamber or vessel

Procedure:

  • Sensor Calibration: Calibrate the electrochemical sensor according to the manufacturer's instructions using at least two standard solutions that bracket the expected sample concentration.

  • Sample Preparation: Place the liquid or gaseous sample in a suitable container. For liquid samples, ensure gentle stirring to maintain a homogenous concentration at the sensor tip.

  • Measurement: Immerse the sensor tip in the sample. Allow the reading to stabilize. The stabilization time can vary depending on the sensor and the H2S concentration.

  • Data Recording: Record the H2S concentration directly from the meter.

  • Post-measurement Cleaning: Clean the sensor as per the manufacturer's guidelines to ensure longevity and accuracy in subsequent measurements.

Protocol 4: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for H2S

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • Gas-tight vials with septa

  • Gas-tight syringe

  • H2S gas standard

  • Internal standard (e.g., deuterated H2S)

Procedure:

  • Sample Preparation: Place a known volume or weight of the biological sample (e.g., tissue homogenate, cell suspension) into a headspace vial.

  • Internal Standard: Add a known amount of the internal standard to the vial.

  • Vial Sealing: Immediately seal the vial with a septum cap.

  • Incubation: Incubate the vial at a specific temperature (e.g., 60°C) for a defined period to allow H2S to equilibrate between the sample and the headspace.

  • Headspace Injection: The headspace autosampler will withdraw a specific volume of the gas phase from the vial and inject it into the GC-MS system.

  • GC Separation: The injected gas is separated on a suitable GC column.

  • MS Detection: The mass spectrometer detects and quantifies H2S based on its characteristic mass-to-charge ratio.

  • Data Analysis: Calculate the H2S concentration in the original sample by comparing the peak area of H2S to that of the internal standard and referencing a calibration curve.

Conclusion

The accurate measurement of H2S is a critical yet challenging aspect of redox biology research. While this compound provides a convenient and sensitive method for H2S detection, particularly in cellular imaging, its findings should be validated by orthogonal methods to ensure the robustness of the data. The Methylene Blue assay offers a classic and accessible colorimetric approach, while electrochemical sensors provide the advantage of real-time monitoring. For the highest sensitivity and specificity, gas chromatography stands as the gold standard. By understanding the principles, performance characteristics, and protocols of these diverse methods, researchers can confidently select the most appropriate combination of techniques to unravel the multifaceted roles of H2S in health and disease.

References

A Comparative Review of Coumarin-Based Fluorescent Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Coumarin (B35378) and its derivatives stand out as a significant class of fluorophores, highly valued in diverse research and drug development applications for their robust and stable fluorescence, high quantum yields, and the versatility of their chemical structure.[1] The benzopyran-2-one core of coumarin provides a π-conjugated system that can be readily modified to fine-tune its photophysical properties, enabling the design of highly sensitive and selective fluorescent probes for a wide array of analytes, including metal ions, reactive oxygen species (ROS), and enzymes.[1][2] This guide offers a comparative analysis of selected coumarin-based probes, presenting their performance data, detailed experimental protocols, and visualizations of their signaling mechanisms to aid researchers in selecting the optimal probe for their specific needs.

Core Principles of Coumarin Fluorescence

The fluorescence of coumarin-based probes is primarily governed by three mechanisms: Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[1][2] Strategic chemical modifications to the coumarin scaffold, such as the addition of electron-donating and electron-withdrawing groups, allow for the precise tuning of excitation and emission wavelengths, quantum yield, and Stokes shift.[1][] This adaptability is crucial for developing probes that can detect specific analytes or respond to changes in their microenvironment with high fidelity.[][4]

Comparative Performance of Coumarin-Based Probes

The efficacy of a fluorescent probe is determined by its photophysical properties. The following tables provide a summary of key performance parameters for both established and novel coumarin-based fluorescent probes, facilitating a direct comparison of their capabilities.

Table 1: Photophysical Properties of Established Coumarin Probes

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Coumarin 137345023,5000.73Ethanol
Coumarin 102390466Not specified0.764Ethanol
Coumarin 3040750542,8000.67Acetonitrile
7-Amino-4-methylcoumarin (AMC)341-354440-445Not specifiedNot specifiedVarious
7-Hydroxy-4-methylcoumarin360450Not specifiedNot specifiedEthanol

Source: BenchChem[5]

Table 2: Photophysical Properties and Sensing Characteristics of Novel Coumarin Probes for Metal Ions

Probe NameTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Sensing MechanismDetection Limit
BAMCFe³⁺, Cu²⁺Not SpecifiedNot SpecifiedICTNot Specified
TSACFe³⁺, Cu²⁺Not SpecifiedNot SpecifiedICTNot Specified
BS1Cu²⁺, Fe³⁺Not SpecifiedNot SpecifiedTurn-off~10⁻⁵ M
BS2Cu²⁺, Fe³⁺Not SpecifiedNot SpecifiedTurn-off~10⁻⁵ M
Probe 1 (unnamed)Cu²⁺Not SpecifiedNot SpecifiedFluorescence QuenchingNot Specified

Sources: Various[6][7][8]

Table 3: Characteristics of Coumarin Probes for Reactive Oxygen Species (ROS)

Probe NameTarget AnalyteSensing MechanismKey Features
ROS-AHCPeroxynitrite (ONOO⁻) & Thiols'AND' logic gateSimultaneous detection of two analytes required for fluorescence enhancement.[9][10]
Coumarin-boronate ester probesPeroxynitrite (ONOO⁻)RatiometricHigh selectivity for ONOO⁻ over other ROS, including H₂O₂.[11]
Unnamed Coumarin DerivativeHydroxyl Radical (•OH)Not SpecifiedGood linear range and selectivity for •OH, avoids interference from metal ions and other ROS.[12][13]

Signaling Pathways and Experimental Workflows

The interaction between a coumarin-based probe and its target analyte triggers a change in its fluorescent properties. These mechanisms can be visualized to better understand their function.

General 'Turn-On' Fluorescence Sensing Mechanism cluster_0 Initial State cluster_1 Sensing Event cluster_2 Output Probe Coumarin Probe (Non-fluorescent/Quenched) Complex Probe-Analyte Complex (Fluorescent) Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion, ROS) Analyte->Complex Interaction Emission Fluorescence Emission (λem) Complex->Emission Emission Excitation Excitation Light (λex) Excitation->Complex Absorption

Caption: Generalized signaling pathway for a "turn-on" coumarin-based fluorescent probe.

The evaluation of a new fluorescent probe follows a systematic workflow to characterize its properties and assess its performance.

Workflow for Evaluating a New Coumarin-Based Probe Start Probe Synthesis and Purification Characterization Photophysical Characterization (Absorption, Emission, Quantum Yield) Start->Characterization Selectivity Selectivity Screening (Test against various analytes) Characterization->Selectivity Sensitivity Sensitivity Titration (Determine detection limit) Selectivity->Sensitivity Application Application Testing (e.g., Cell Imaging, Enzyme Assay) Sensitivity->Application End Data Analysis and Validation Application->End

Caption: A typical experimental workflow for the evaluation of a new coumarin-based fluorescent probe.

Key Experimental Protocols

Accurate and reproducible measurements are fundamental to the reliable comparison of fluorescent probes. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength.

Materials:

  • Coumarin probe stock solution of a precisely known concentration.

  • High-purity solvent (e.g., ethanol, acetonitrile).

  • UV-Vis spectrophotometer.

  • Calibrated cuvettes (1 cm path length).

Procedure:

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting linear fit is equal to the molar extinction coefficient (ε).[5]

Protocol 2: Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5]

Materials:

  • Coumarin probe solution.

  • A fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[5]

  • High-purity solvent.

  • UV-Vis spectrophotometer.

  • Fluorometer.

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.[5]

  • Measure the absorption and fluorescence emission spectra for each solution.

  • Integrate the area under the emission peak for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Protocol 3: Live-Cell Imaging with a Coumarin-Based Probe

This protocol outlines the general steps for visualizing an intracellular analyte using a coumarin probe.

Materials:

  • Cells cultured on glass-bottom confocal dishes.

  • Coumarin probe stock solution (e.g., 1-5 mM in DMSO).[14]

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

  • Confocal fluorescence microscope.

Procedure:

  • Cell Culture: Plate cells and grow them to 60-80% confluency.[14]

  • Probe Loading: Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in serum-free medium or PBS.[14]

  • Staining: Wash the cells with warm PBS and then incubate them with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C.[4]

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.[4]

  • Imaging: Add fresh imaging buffer or medium to the cells and visualize them using a confocal microscope with the appropriate excitation source (e.g., 405 nm laser) and emission filter (e.g., 450-550 nm).[14]

  • Image Analysis: Quantify the mean fluorescence intensity per cell using appropriate software like ImageJ/Fiji.[14]

Conclusion

Coumarin-based fluorescent probes are powerful tools in biological research and drug discovery due to their excellent photophysical properties and structural tunability.[1][14] This guide provides a comparative overview of their performance, offering researchers the necessary data and protocols to select and utilize these probes effectively. From monitoring enzyme kinetics and detecting metal ions to imaging intracellular analytes, the versatility of the coumarin scaffold continues to drive innovation in the development of advanced fluorescent sensors.[][15][16]

References

Unveiling the Specificity of 7-Azido-4-methylcoumarin for Hydrogen Sulfide Detection in the Presence of Biological Thiols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate detection of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes, is paramount in biomedical research. 7-Azido-4-methylcoumarin (AzMC) has emerged as a widely utilized fluorescent probe for H₂S detection due to its purported high selectivity. This guide provides an objective comparison of AzMC's performance in detecting H₂S against its reactivity with other abundant biological thiols, namely glutathione (B108866) (GSH) and cysteine (Cys), supported by experimental data and detailed protocols.

Performance Comparison: H₂S vs. Glutathione and Cysteine

The cornerstone of a reliable H₂S probe is its ability to remain non-responsive to other structurally similar and highly abundant biological molecules. Glutathione and cysteine, present in millimolar concentrations within cells, are the most significant potential interferents. Experimental data demonstrates the superior selectivity of this compound for H₂S.

The probe's mechanism relies on the specific reduction of its non-fluorescent azide (B81097) moiety to a highly fluorescent amine group by H₂S.[1] This reaction results in a significant "turn-on" fluorescent signal. In contrast, even at high concentrations, glutathione and cysteine elicit a minimal response, showcasing the probe's high specificity.

Below is a summary of the comparative fluorescence response of this compound to H₂S, glutathione, and cysteine.

AnalyteConcentrationFluorescence Intensity (Arbitrary Units)Fold Increase vs. Blank
Blank (Probe Only) -101
Hydrogen Sulfide (H₂S) 100 µM1250125
Glutathione (GSH) 5 mM151.5
Cysteine (Cys) 5 mM202

Note: The data presented is a representative summary compiled from typical results reported in the literature. Actual values may vary based on specific experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanism and the experimental approach for validating the probe's selectivity, the following diagrams are provided.

Reaction Mechanism of this compound with H₂S AzMC This compound (Non-fluorescent) TransitionState Reduction of Azide AzMC->TransitionState + H₂S H2S Hydrogen Sulfide (H₂S) H2S->TransitionState AMC 7-Amino-4-methylcoumarin (Highly Fluorescent) TransitionState->AMC Fluorescence 'Turn-on' Experimental Workflow for Selectivity Assay cluster_prep Preparation cluster_exp Experiment cluster_meas Measurement cluster_analysis Data Analysis Probe_Stock Prepare this compound Stock Solution (in DMSO) Incubation Incubate Probe with: - Buffer (Blank) - H₂S - GSH - Cys Probe_Stock->Incubation Analyte_Solutions Prepare Solutions of: - H₂S (NaHS) - Glutathione (GSH) - Cysteine (Cys) Analyte_Solutions->Incubation Buffer Prepare Assay Buffer (e.g., PBS, pH 7.4) Buffer->Incubation Fluorescence_Measurement Measure Fluorescence Intensity (λex ≈ 365 nm, λem ≈ 450 nm) Incubation->Fluorescence_Measurement Comparison Compare Fluorescence Intensity: H₂S vs. GSH vs. Cys vs. Blank Fluorescence_Measurement->Comparison

References

Navigating the Caveats: A Comparative Guide to 7-Azido-4-methylcoumarin in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fluorescent probe 7-Azido-4-methylcoumarin (AzMC) has become a valuable tool for visualizing and tracking biomolecules. However, like any tool, it has its limitations. This guide provides an objective comparison of AzMC's performance against other common alternatives, supported by experimental data, to aid in the selection of the most appropriate probe for your research needs.

This compound is a versatile molecule primarily utilized in two key research areas: as a fluorogenic probe for the detection of hydrogen sulfide (B99878) (H₂S) and as a building block in "click chemistry" for the fluorescent labeling of biomolecules.[1] Its utility stems from the azide (B81097) group, which can be selectively reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), or can participate in bioorthogonal click reactions with alkyne-modified molecules.[2] Despite its widespread use, researchers must consider its inherent drawbacks, including modest quantum yield, potential for photobleaching, and possible cytotoxicity, before incorporating it into their experimental designs.

Performance Deep Dive: A Comparative Look at AzMC

To provide a clear perspective on AzMC's performance, this guide compares its key photophysical and biological properties with those of common alternatives in both H₂S detection and click chemistry applications.

For Hydrogen Sulfide Detection

In the realm of H₂S detection, AzMC's primary advantage is its fluorogenic response, where it transitions from a non-fluorescent state to a fluorescent one upon reaction with H₂S. This "turn-on" mechanism minimizes background signal. However, other probes have been developed with potentially superior characteristics.

PropertyThis compound (AzMC)WSP-1Other Coumarin-Based Probes
Excitation Max (λex) ~340-365 nm[1]~465 nmVariable (typically 350-450 nm)[3][]
Emission Max (λem) ~445-450 nm[1]~515 nmVariable (typically 400-550 nm)[3][]
Quantum Yield (Φ) Not explicitly reported, but the product 7-amino-4-methylcoumarin has a moderate quantum yield.Not explicitly reported, but described as having a significant fluorescence enhancement.Can be high (up to 0.95 for some derivatives)[3]
Selectivity High for H₂S over other biological thiols.High for H₂S over other biological thiols.Variable depending on the recognition moiety.
Cytotoxicity Data not readily available. Coumarin (B35378) derivatives can exhibit cytotoxicity.[5]Data not readily available.Can be cytotoxic, with some derivatives developed as anti-cancer agents.[5]
For Click Chemistry Applications

As a fluorescent azide for click chemistry, AzMC offers a coumarin scaffold that can be readily incorporated into biological systems. However, a range of other fluorescent azides with different spectral properties and performance characteristics are available.

PropertyThis compound (AzMC)Coumarin 343 X AzideBODIPY-FL AzideDansyl Azide
Excitation Max (λex) ~340 nm[1]~437 nm~503 nm~340 nm
Emission Max (λem) ~445 nm[1]~477 nm~509 nm~520 nm (in methanol)
Molar Extinction Coefficient (ε) Not explicitly reported.~39,000 cm⁻¹M⁻¹~92,000 cm⁻¹M⁻¹~4,300 cm⁻¹M⁻¹ (in methanol)
Fluorescence Quantum Yield (Φ) Not explicitly reported for the azide form. The resulting triazole's fluorescence can be modest.~0.63~0.97Low, but increases upon triazole formation.
Photostability Coumarins can be prone to photobleaching.[]GoodGenerally highModerate
Solubility Soluble in DMSO.[1]Good in organic solvents (DMF, DMSO).Soluble in DMSO.Soluble in organic solvents.
Cytotoxicity Data not readily available.Data not readily available.Generally considered to have low cytotoxicity for imaging.Data not readily available.

Key Limitations and Drawbacks of this compound

Several factors can limit the effectiveness of AzMC in experimental settings:

  • Modest Quantum Yield and Brightness: While the reduction of the azide to an amine leads to a fluorescent product, the overall brightness may be lower compared to other fluorophores like BODIPY derivatives, which boast near-perfect quantum yields.[3] This can be a significant limitation in applications requiring high sensitivity.

  • Photostability Concerns: Coumarin-based dyes are known to be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[] This can lead to a decrease in fluorescence signal over time, complicating long-term imaging experiments and quantitative analysis.

  • Potential for Cytotoxicity: While often used in live-cell imaging, coumarin derivatives have been reported to exhibit cytotoxic effects, potentially through the induction of apoptosis.[5] It is crucial to determine the optimal, non-toxic concentration of AzMC for each specific cell line and experimental condition to avoid artifacts.

  • Limited Spectral Range: AzMC fluoresces in the blue region of the spectrum, which can be a drawback due to higher cellular autofluorescence in this range. Probes that excite and emit at longer wavelengths (in the green, red, or near-infrared regions) often provide a better signal-to-noise ratio.[3]

  • Solubility Issues: While soluble in organic solvents like DMSO, the aqueous solubility of AzMC can be limited, which may pose challenges in certain biological buffers and require careful optimization of experimental conditions.[1]

Experimental Protocols

To aid researchers in evaluating AzMC and its alternatives, this section provides detailed methodologies for key comparative experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Fluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectrograde solvent (e.g., ethanol, DMSO)

  • Fluorescence Standard with known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • This compound and alternative probes

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the sample (AzMC or alternative) and the standard in the same solvent.

  • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions with absorbances at the excitation wavelength below 0.1 (e.g., 0.02, 0.04, 0.06, 0.08, 0.1).

  • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength (λex) using the UV-Vis spectrophotometer.

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the fluorometer, exciting at the same λex.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_S) can be calculated using the following equation:

    Φ_S = Φ_Std * (Grad_S / Grad_Std) * (n_S² / n_Std²)

    Where:

    • Φ_Std is the quantum yield of the standard.

    • Grad_S and Grad_Std are the gradients of the linear plots for the sample and standard, respectively.

    • n_S and n_Std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solutions (Sample & Standard) Dilutions Create Dilution Series (Absorbance < 0.1) Stock->Dilutions Absorbance Measure Absorbance at Excitation Wavelength Dilutions->Absorbance Fluorescence Measure Fluorescence Emission (Same Excitation Wavelength) Dilutions->Fluorescence Plotting Plot Integrated Intensity vs. Absorbance Integration Integrate Emission Spectra Fluorescence->Integration Integration->Plotting Gradients Calculate Gradients (Sample & Standard) Plotting->Gradients QY_Calc Calculate Quantum Yield Using Comparative Formula Gradients->QY_Calc G cluster_workflow Photobleaching Analysis Workflow A Labeled Cells B Time-lapse Imaging (Continuous Illumination) A->B C Image Stack B->C D Measure Mean Intensity in ROI C->D E Background Correction D->E F Normalize to Initial Intensity E->F G Plot Normalized Intensity vs. Time F->G H Determine Photobleaching Half-life (t₁/₂) G->H G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

References

A Comparative Guide to Hydrogen Sulfide Detection: 7-Azido-4-methylcoumarin vs. Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of hydrogen sulfide (B99878) (H₂S) detection, selecting the appropriate analytical tool is paramount. This guide provides an objective comparison of two prominent methods: the fluorescent probe 7-azido-4-methylcoumarin (AzMC) and electrochemical H₂S sensors. We delve into their sensing mechanisms, performance metrics, and experimental protocols, supported by available data to inform your selection process.

Hydrogen sulfide is a critical signaling molecule involved in a myriad of physiological and pathological processes. Accurate and reliable quantification of H₂S is essential for advancing our understanding of its biological roles and for the development of novel therapeutics. Both AzMC and electrochemical sensors offer distinct advantages and are suited for different research applications.

At a Glance: Key Performance Characteristics

FeatureThis compound (AzMC)Electrochemical H₂S Sensors
Principle Fluorogenic reactionAmperometric oxidation
Limit of Detection 37 nM to <100 nM[1][2]10 nM to 100 nM[3]
Linear Range 200 nM – 100 µM[4]Varies by sensor, e.g., 0.3 µM to 200 µM[3]
Selectivity High against common biological thiols (e.g., cysteine, glutathione)[4]Can be susceptible to cross-interference from other electroactive species and gases[5][6]
Response Time Fast, within minutes[1]Typically <30 seconds to a few minutes[3]
Application Primarily in biological samples, cellular imaging, high-throughput screening[4][7][8]Industrial safety, environmental monitoring, real-time aqueous sample analysis[3][5]
Instrumentation Fluorescence microscope or plate readerPotentiostat or dedicated sensor reader

Signaling Pathways and Working Principles

This compound: A Light-Up Probe for H₂S

This compound is a fluorogenic probe that remains non-fluorescent in its native state. The detection mechanism relies on the selective reduction of the azide (B81097) group by hydrogen sulfide to a highly fluorescent amine group (7-amino-4-methylcoumarin). This "turn-on" fluorescence response provides a direct and sensitive measure of H₂S concentration.[4]

AzMC This compound (Non-fluorescent) AMC 7-Amino-4-methylcoumarin (B1665955) (Fluorescent) AzMC->AMC Reduction of azide H2S H₂S H2S->AzMC

Caption: Signaling pathway of this compound with H₂S.

Electrochemical H₂S Sensors: An Amperometric Approach

Electrochemical sensors for H₂S typically operate based on the principle of amperometry. The sensor consists of a working electrode, a counter electrode, and often a reference electrode, all in contact with an electrolyte.[3] When H₂S gas or dissolved H₂S diffuses across a gas-permeable membrane and reaches the working electrode, it is electrochemically oxidized. This oxidation generates an electrical current that is directly proportional to the concentration of H₂S.[3]

H2S_ext External H₂S Membrane Gas Permeable Membrane H2S_ext->Membrane WE Working Electrode (Oxidation of H₂S) Membrane->WE Current Proportional Current Signal WE->Current Reader Sensor Reader Current->Reader

Caption: Working principle of an electrochemical H₂S sensor.

Experimental Protocols

Detection of H₂S in Living Cells using this compound

This protocol is a generalized procedure based on common practices for cellular imaging with AzMC.[9]

Materials:

  • This compound (AzMC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells on coverslips or in a multi-well plate

  • Fluorescence microscope with appropriate filters (e.g., excitation ~365 nm, emission ~450 nm)

Procedure:

  • Probe Preparation: Prepare a stock solution of AzMC (e.g., 1 mM) in DMSO. The stock solution should be stored at -20°C, protected from light.[7]

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the experimental compounds to induce or inhibit H₂S production.

  • Probe Loading: Prepare a working solution of AzMC (e.g., 10-50 µM) in cell culture medium or PBS. Remove the existing medium from the cells and add the AzMC working solution.

  • Incubation: Incubate the cells with the AzMC probe for a specified time (e.g., 30 minutes) at 37°C in a cell culture incubator.[9]

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess probe.[9]

  • Imaging: Mount the coverslips on a slide or directly image the multi-well plate using a fluorescence microscope. Capture images using the appropriate filter set for 7-amino-4-methylcoumarin (the fluorescent product).

  • Data Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ). The increase in fluorescence intensity corresponds to the concentration of H₂S.

Measurement of Aqueous H₂S using an Electrochemical Sensor

This protocol outlines the general steps for calibrating and using an electrochemical H₂S sensor for aqueous samples.[3][10]

Materials:

  • Electrochemical H₂S sensor and meter

  • Calibration solutions: A zero standard (H₂S-free water or buffer) and at least one standard of known H₂S concentration. Sodium sulfide (Na₂S) can be used to prepare H₂S standards.[3]

  • Beakers or sample containers

  • Magnetic stirrer and stir bars (optional, for ensuring sample homogeneity)

  • Sample to be analyzed

Procedure:

  • Sensor Preparation and Conditioning: Connect the H₂S sensor to the meter and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Zero Calibration: Place the sensor in the zero standard solution. Allow the reading to stabilize and then perform the zero calibration as per the instrument's manual.

  • Span Calibration: Rinse the sensor with deionized water and gently blot dry. Place the sensor in the H₂S standard solution of known concentration. Once the reading has stabilized, adjust the meter to display the concentration of the standard.[5][11]

  • Sample Measurement: Rinse the sensor again and place it in the sample to be measured. Allow the reading to stabilize. The displayed value is the concentration of H₂S in the sample.

  • Post-measurement: After use, rinse the sensor and store it according to the manufacturer's recommendations to ensure its longevity and performance.

Concluding Remarks

The choice between this compound and electrochemical sensors for H₂S detection is highly dependent on the specific research question and experimental context.

This compound excels in biological applications where high selectivity against other thiols and spatial resolution within cells are required. Its "turn-on" fluorescence makes it an excellent tool for cellular imaging and for use in high-throughput screening assays to identify modulators of H₂S-producing enzymes. However, its application is generally limited to in vitro and ex vivo settings.

Electrochemical sensors , on the other hand, are robust instruments well-suited for real-time and continuous monitoring of H₂S in a variety of matrices, including industrial and environmental samples, as well as aqueous biological solutions.[3][12] They offer high sensitivity and a wide linear range. However, researchers must be mindful of potential interferences from other electroactive species and the need for regular calibration to ensure accuracy.[6]

By understanding the fundamental principles and performance characteristics of each method, researchers can make an informed decision to select the most appropriate tool for their hydrogen sulfide research.

References

A Comparative Guide to the Cross-Reactivity of 7-Azido-4-methylcoumarin and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of 7-Azido-4-methylcoumarin (AzMC), a widely used fluorescent probe for hydrogen sulfide (B99878) (H₂S), with other common biological molecules. The performance of AzMC is benchmarked against alternative fluorescent probes, supported by experimental data to aid in the selection of the most appropriate tool for specific research applications.

Introduction to this compound (AzMC)

This compound is a fluorogenic probe primarily employed for the detection of hydrogen sulfide. Its mechanism of action relies on the selective reduction of the non-fluorescent azide (B81097) moiety to a highly fluorescent amine group by H₂S. This reaction results in a significant "turn-on" fluorescent signal, enabling the quantification of H₂S in various biological contexts. A key advantage of AzMC is its reported high selectivity for H₂S over other reactive sulfur, nitrogen, and oxygen species, including prevalent biological thiols such as cysteine, homocysteine, and glutathione, even at millimolar concentrations[1][2][3].

Comparative Analysis of Cross-Reactivity

The following table summarizes the quantitative data on the cross-reactivity of AzMC and selected alternative fluorescent probes for H₂S. The data is presented as the fold-change in fluorescence intensity upon interaction with various biological molecules relative to the probe's baseline fluorescence.

ProbeTarget AnalyteFold Fluorescence IncreaseInterfering Molecule (Concentration)Fold Fluorescence Increase with InterferentReference
This compound (AzMC) H₂SSignificant IncreaseCysteine (mM concentrations)Negligible[1]
Homocysteine (mM concentrations)Negligible[1]
Glutathione (mM concentrations)Negligible[1]
Sulfidefluor-7 (SF7) H₂S (100 µM)~20-fold (at 60 min)Glutathione (5 mM)Minimal[4]
Cysteine (500 µM)Minimal[4]
WSP-1 H₂S (up to 60 µM)Linear IncreaseCysteine (up to 2000 µM)Low[5][6]
Glutathione (up to 2000 µM)Low[5][6]
WSP-5 H₂S (up to 100 µM)Linear IncreaseCysteine (up to 2000 µM)Low[5][6]
Glutathione (up to 2000 µM)Low[5][6]
P3 H₂S (up to 50 µM)Linear IncreaseCysteine (up to 2000 µM)Moderate[5][6]
Glutathione (up to 2000 µM)High[5][6]

Signaling Pathways and Experimental Workflows

To ensure accurate and reproducible assessment of probe selectivity, a standardized experimental workflow is crucial. The following diagram illustrates a typical workflow for evaluating the cross-reactivity of fluorescent probes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution (e.g., in DMSO) plate_prep Add buffer to 96-well plate prep_probe->plate_prep prep_analytes Prepare Analyte Stock Solutions (H₂S donor, biothiols, etc.) add_analyte Add analytes to respective wells (various concentrations) prep_analytes->add_analyte add_probe Add probe to wells (final concentration e.g., 10 µM) plate_prep->add_probe add_probe->add_analyte incubate Incubate at controlled temperature (e.g., 37°C) add_analyte->incubate measure_fl Measure fluorescence intensity over time (e.g., every 30s for 30 min) incubate->measure_fl plot_data Plot fluorescence intensity vs. time/concentration measure_fl->plot_data calc_fold Calculate fold-change in fluorescence plot_data->calc_fold compare Compare response to target vs. interferents calc_fold->compare

Caption: Experimental workflow for assessing fluorescent probe cross-reactivity.

Experimental Protocols

The following is a detailed protocol for assessing the selectivity of fluorescent probes for hydrogen sulfide, adapted from Zhou et al., 2022[5][6].

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Hydrogen sulfide donor stock solution (e.g., 10 mM Na₂S in deoxygenated water, prepared fresh)

  • Stock solutions of potential interfering molecules (e.g., 10 mM cysteine, glutathione, etc. in appropriate buffer)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Black, clear-bottom 96-well plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare fresh stock solutions of the H₂S donor and all interfering molecules.

    • Dilute the probe stock solution to the desired working concentration in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the appropriate volume of assay buffer.

    • Add the diluted fluorescent probe to each well to achieve the final desired concentration (e.g., 10 µM).

    • Add varying concentrations of the H₂S donor to a set of wells to generate a standard curve.

    • To other sets of wells, add varying concentrations of each potential interfering molecule.

    • Include control wells containing only the probe in the assay buffer to measure baseline fluorescence.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe. For AzMC, the excitation is approximately 365 nm and emission is around 450 nm upon reaction with H₂S[1].

    • For kinetic studies, measurements can be taken at regular intervals (e.g., every 30 seconds) over a defined time course (e.g., 30 minutes) immediately after the addition of the analytes[5][6].

  • Data Analysis:

    • Subtract the background fluorescence (from wells containing only buffer) from all readings.

    • Calculate the fold-change in fluorescence for each analyte concentration by dividing the fluorescence intensity of the sample by the fluorescence intensity of the probe-only control.

    • Plot the fold-change in fluorescence against the analyte concentration to determine the sensitivity and selectivity of the probe.

Conclusion

This compound demonstrates high selectivity for hydrogen sulfide, exhibiting minimal cross-reactivity with common biological thiols. This makes it a robust tool for the specific detection of H₂S. However, when selecting a fluorescent probe, it is imperative for researchers to consider the specific experimental conditions and potential interfering molecules present in their system. Alternative probes, such as the WSP and SF series, offer different reaction mechanisms and may be suitable for specific applications. The provided experimental protocol offers a standardized method for researchers to independently validate and compare the performance of these and other fluorescent probes in their own laboratories.

References

A Comparative Guide to the Photostability of 7-Amino-4-Methylcoumarin and Other Blue Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Photophysical Properties of Common Blue Fluorophores

The selection of a suitable blue fluorophore is dependent on its specific photophysical characteristics. The following table summarizes key parameters for 7-amino-4-methylcoumarin (B1665955) and other frequently used blue fluorescent dyes. It is important to note that these values can be influenced by the solvent and the local molecular environment.

Property7-Amino-4-methylcoumarin (AMC)Alexa Fluor™ 350DAPIHoechst 33342
Excitation Max (λex) ~344-351 nm[1][2]~346 nm~359 nm[3]~350 nm
Emission Max (λem) ~430-440 nm[1][2]~442 nm[4]~457 nm[3]~461 nm
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~18,000 (in ethanol)~19,000~33,000 (bound to DNA)~42,000 (bound to DNA)
Fluorescence Quantum Yield (Φf) ~0.63 (in ethanol)~0.60 - 0.70[5]>0.20 (bound to DNA)[3]~0.4 (bound to DNA)
Photostability ModerateHighModerate to HighModerate to High

Note: The photostability of fluorophores is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment, and the presence of oxygen.[6][7] For critical applications, it is strongly recommended that researchers perform their own photostability measurements.

Experimental Protocols

Measuring Photostability (Photobleaching Half-Life)

Photostability is often quantified by measuring the photobleaching half-life (t₁⸝₂), which is the time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorophore solutions of interest (e.g., 7-Amino-4-methylcoumarin, Alexa Fluor™ 350, DAPI, Hoechst 33342) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Fluorescence microscope with a stable light source (e.g., Xenon arc lamp or laser).

  • A high-sensitivity camera for fluorescence imaging.

  • Image analysis software (e.g., ImageJ, FIJI).

  • Antifade mounting medium (optional, for slide-based assays).

Procedure:

  • Sample Preparation: Prepare samples in a format relevant to your experimental setup (e.g., in a quartz cuvette for solution-based measurements or on a microscope slide for imaging applications).

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for the blue fluorophore being tested (e.g., DAPI filter set).

    • Set the excitation light intensity to a level that will be used in your actual experiments. It is crucial to keep the light intensity constant across all compared fluorophores.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI intensity.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁⸝₂) from the plot, which is the time at which the normalized intensity reaches 0.5.

Measuring Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard with a known quantum yield. For blue fluorophores, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard.

Materials:

  • Fluorophore solution of the unknown sample.

  • Fluorophore solution of the quantum yield standard (e.g., Quinine Sulfate).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • High-purity solvent (the same solvent should be used for the sample and standard if possible).

Procedure:

  • Absorbance Measurements:

    • Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Using a fluorometer, measure the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.

    • Ensure that the excitation and emission slits are set to the same width for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the unknown sample and the standard.

    • The quantum yield of the unknown sample (Φx) can be calculated using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • Slopeₓ and Slopeₛₜ are the gradients of the plots for the unknown and standard samples, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvent for the unknown and standard samples, respectively (this term is 1 if the same solvent is used).

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sol Prepare Fluorophore Solutions prep_slide Mount on Microscope Slide prep_sol->prep_slide setup_microscope Setup Fluorescence Microscope prep_slide->setup_microscope acquire_t0 Acquire Initial Image (t=0) setup_microscope->acquire_t0 illuminate Continuous Illumination acquire_t0->illuminate acquire_timelapse Acquire Time-Lapse Images illuminate->acquire_timelapse measure_intensity Measure Mean Fluorescence Intensity acquire_timelapse->measure_intensity normalize Normalize to Initial Intensity measure_intensity->normalize plot_decay Plot Intensity vs. Time normalize->plot_decay calc_half_life Determine Photobleaching Half-Life plot_decay->calc_half_life

Caption: Experimental workflow for determining fluorophore photostability.

Signaling_Pathway_AMC cluster_pathway Enzyme-Driven Signaling Cascade Signal Upstream Signal (e.g., Apoptosis Induction) Enzyme Active Enzyme (e.g., Caspase-3) Signal->Enzyme activates Cleavage Enzymatic Cleavage Enzyme->Cleavage Substrate Non-Fluorescent Substrate-AMC Conjugate Substrate->Cleavage Products Cleaved Peptide + Free AMC Cleavage->Products Fluorescence Blue Fluorescence (Signal Readout) Products->Fluorescence emits

Caption: General signaling pathway using an AMC-based fluorogenic substrate.

References

A Head-to-Head Battle for H₂S Detection: 7-Azido-4-methylcoumarin vs. Colorimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule, the accurate and reliable quantification of this analyte is paramount. The choice of detection method can significantly impact experimental outcomes. This guide provides an objective comparison between the fluorescent probe 7-Azido-4-methylcoumarin and traditional colorimetric assays, supported by performance data and detailed experimental protocols to inform your selection.

The landscape of H₂S detection is dominated by two major approaches: the high sensitivity and live-cell imaging capabilities of fluorescent probes, and the well-established, cost-effective nature of colorimetric assays. Here, we dissect the performance of this compound, a popular fluorescent probe, and the most common colorimetric method, the Methylene (B1212753) Blue assay.

At a Glance: Performance Comparison

A summary of the key performance characteristics of this compound and the Methylene Blue assay is presented below, offering a clear overview of their respective strengths and limitations.

FeatureThis compound (Fluorescent)Methylene Blue Assay (Colorimetric)
Principle H₂S selectively reduces the non-fluorescent azide (B81097) group to a highly fluorescent amine group.H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (Fe³⁺) to form the colored Methylene Blue dye.[1]
Detection Method Fluorescence (Ex/Em ≈ 365/450 nm)Absorbance (≈ 665-670 nm)[2]
Linear Detection Range 200 nM – 100 µM0.76 – 100 µmol/L[2]
Limit of Detection (LOD) As low as 37 nM (for a modified version)[3]Approximately 0.1 mg/L[4]
Selectivity High selectivity for H₂S over other biological thiols like cysteine and glutathione.Prone to interference from strong reducing agents, sulfites, and thiosulfates.[1]
Primary Application Real-time H₂S detection in living cells and tissues.[5]Quantification of total sulfide in aqueous samples (e.g., plasma, water, tissue homogenates).
Advantages High sensitivity, high selectivity, suitable for live-cell imaging and high-throughput screening.[6]Well-established, inexpensive, and does not require specialized fluorescence instrumentation.
Disadvantages Requires a fluorescence plate reader or microscope.Requires harsh acidic conditions, which can alter the sample, and is susceptible to more interferences.[1]

Delving Deeper: Detection Mechanisms

The underlying chemical reactions dictate the specificity and applicability of each method.

This compound: A "Turn-On" Fluorescent Response

The detection of H₂S by this compound is a highly specific chemical reaction. The azide moiety on the coumarin (B35378) scaffold quenches its fluorescence. In the presence of H₂S, the azide group is selectively reduced to an amine group, resulting in the highly fluorescent product, 7-amino-4-methylcoumarin. This "turn-on" response provides a direct correlation between H₂S concentration and fluorescence intensity.

This compound This compound This compound->Reaction H2S H2S H2S->Reaction 7-Amino-4-methylcoumarin 7-Amino-4-methylcoumarin Reaction->7-Amino-4-methylcoumarin Reduction

Figure 1. H₂S Detection by this compound.
The Methylene Blue Assay: A Classic Colorimetric Reaction

This method relies on the formation of the vibrant blue dye, methylene blue. In an acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride (FeCl₃). The iron catalyst facilitates the oxidative coupling of the amine with H₂S to form the methylene blue molecule, which can then be quantified by measuring its absorbance.

H2S H2S H2S->Reaction NNDP N,N-dimethyl-p-phenylenediamine NNDP->Reaction Fe3 Fe³⁺ (acidic) Fe3->Reaction Methylene_Blue Methylene Blue Reaction->Methylene_Blue Oxidative Coupling

Figure 2. Methylene Blue Assay Reaction.

Experimental Protocols

Below are representative protocols for the in vitro quantification of H₂S using both methods.

Protocol 1: In Vitro H₂S Quantification with this compound

This protocol is adapted for use with a fluorescence microplate reader.

Materials:

  • This compound (AzMC) stock solution (e.g., 1 mM in DMSO)

  • H₂S standard solution (e.g., NaHS in deoxygenated buffer)

  • Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare H₂S Standards: Prepare a serial dilution of the NaHS standard solution in the assay buffer to create a standard curve (e.g., 0-100 µM).

  • Prepare Samples: Dilute your samples to the desired concentration in the assay buffer.

  • Prepare Reaction Mixture: In each well of the microplate, add your standards or samples.

  • Initiate Reaction: Add the AzMC working solution (e.g., 10 µM final concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using the microplate reader.

  • Quantification: Generate a standard curve by plotting the fluorescence intensity versus the H₂S concentration of the standards. Use this curve to determine the H₂S concentration in your samples.

Protocol 2: H₂S Quantification using the Methylene Blue Assay

This protocol is a generalized version for aqueous samples.

Materials:

  • Zinc acetate (B1210297) solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% v/v)

  • H₂S standard solution (e.g., NaHS in deoxygenated water)

  • Spectrophotometer or microplate reader (665 nm)

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve of NaHS in deoxygenated water (e.g., 0-100 µM).

  • Sulfide Trapping: In a microcentrifuge tube, mix your sample or standard with the zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).

  • Color Development:

    • Add the N,N-dimethyl-p-phenylenediamine sulfate solution.

    • Add the FeCl₃ solution and mix immediately.

  • Incubation: Incubate at room temperature for 10-20 minutes to allow for color development.

  • Protein Precipitation (if necessary): For protein-rich samples, add TCA solution and centrifuge to pellet the precipitated protein.

  • Measurement: Transfer the supernatant to a cuvette or a clear 96-well plate and measure the absorbance at 665 nm.

  • Quantification: Create a standard curve by plotting the absorbance versus the H₂S concentration of the standards. Determine the H₂S concentration in your samples from this curve.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and colorimetric methods for H₂S quantification hinges on the specific experimental requirements.

  • For researchers investigating the dynamic and spatial distribution of H₂S in living cells and tissues, this compound offers unparalleled advantages in sensitivity, selectivity, and real-time imaging capabilities.

  • For applications requiring the quantification of total sulfide in aqueous samples, where cost and high-throughput are primary considerations, the well-established Methylene Blue assay remains a robust and reliable option, provided potential interferences are carefully controlled.

Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to select the most appropriate tool to achieve accurate and meaningful results in their exploration of the multifaceted roles of H₂S.

References

A Comparative Guide to the Biocompatibility of H2S Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule, in biological systems is paramount for advancing our understanding of its physiological and pathological roles. Fluorescent probes have emerged as indispensable tools for real-time H₂S imaging in living cells. However, the introduction of any exogenous molecule into a biological system raises concerns about its biocompatibility. An ideal fluorescent probe must not only be sensitive and selective but also minimally perturb the cellular environment to ensure that the observed biological events are not artifacts of the probe itself.

This guide provides an objective comparison of the biocompatibility of various H₂S fluorescent probes, focusing on cytotoxicity, cell permeability, and in vivo toxicity. The information presented is collated from published experimental data to assist researchers in selecting the most appropriate probe for their specific applications.

Data Presentation: A Comparative Overview of Cytotoxicity

The cytotoxicity of fluorescent probes is a critical parameter for their use in live-cell imaging. Assays such as MTT and CCK-8 are commonly employed to assess cell viability after probe incubation. Below is a summary of available quantitative data on the cytotoxicity of several H₂S fluorescent probes. It is important to note that direct comparison of IC50 values and cell viability percentages can be challenging due to variations in cell lines, probe concentrations, incubation times, and assay methods across different studies.

Probe NameAssay TypeCell LineConcentrationIncubation TimeCell Viability (%)IC50 (µM)Reference
WSP-1 CCK-8RAW 264.710 µM24 h~100%-[1]
CCK-8HeLa10 µM24 h~100%-[1]
WSP-5 CCK-8RAW 264.710 µM24 h~100%-[1]
CCK-8HeLa10 µM24 h~100%-[1]
CAY CCK-8RAW 264.710 µM24 h~100%-[1]
CCK-8HeLa10 µM24 h~100%-[1]
P3 CCK-8RAW 264.710 µM24 h~100%-[1]
CCK-8HeLa10 µM24 h~100%-[1]
Anthracene Derivative 2 MTTMCF-70-150 µg/mLNot Specified>80%-[2]
Anthracene Derivative 3 MTTMCF-70-150 µg/mLNot Specified>80%-[2]
XZH1-H2S MTTMCF-7Not SpecifiedNot Specified-10.12 µM[3]
Bioluminescent Probe 1 MTTES-2-FlucNot Specified48 hLow Cytotoxicity623 µM[4]
NX-H₂S MTTHeLa1-15 µMNot Specified>90%-[5]
PHS1 Not SpecifiedHT29up to 50 µMNot Specified>80%-[3]
UiO-66-N3 MTTHeLa0.025 mg/mL6 h~97%-[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biocompatibility studies. Below are generalized protocols for common assays used to evaluate the cytotoxicity and permeability of fluorescent probes.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Probe Incubation: Treat the cells with various concentrations of the H₂S fluorescent probe. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the probe that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the logarithm of the probe concentration and fitting the data to a sigmoidal dose-response curve.[3][7]

2. CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye, resulting in a color change that can be measured spectrophotometrically.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Probe Incubation: Add the H₂S fluorescent probe at various concentrations to the wells.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Cell Permeability Assay

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability. It uses a 96-well plate format where a filter plate is coated with a lipid solution to form an artificial membrane separating a donor and an acceptor compartment.

  • Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) and allow the solvent to evaporate.

  • Compound Addition: Add the test probe solution to the donor wells.

  • Incubation: Place the donor plate into an acceptor plate containing buffer. The assembly is then incubated for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the probe in both the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells, the incubation time, and the dimensions of the wells.[5][8][9]

Live-Cell Imaging Protocol

This generalized protocol outlines the steps for using H₂S fluorescent probes for imaging in living cells.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading: Prepare a stock solution of the H₂S fluorescent probe in DMSO. Dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free medium or buffer. Remove the culture medium from the cells, wash with buffer, and then incubate the cells with the probe solution for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells with buffer to remove the excess probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

Mandatory Visualization

Signaling Pathway of H₂S Production

Hydrogen sulfide is endogenously produced through enzymatic pathways involving L-cysteine. The primary enzymes responsible for its synthesis are cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).

H2S_Production_Pathway cluster_cysteine L-Cysteine Metabolism cluster_pathways Enzymatic Synthesis of H2S L-Cysteine L-Cysteine CBS CBS L-Cysteine->CBS CSE CSE L-Cysteine->CSE 3-MST_precursor L-Cysteine->3-MST_precursor via 3-mercaptopyruvate H2S H2S CBS->H2S CSE->H2S 3-MST 3-MST 3-MST->H2S 3-MST_precursor->3-MST

Simplified diagram of the major enzymatic pathways for endogenous H₂S production.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of a fluorescent probe using a 96-well plate-based assay like MTT or CCK-8.

Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h probe_treatment Treat with fluorescent probe (various concentrations) incubation_24h->probe_treatment incubation_exp Incubate for experimental period (e.g., 24-72h) probe_treatment->incubation_exp assay_reagent Add MTT or CCK-8 reagent incubation_exp->assay_reagent incubation_assay Incubate for 1-4h assay_reagent->incubation_assay measurement Measure absorbance incubation_assay->measurement data_analysis Calculate cell viability and IC50 measurement->data_analysis end End data_analysis->end

General workflow for determining the cytotoxicity of a fluorescent probe.
Logical Relationship of Biocompatibility Assessment

The overall biocompatibility of a fluorescent probe is determined by a combination of factors, including its inherent cytotoxicity, cell permeability, and in vivo toxicity.

Biocompatibility_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biocompatibility Overall Biocompatibility Cytotoxicity Cytotoxicity (e.g., MTT, CCK-8 assays) Cytotoxicity->Biocompatibility Permeability Cell Permeability (e.g., PAMPA) Permeability->Biocompatibility Toxicity In Vivo Toxicity (e.g., LD50 studies) Toxicity->Biocompatibility

Key components of biocompatibility assessment for fluorescent probes.

Conclusion

The selection of a biocompatible H₂S fluorescent probe is essential for obtaining reliable and meaningful data in live-cell imaging experiments. While a growing number of probes are available, comprehensive and directly comparable biocompatibility data remains somewhat limited in the literature. This guide provides a summary of the available quantitative cytotoxicity data and detailed experimental protocols to aid researchers in their probe selection and experimental design. It is recommended that researchers consult the primary literature for specific details and, when possible, perform their own validation of probe biocompatibility under their specific experimental conditions. Future studies that provide head-to-head comparisons of the biocompatibility of a wider range of H₂S probes will be invaluable to the field.

References

A Head-to-Head Comparison of H2S Probes: Ratiometric vs. Intensity-Based and the Role of 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of hydrogen sulfide (B99878) (H₂S) detection, the choice between ratiometric and intensity-based fluorescent probes is a critical one. This guide provides an objective comparison of these two methodologies, clarifies the classification of the widely used probe 7-Azido-4-methylcoumarin, and presents supporting experimental data and detailed protocols to inform your selection process.

Hydrogen sulfide is a crucial gaseous signaling molecule involved in a multitude of physiological and pathological processes. Accurate and reliable detection of H₂S in biological systems is paramount for advancing our understanding of its roles and for the development of novel therapeutics. Fluorescent probes have emerged as indispensable tools for this purpose due to their high sensitivity, and spatiotemporal resolution. These probes can be broadly categorized into two main classes: intensity-based and ratiometric.

The Fundamental Difference: Intensity vs. Ratiometric Probes

Intensity-based probes, also known as "turn-on" or "turn-off" probes, exhibit a change in fluorescence intensity at a single wavelength upon reacting with the analyte of interest. In contrast, ratiometric probes display a shift in their fluorescence emission or excitation spectrum, allowing for the measurement of fluorescence intensity at two different wavelengths. This dual-wavelength measurement provides a built-in self-correction mechanism, making ratiometric probes less susceptible to variations in probe concentration, photobleaching, and environmental factors such as pH and temperature.

dot

G Figure 1: Conceptual Workflow of Intensity-Based vs. Ratiometric Probes cluster_0 Intensity-Based Probe cluster_1 Ratiometric Probe A Probe C Reaction A->C B Analyte (H₂S) B->C D Fluorescence Measurement (Single Wavelength) C->D E Change in Intensity D->E F Probe H Reaction F->H G Analyte (H₂S) G->H I Fluorescence Measurement (Two Wavelengths) H->I J Shift in Spectrum I->J K Intensity Ratio Calculation J->K

Figure 1: Conceptual Workflow of Intensity-Based vs. Ratiometric Probes

This compound: An Intensity-Based H₂S Probe

This compound (AzMC) is a widely utilized fluorescent probe for the detection of H₂S.[1][2] It operates on an intensity-based, or "turn-on," mechanism. The core of its function lies in the selective reduction of its azide (B81097) group to a highly fluorescent amine group by H₂S.[2] This chemical transformation leads to a significant increase in fluorescence intensity, allowing for the quantification of H₂S levels.

dot

G Figure 2: Signaling Pathway of this compound with H₂S cluster_0 Reaction Mechanism This compound 7-Amino-4-methylcoumarin A This compound (Non-fluorescent) C 7-Amino-4-methylcoumarin (Fluorescent) A->C + H₂S (Reduction) B H₂S

Figure 2: Signaling Pathway of this compound with H₂S

Performance Comparison: this compound vs. a Ratiometric Probe (SF7)

To provide a clear comparison, the table below summarizes the key performance characteristics of the intensity-based probe, this compound, and a representative ratiometric probe, SF7.

FeatureThis compound (Intensity-Based)SF7 (Ratiometric)
Mechanism H₂S-mediated reduction of azide to amine, leading to fluorescence "turn-on".H₂S-mediated reduction of two azide groups, causing a spectral shift.
Excitation (λex) ~365 nm[2]~488 nm
Emission (λem) ~450 nm[2]Two emission peaks, allowing for ratiometric measurement.
Linear Range 200 nM - 100 µM (with 10 µM probe)[2]Not explicitly stated, but sensitive to endogenous H₂S levels.[3]
Selectivity High for H₂S over other biological thiols like cysteine and glutathione (B108866).[2]High selectivity for H₂S over other reactive sulfur, nitrogen, and oxygen species.[3]
Advantages Commercially available, well-characterized, and simple to use.Self-calibrating, providing more robust and quantitative data.[4][5]
Limitations Susceptible to fluctuations in probe concentration and environmental factors.May have a more complex synthesis and data analysis process.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are methodologies for key experiments in the evaluation of H₂S probes.

Protocol 1: Determination of Limit of Detection (LOD)
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the H₂S probe (e.g., 10 mM this compound in DMSO).

    • Prepare a stock solution of a H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), in deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Fluorescence Measurements:

    • In a 96-well plate, add a fixed concentration of the probe (e.g., 10 µM) to a series of wells containing buffer.

    • Add increasing concentrations of the H₂S donor to the wells.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • LOD Calculation:

    • The limit of detection is typically calculated as 3σ/S, where σ is the standard deviation of the blank (probe in buffer without H₂S) and S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. H₂S concentration).[6]

Protocol 2: Selectivity Assessment
  • Preparation of Interfering Species:

    • Prepare stock solutions of potential interfering biological analytes, such as cysteine (Cys), glutathione (GSH), and other reactive oxygen/nitrogen species, in the appropriate buffer.

  • Fluorescence Measurements:

    • In a 96-well plate, add the H₂S probe (e.g., 10 µM) to different wells.

    • To separate wells, add a high concentration of each interfering species (e.g., 1 mM) and a well with the target analyte (H₂S, e.g., 100 µM) as a positive control.

    • Incubate for a specific period (e.g., 30 minutes) and measure the fluorescence intensity.

  • Analysis:

    • Compare the fluorescence response of the probe to H₂S with its response to other species. A highly selective probe will show a significant fluorescence change only in the presence of H₂S.[6]

Protocol 3: Cellular Imaging of Endogenous H₂S
  • Cell Culture and Plating:

    • Culture cells of interest (e.g., HeLa cells) in appropriate media and conditions.

    • Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a working solution of the H₂S probe (e.g., 5-10 µM this compound in cell culture media) for a specific duration (e.g., 30 minutes) at 37°C.[7]

  • Induction of Endogenous H₂S (Optional):

    • To visualize changes in endogenous H₂S, cells can be treated with a known stimulator or inhibitor of H₂S production.

  • Fluorescence Microscopy:

    • Wash the cells to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

    • Capture images before and after any treatment to observe changes in intracellular H₂S levels.

Conclusion

Both intensity-based and ratiometric probes are valuable tools for the detection of H₂S. This compound stands out as a reliable and accessible intensity-based probe, ideal for a wide range of applications. Its "turn-on" mechanism is straightforward and provides a significant signal change in the presence of H₂S. However, for studies demanding high precision and quantitative accuracy, especially in complex biological environments, ratiometric probes offer a distinct advantage due to their self-calibrating nature. The choice between these probe types will ultimately depend on the specific experimental requirements, the desired level of quantification, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision for their H₂S research.

References

Safety Operating Guide

Proper Disposal of 7-Azido-4-methylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedural instructions for the proper disposal of 7-Azido-4-methylcoumarin, a fluorescent probe for hydrogen sulfide. While some safety data sheets (SDS) may classify this compound as non-hazardous, prudent laboratory practice dictates a cautious approach to its disposal to minimize environmental impact and ensure personnel safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile gloves.

  • Body Protection: A lab coat is mandatory.

Work Area:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through your institution's licensed professional waste disposal service.

  • Consult Your Environmental Health and Safety (EHS) Department: Before proceeding, it is crucial to consult your institution's EHS department. They will provide specific guidelines and procedures that are in compliance with local, state, and federal regulations.

  • Waste Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

    • The waste container must be clearly and accurately labeled as "Hazardous Waste" (or as directed by your EHS office), with the full chemical name "this compound," and the CAS Number: 95633-27-5.

  • Container Requirements:

    • Collect waste this compound in a suitable, sealable, and non-metallic container to prevent spills and accidental reactions. The use of non-metallic containers and tools is a critical precaution due to the azide (B81097) functional group, which can form explosive metal azides upon contact with certain metals.

  • Decontamination of Labware:

    • All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

    • Rinse the contaminated equipment thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.

    • Collect the rinsate as hazardous waste in a properly labeled container.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Disposal of Contaminated Materials:

    • Any materials such as gloves, absorbent paper, or pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container.

  • Arrange for Waste Pickup:

    • Contact your EHS department to schedule a pickup for the hazardous waste.

Important Note on Azide Compounds: While this compound itself is not classified as explosive, the azide functional group warrants caution. Avoid contact with metals, especially lead and copper, as this can lead to the formation of highly explosive metal azides. Do not dispose of azide-containing compounds down the drain, as this can lead to the accumulation of explosive metal azides in the plumbing.

Comparative Summary of Disposal Options

Disposal MethodSuitability for this compoundKey Considerations
Licensed Waste Disposal Service Highly Recommended Safest and most compliant method. Ensures adherence to all regulations.
Incineration Suitable (if handled by a licensed facility)High-temperature incineration is an effective method for destroying organic compounds.
Landfill Not Recommended Even for non-hazardous solids, direct disposal in regular lab trash is discouraged to prevent environmental release.[1]
Sewer/Drain Disposal Strictly Prohibited Risk of forming explosive metal azides in plumbing and potential for environmental contamination.

Disposal Decision Workflow

start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_small_quantity Is it a 'small quantity' as defined by EHS? consult_ehs->is_small_quantity ehs_approval EHS Approval for Alternative Disposal? is_small_quantity->ehs_approval Yes collect_waste Collect in a Labeled, Non-Metallic Hazardous Waste Container is_small_quantity->collect_waste No / Undefined ehs_approval->collect_waste No prohibited Prohibited: Do Not Dispose in Regular Trash or Down the Drain ehs_approval->prohibited Yes, but still requires caution decontaminate Decontaminate Labware and Collect Rinsate collect_waste->decontaminate dispose_solids Dispose of Contaminated Solids as Hazardous Waste decontaminate->dispose_solids schedule_pickup Schedule Pickup with EHS/Licensed Contractor dispose_solids->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling 7-Azido-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-Azido-4-methylcoumarin (AzMC). Given that AzMC contains an azido (B1232118) functional group, it is imperative to handle this compound with caution due to the potential for explosive decomposition, although the specific substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and appropriate disposal methods to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure and accidents. The following table summarizes the required PPE for handling this compound, drawing on general safety protocols for organic azides.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that comply with ANSI Z87.1 standards. A full-face shield worn over safety glasses is mandatory when there is a heightened risk of explosion or splashing.[2][3]Protects eyes from splashes of chemical solutions and potential projectiles in the event of an unexpected energetic decomposition.
Hand Protection Double gloving is required. A chemical-resistant outer glove (e.g., nitrile) should be worn over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves under nitrile are recommended.[2][4]Prevents skin contact with the chemical. Double gloving provides an additional layer of protection and allows for safe removal of the outer glove if contaminated.[5]
Body Protection A flame-resistant laboratory coat must be worn at all times.[2]Protects the body from spills and splashes. Flame-resistant material is crucial due to the potential fire hazard associated with organic azides.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood.[1] However, a NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.Minimizes the risk of inhaling fine particles or aerosols of the compound.

Operational Plan: Safe Handling Workflow

All operations involving this compound must be conducted in a designated area, preferably within a chemical fume hood equipped with a blast shield.[2][3] Adherence to the following step-by-step workflow is mandatory to minimize risks.

Experimental Workflow for Handling this compound

prep Preparation - Assemble all necessary PPE - Ensure fume hood and blast shield are in place - Verify emergency equipment is accessible weigh Weighing - Use non-metallic (ceramic or plastic) spatula - Weigh the minimum quantity required - Avoid grinding or creating dust prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the solid - Use appropriate ventilation - Avoid heating unless specified in a validated protocol weigh->dissolve reaction Reaction - Conduct reaction behind a blast shield - Monitor the reaction closely - Avoid incompatible materials (e.g., strong oxidizing agents, acids) dissolve->reaction cleanup Work Area Decontamination - Clean all surfaces with an appropriate solvent - Decontaminate glassware reaction->cleanup Upon completion disposal Waste Disposal - Segregate azide-containing waste - Follow specific disposal procedures cleanup->disposal

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent accidental reactions and environmental contamination.

Waste Segregation and Disposal Protocol

Waste TypeHandling and CollectionDisposal Method
Solid this compound Collect in a designated, labeled, and sealed container. Avoid mixing with other chemical waste, especially acidic or metallic waste.Dispose of as hazardous chemical waste through a licensed professional waste disposal service.[6]
Contaminated Labware (e.g., gloves, pipette tips) Place in a sealed bag or container that is clearly labeled as "Azide Waste."Dispose of as hazardous waste.
Solutions containing this compound Collect in a dedicated, sealed, and clearly labeled waste container. Do not pour down the drain.[6]Treat as hazardous waste and dispose of through a certified waste management company.
Decontaminated Glassware Rinse glassware with a 10% sodium nitrite (B80452) solution, followed by a 10% dilute acid (e.g., acetic acid), and then copious amounts of water. This should be performed in a fume hood.[4]After decontamination, glassware can be washed and returned to general use. The rinse solutions should be collected and disposed of as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate steps:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Spill : Evacuate the area. For a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Avoid generating dust.[6] For large spills, contact your institution's environmental health and safety department immediately.

By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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7-Azido-4-methylcoumarin
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